2-Thiopheneacetyl chloride
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-thiophen-2-ylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYXPNIENRLELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Record name | THIOPHENE-2-ACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068156 | |
| Record name | 2-Thiopheneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophene-2-acetyl chloride appears as a clear yellow to dark brown liquid. Insoluble in water and denser than water. Corrosive to skin, and eyes. Vapors severely irritate respiratory tract. | |
| Record name | THIOPHENE-2-ACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
39098-97-0 | |
| Record name | THIOPHENE-2-ACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Thiopheneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39098-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopheneacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039098970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiopheneacetyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiopheneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thienylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOPHENEACETYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VR2Y6J8UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Thiopheneacetyl Chloride: A Comprehensive Technical Guide for Researchers
CAS Number: 39098-97-0
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 2-Thiopheneacetyl chloride. It covers the compound's core properties, detailed synthesis protocols, and its critical role as a key intermediate in the synthesis of pharmaceuticals, particularly cephalosporin antibiotics.
Core Properties of this compound
This compound is a reactive acyl chloride characterized by a thiophene ring attached to an acetyl chloride group. It typically appears as a clear yellow to dark brown liquid and is insoluble in water, with which it reacts.[1][2] It is a crucial building block in organic synthesis, valued for its ability to introduce the 2-thienylacetyl moiety into molecules.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 39098-97-0 | [3][4][5] |
| Molecular Formula | C₆H₅ClOS | [1][3][4] |
| Molecular Weight | 160.62 g/mol | [3][4] |
| Appearance | Clear yellow to dark brown liquid | [1][2] |
| Density | 1.303 g/mL at 25 °C | [4] |
| Boiling Point | 105-106 °C at 22 mmHg | [4] |
| Refractive Index | n20/D 1.551 | [4] |
| Vapor Pressure | 4 mmHg at 83 °C | [4] |
| Flash Point | 102 °C (closed cup) | [4] |
| Solubility | Reacts with water; Soluble in organic solvents | [1][6] |
| InChI Key | AJYXPNIENRLELY-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | C1=CSC(=C1)CC(=O)Cl | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its precursor, 2-thiopheneacetic acid, are provided below. Additionally, a protocol for its application in the synthesis of the antibiotic cephalothin is outlined.
Synthesis of 2-Thiopheneacetic Acid from Thiophene
The synthesis of 2-thiopheneacetic acid from thiophene can be achieved through a multi-step process involving the formation of an intermediate, 2-acetylthiophene.[7]
Step 1: Synthesis of 2-Acetylthiophene
-
Reaction: Thiophene is acylated with acetic anhydride in the presence of a catalyst such as phosphoric acid.[1]
-
Procedure:
-
To a reaction vessel, add thiophene and acetic anhydride.[1]
-
Introduce the phosphoric acid catalyst.[1]
-
Heat the mixture to 70-80°C with stirring for 2-3 hours.[1]
-
Monitor the reaction progress by gas chromatography.[1]
-
Upon completion, cool the mixture and purify the 2-acetylthiophene by distillation.[1]
-
Step 2: Synthesis of 2-Thiopheneacetic Acid via Willgerodt-Kindler Reaction
-
Reaction: 2-acetylthiophene is converted to 2-thiopheneacetic acid. A common method is the Willgerodt-Kindler reaction.[1]
-
Procedure:
-
In a flask, mix 2-acetylthiophene, sulfur, and an amine (e.g., morpholine).[1]
-
Heat the mixture to reflux with vigorous stirring for approximately 12 hours.[1]
-
After cooling, add a concentrated aqueous solution of sodium hydroxide to hydrolyze the intermediate thioamide.[1]
-
Heat the mixture to complete the hydrolysis to the sodium salt of 2-thiopheneacetic acid.[1]
-
Cool the mixture and acidify with hydrochloric acid to precipitate the 2-thiopheneacetic acid.[1]
-
Collect the solid product by filtration, wash with cold water, and dry.[1]
-
Synthesis of this compound from 2-Thiopheneacetic Acid
Two common methods for the chlorination of 2-thiopheneacetic acid are presented below.
Method 1: Using Thionyl Chloride
-
Reaction: 2-thiopheneacetic acid is reacted with thionyl chloride to yield this compound.
-
Procedure:
-
In a four-hole boiling flask equipped with a mechanical stirrer, thermometer, and air outlet, add 100g of 2-thiopheneacetic acid and 300g of methylene dichloride.[3]
-
Stir the mixture and warm it to 35°C.[3]
-
Under a nitrogen atmosphere, slowly add 200g of thionyl chloride dropwise over 1.5 hours, maintaining the temperature at 35°C.[3]
-
Allow the reaction to proceed for an additional 2 hours at 35°C.[3]
-
Remove the remaining methylene dichloride and excess thionyl chloride by distillation under reduced pressure.[3]
-
Collect the distillate of this compound at 90-95°C (7 mmHg).[3] A yield of 88.7% has been reported for this method.[3]
-
Method 2: Using Trichloromethyl Carbonate (Triphosgene)
-
Reaction: 2-thiopheneacetic acid is reacted with trichloromethyl carbonate in the presence of a catalyst.
-
Procedure:
-
Dissolve 2-thiopheneacetic acid in dichloromethane and add a catalytic amount of DMF.[8]
-
Cool the solution to between -10°C and 0°C.[8]
-
Slowly add a dichloromethane solution of trichloromethyl carbonate dropwise.[8]
-
After the addition is complete, raise the temperature to 0-15°C and maintain the reaction for 5-10 hours.[8]
-
Concentrate the reaction mixture by removing dichloromethane and then obtain the product by distillation under reduced pressure.[8] This method has reported yields of up to 94.7%.[8]
-
Application in Pharmaceutical Synthesis: Synthesis of Cephalothin
This compound is a key intermediate in the synthesis of the first-generation cephalosporin antibiotic, cephalothin.[1]
-
Reaction: this compound is coupled with 7-aminocephalosporanic acid (7-ACA).[1]
-
Procedure:
-
In a suitable vessel, dissolve 7-aminocephalosporanic acid (7-ACA) in an aqueous or mixed solvent system under mildly alkaline conditions (e.g., using sodium bicarbonate).[1]
-
Cool the 7-ACA solution to 0-10°C.[1]
-
Slowly add a solution of this compound (dissolved in a solvent like acetone) to the 7-ACA solution while maintaining the temperature and pH.[1]
-
After the addition is complete, continue to stir the reaction mixture at a low temperature until the reaction is complete.[1]
-
Acidify the reaction mixture to precipitate the crude cephalothin.[1]
-
Collect the product by filtration, wash, and dry.[1]
-
The crude cephalothin can be purified by recrystallization.[1]
-
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows involving this compound.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is moisture-sensitive and reacts with water, so it should be stored in a cool, dry place under an inert atmosphere. The compound is also classified as a dangerous good for transport.
Conclusion
This compound, with CAS number 39098-97-0, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis from readily available starting materials and its reactivity make it an essential building block for the creation of complex molecules, most notably cephalosporin antibiotics. The detailed protocols and data presented in this guide are intended to support researchers and developers in the effective and safe utilization of this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 3. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1068211B1 - Process for purification of a cephalosporin derivative - Google Patents [patents.google.com]
- 7. Synthesis method of 2-thiophene acetylchloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Cephalothin synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Thiopheneacetyl chloride (CAS No: 39098-97-0), a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended to serve as a valuable resource for professionals engaged in research and development.
Chemical Identity
This compound, also known as 2-(thiophen-2-yl)acetyl chloride, is an acyl chloride derivative of thiophene.[1][2] It is a reactive compound widely used in the synthesis of various pharmaceuticals, including cephalosporin antibiotics like cefoxitin and Cephaloridine, as well as in the development of agrochemicals and specialty chemicals.[3][4][5][6] Its reactivity stems from the acyl chloride functional group, making it a valuable reagent for introducing the 2-thiopheneacetyl moiety into molecules.[5]
| Identifier | Value |
| IUPAC Name | 2-thiophen-2-ylacetyl chloride[1] |
| CAS Number | 39098-97-0[3][7][8][9] |
| Molecular Formula | C₆H₅ClOS[1][2][3][8] |
| Molecular Weight | 160.62 g/mol [1][7][8] |
| Canonical SMILES | C1=CSC(=C1)CC(=O)Cl[1] |
| InChI Key | AJYXPNIENRLELY-UHFFFAOYSA-N[1][7] |
| EC Number | 254-290-0[3][7] |
| UN Number | 1760[3] |
Physical and Chemical Properties
This compound is typically a clear yellow to dark brown liquid with a pungent odor.[1][2][3] It is known to be sensitive to moisture and light.[3][10]
Table of Quantitative Physical Properties:
| Property | Value | Conditions |
| Density | 1.303 g/mL | at 25 °C[7][11][12] |
| 1.335 g/cm³ | ||
| Boiling Point | 105-106 °C | at 22 mmHg[5][7][11][12] |
| 130-135 °C | at 90 mmHg[7][11][13] | |
| 202.4 °C | at 760 mmHg[3] | |
| Melting Point | -37 °C | |
| Flash Point | 88.7 °C | [3] |
| 101 °C / 213.8 °F | [11][13] | |
| 102 °C / 215.6 °F | Closed cup[14] | |
| Refractive Index | n20/D 1.551 | [3][7][11][12] |
| Vapor Pressure | 4 mmHg | at 83 °C[3][7][11][12] |
| Water Solubility | Reacts with water[3][10][11][12] | |
| Solubility | Soluble in organic solvents like ether and chloroform[2] |
Reactivity and Stability
This compound is a stable compound under normal, dry conditions.[13][15] However, it exhibits high reactivity, characteristic of acyl chlorides.
-
Moisture Sensitivity : It is highly sensitive to moisture and reacts violently with water.[1][11][13] This exothermic decomposition yields toxic hydrogen chloride fumes.[1] Due to this reactivity, it should be handled under anhydrous conditions and stored in a dry environment.[2][11]
-
Incompatibilities : It is incompatible with water, bases (including amines), strong oxidizing agents, and alcohols.[1] It may react vigorously or even explosively if mixed with ethers like diisopropyl ether in the presence of trace metal salts.[1]
-
Storage : For stability, it should be stored in a cool, dry, well-ventilated place, away from incompatible materials.[2][16] The recommended storage temperature is between 2-8°C.[3][7][11][12]
Experimental Protocols
Synthesis of this compound
A common laboratory and industrial method for the synthesis of this compound involves the reaction of 2-thiopheneacetic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3][11]
Detailed Methodology:
-
Charging the Reactor : A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with 2-thiopheneacetic acid.
-
Addition of Thionyl Chloride : Thionyl chloride is slowly added to the 2-thiopheneacetic acid. The molar ratio is typically in excess for the thionyl chloride to drive the reaction to completion.[17]
-
Reaction Conditions : The mixture is heated, often to a temperature between 40-50°C, and the reaction is allowed to proceed for several hours.[4][6]
-
Work-up and Purification : Following the reaction, the excess thionyl chloride and any low-boiling byproducts are removed via distillation under reduced pressure.[4][6]
-
Final Product : The final product, this compound, is then isolated by vacuum distillation.[3][17]
Below is a diagram illustrating the workflow for the synthesis of this compound.
Caption: Synthesis Workflow of this compound.
Safety and Handling
This compound is classified as a corrosive and hazardous material.[1][3][18]
-
Hazards : It causes severe skin burns and eye damage.[13][18] Vapors can severely irritate the respiratory tract.[1] Contact with water liberates toxic gas.[11][15]
-
Personal Protective Equipment (PPE) : When handling this chemical, appropriate personal protective equipment should be worn, including chemical-resistant gloves, protective clothing, and eye/face protection.[11][13]
-
Handling : All operations should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[16][18]
-
First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[11][15] If skin contact occurs, wash immediately with plenty of soap and water.[11] If inhaled, move the victim to fresh air.[13]
The logical relationship for handling a spill of this compound is outlined in the diagram below.
Caption: Spill Response Protocol for this compound.
References
- 1. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 39098-97-0: this compound | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 7. This compound 98 39098-97-0 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. This compound [webbook.nist.gov]
- 10. labsolu.ca [labsolu.ca]
- 11. chembk.com [chembk.com]
- 12. chemwhat.com [chemwhat.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound 98 39098-97-0 [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. This compound | Properties, Uses, Safety & Supplier China | High Purity CAS 39098-97-0 [quinoline-thiophene.com]
- 17. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
- 18. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Thiopheneacetyl chloride (CAS No: 39098-97-0), a pivotal intermediate in organic and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of pharmaceuticals.
Core Chemical Identity and Properties
This compound is a reactive acyl chloride featuring a thiophene ring attached to an acetyl chloride group.[1][2] It typically appears as a clear yellow to dark brown liquid with a pungent odor.[2][3] Its high reactivity, particularly towards moisture, necessitates careful handling and storage under dry conditions.[1][4]
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented below.
| Identifier | Value |
| CAS Number | 39098-97-0[5][6][7] |
| Molecular Formula | C₆H₅ClOS[1][5][6][7] |
| Molecular Weight | 160.62 g/mol [5][6] |
| IUPAC Name | 2-(thiophen-2-yl)acetyl chloride[3] |
| Synonyms | Thiophene-2-acetyl chloride, 2-Thienylacetyl chloride[1][7] |
| InChI Key | AJYXPNIENRLELY-UHFFFAOYSA-N[7] |
| Canonical SMILES | C1=CSC(=C1)CC(=O)Cl[1] |
Physicochemical Properties
The key physical and chemical properties of this compound are detailed in the table below, providing essential data for experimental design and safety considerations.
| Property | Value |
| Appearance | Clear yellow to dark brown liquid[1][3] |
| Density | 1.303 - 1.335 g/mL at 25 °C[1] |
| Boiling Point | 105-106 °C at 22 mmHg; 130-135 °C at 90 mmHg[4] |
| Flash Point | 88.7 °C to 102 °C (closed cup)[1] |
| Refractive Index | n20/D 1.551[1] |
| Vapor Pressure | 4 mmHg at 83 °C[1] |
| Water Solubility | Reacts with water[1][4] |
| Storage Temperature | 2-8°C[1] |
Chemical Structure
The molecular structure of this compound consists of a methylene bridge connecting a thiophene ring at the 2-position to the carbonyl carbon of an acetyl chloride group.
Caption: Molecular structure of this compound.
Synthesis and Experimental Protocols
This compound is primarily synthesized via the chlorination of 2-thiopheneacetic acid. Several methods exist, with the most common employing thionyl chloride (SOCl₂) as the chlorinating agent.[8][9] Variations in solvents and reaction conditions have been developed to optimize yield and purity.
General Synthesis Workflow
The diagram below illustrates a typical workflow for the synthesis of this compound from its precursor, 2-thiopheneacetic acid.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol (Thionyl Chloride Method)
This protocol is based on a common and efficient laboratory-scale synthesis.[8][9]
Materials:
-
2-Thiopheneacetic acid (100g)
-
Dichloromethane (300g)
-
Thionyl chloride (SOCl₂) (200g)
-
Four-hole boiling flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet.
Procedure:
-
Setup: In the four-hole boiling flask, combine 100g of 2-thiopheneacetic acid with 300g of dichloromethane.
-
Initial Mixing: Stir the mixture and gently warm it to 35°C.
-
Addition of Reagent: Under a protective nitrogen atmosphere, slowly add 200g of thionyl chloride dropwise over a period of 1.5 hours. Maintain the reaction temperature at 35°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to proceed for an additional 2 hours at 35°C with continuous stirring.
-
Workup and Purification:
-
Following the reaction period, remove the residual dichloromethane and excess thionyl chloride via underpressure distillation.
-
Continue the purification by vacuum distillation, collecting the product fraction at 90-95°C under a pressure of 7 mmHg.
-
-
Final Product: This process typically yields approximately 99.3g of this compound, corresponding to a yield of around 88.7%.[8]
Alternative Protocol: Another established method involves reacting 2-thiopheneacetic acid with thionyl chloride without a solvent, heating the mixture to 40-50°C for 4 hours, followed by vacuum distillation.[9] However, this method can sometimes lead to product carbonization and reduced yields due to the acidic conditions.[8]
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its acyl chloride group, which allows for the introduction of the 2-thienylacetyl moiety into various molecules.[2]
Key Applications:
-
Antibiotic Synthesis: It is a crucial intermediate in the industrial synthesis of several cephalosporin antibiotics. By acylating the 7-amino-cephalosporanic acid nucleus, new antibiotic variants with improved antimicrobial activity are created. Notable examples include Cefoxitin and Cephaloridine.[1][8]
-
Prodrug Development: The compound has been used in the synthesis of 5-fluorouracil-cephalosporin prodrugs, aiming to enhance the targeted delivery of chemotherapy agents.
-
Immunomodulators: It serves as a reactant in the preparation of nipecotate-containing immunopotentiators.[1]
-
Organic Synthesis: It is also employed in the synthesis of various other chemical structures, such as N,N'-di(thiopheneacetyl)diamine derivatives and fluorescent probes for metal ion detection.[1]
Safety and Handling
This compound is classified as a corrosive substance.[1][3] It reacts exothermically with water, releasing toxic hydrogen chloride fumes.[3]
-
Hazards: Causes severe skin burns and eye damage. Vapors can severely irritate the respiratory tract.[3]
-
Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator.[4]
-
Storage: Store in a cool, dry place (2-8°C) away from moisture and incompatible materials such as bases, strong oxidizing agents, and alcohols.[1][3] The container should be kept tightly sealed.[4]
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 39098-97-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. This compound [webbook.nist.gov]
- 8. Page loading... [guidechem.com]
- 9. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
2-Thiopheneacetyl Chloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 2-Thiopheneacetyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds, particularly cephalosporin antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical and physical properties, synthesis protocols, and its role in the mechanism of action of derived pharmaceuticals.
Core Chemical and Physical Properties
This compound is a reactive acyl chloride characterized by a thiophene ring. It is a crucial building block in organic chemistry, valued for its ability to introduce the 2-thienylacetyl group into molecules. Its properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 160.62 g/mol [1][2] |
| Chemical Formula | C₆H₅ClOS[1][2] |
| CAS Number | 39098-97-0[1][2] |
| Appearance | Clear yellow to dark brown liquid[1] |
| Boiling Point | 105-106 °C at 22 mmHg |
| Density | 1.303 g/mL at 25 °C |
| Refractive Index | n20/D 1.551 |
| Solubility | Reacts with water[3] |
| Storage Temperature | 2-8°C |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is most commonly achieved through the reaction of 2-thiopheneacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). Below are detailed methodologies for its preparation.
Method 1: Synthesis using Thionyl Chloride
This method involves the direct reaction of 2-thiopheneacetic acid with thionyl chloride.
Experimental Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 100g of 2-thiopheneacetic acid and 300g of dichloromethane.
-
Stir the mixture and heat to 35°C.
-
Under a nitrogen atmosphere, slowly add 200g of thionyl chloride dropwise over 1.5 hours, maintaining the temperature at 35°C.
-
After the addition is complete, continue the reaction for an additional 2 hours at the same temperature.
-
Following the reaction, remove the excess dichloromethane and thionyl chloride by distillation under reduced pressure.
-
Continue the distillation at 90-95°C (at a pressure of 7 mmHg) to collect the final product, this compound. This method typically yields around 88.7%.
Method 2: Synthesis using Trichloromethyl Carbonate (Triphosgene)
An alternative method utilizes trichloromethyl carbonate as the chlorinating agent, which can offer a more controlled reaction.
Experimental Protocol:
-
Dissolve 71.6g of 2-thiopheneacetic acid and 6.3g of N,N-dimethylformamide (DMF) as a catalyst in 350g of dichloromethane in a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel.
-
Cool the stirred solution to -10°C.
-
Prepare a solution of 101.3g of trichloromethyl carbonate in 300g of dichloromethane and add it dropwise to the cooled reaction mixture.
-
After the addition is complete, raise the temperature to 0°C and maintain the reaction for 5 hours.
-
Distill off the remaining dichloromethane under reduced pressure.
-
Further distill the residue to collect the this compound product. This process can achieve a yield of up to 94.7%.[4]
Role in Drug Development: Cephalosporin Antibiotics
This compound is a vital intermediate in the synthesis of several cephalosporin antibiotics, including cefoxitin and cephaloridine.[5] These β-lactam antibiotics are widely used to treat a variety of bacterial infections.
Mechanism of Action of Cephalosporin Antibiotics
Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5][6] The core mechanism involves the irreversible acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a major component of the cell wall.[1][7] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.
The diagram below illustrates the biochemical pathway of cephalosporin action.
References
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Cephalosporin Antibiotics | PPTX [slideshare.net]
- 5. Cephalosporin - Wikipedia [en.wikipedia.org]
- 6. urology-textbook.com [urology-textbook.com]
- 7. What is the mechanism of Cefoxitin Sodium? [synapse.patsnap.com]
A Comprehensive Safety and Handling Guide for 2-Thiopheneacetyl Chloride
An In-depth Technical Document for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety, handling, and hazardous properties of 2-Thiopheneacetyl chloride (CAS No: 39098-97-0). The information is compiled from various Safety Data Sheets (SDS) to ensure a comprehensive understanding for professionals in laboratory and drug development settings. The following sections detail the substance's identification, hazards, properties, and the necessary precautions for its safe use.
Substance Identification and GHS Classification
This compound, also known as 2-Thienylacetyl chloride, is a crucial intermediate in the synthesis of pharmaceuticals, notably cephalosporin antibiotics.[1] Its high reactivity necessitates stringent safety protocols.
Table 1: Substance Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound[1][2][3][4][5] |
| Synonyms | 2-Thienylacetyl chloride, Thiophene-2-acetyl chloride[1][2][4][5] |
| CAS Number | 39098-97-0[1][2][4][6] |
| Molecular Formula | C₆H₅ClOS[1][5][6][7][8] |
| Molecular Weight | 160.62 g/mol [1][5][6][7][8] |
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.
Table 2: GHS Hazard Classification
| Classification | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage[3][4] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5] |
The hazard classification dictates the required labeling and safety measures.
Caption: GHS Hazard Communication Workflow for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 3: Physical and Chemical Data
| Property | Value |
|---|---|
| Appearance | Clear yellow to dark brown liquid[1][3][5] |
| Odor | Odorless[2] |
| Boiling Point | 130 - 135 °C @ 90 mmHg[2][6][9] 105 - 106 °C @ 22 mmHg[3][6][7][9] |
| Flash Point | 101 °C / 213.8 °F[2][9] 102 °C / 215.6 °F (closed cup)[6][10] |
| Density | 1.303 g/mL at 25 °C[2][3][6][9][10] |
| Vapor Pressure | 4 mmHg @ 83 °C[1][2][6][9][10] |
| Vapor Density | 5.54 (Air = 1)[2] |
| Water Solubility | Insoluble; reacts violently with water[1][3][5][11] |
| Refractive Index | n20/D 1.551[1][6][9][10] |
| Storage Temperature | 2 - 8 °C (Refrigerated)[1][6][7][10] |
Stability and Reactivity
This substance is moisture-sensitive and can react violently under certain conditions.[1][2][4]
Table 4: Stability and Reactivity Profile
| Parameter | Description |
|---|---|
| Reactivity | Reacts violently and exothermically with water, liberating toxic hydrogen chloride gas.[2][4][11] |
| Chemical Stability | Stable under normal, dry conditions.[2][4] Moisture sensitive.[1][2][4] |
| Conditions to Avoid | Exposure to moist air or water, incompatible products.[2] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases (including amines), and alcohols.[2][3][5][11] |
| Hazardous Decomposition | Decomposes upon heating to produce corrosive and/or toxic fumes.[3][5] |
Caption: Reactivity hazards associated with this compound.
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to handling and PPE protocols is mandatory to prevent exposure.
Handling Procedures:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Use non-sparking tools and prevent electrostatic discharge.[3]
-
Avoid contact with skin, eyes, and clothing.[3][12] Do not breathe mist, gas, or vapors.[2][3]
-
Keep away from incompatible materials such as water, bases, and oxidizing agents.[2]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13]
-
The substance is moisture-sensitive; storage under an inert gas is recommended.[12]
Caption: Personal Protective Equipment (PPE) selection workflow.
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure. Always call a poison center or doctor immediately after any exposure.[2][4]
Table 5: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[2][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[2][4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][4] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][4] Ingestion causes severe swelling and danger of perforation.[2][4] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.[3][5]
-
Specific Hazards: The substance itself is non-combustible but may decompose upon heating to produce corrosive and toxic fumes.[3][5][11] Containers may explode when heated.[11]
Accidental Release Measures:
-
Evacuate personnel to safe areas and ensure adequate ventilation.[3]
-
Wear personal protective equipment, including chemical-impermeable gloves and eye/face protection.[3]
-
Prevent further leakage. Do not let the chemical enter drains.[3]
-
Contain and collect spillage with non-combustible absorbent material and place in a suitable container for disposal.[12]
Experimental Protocols and Methodologies
The safety data sheets for this compound state its GHS classification (e.g., "Skin Corrosion, Category 1B") but do not detail the specific experimental protocols used for this determination. However, such classifications are typically derived from standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
For instance, a "Skin Corrosion" classification is often determined using an in vitro method like OECD Test Guideline 431, "In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method." This approach avoids animal testing while providing accurate data on a chemical's corrosive potential.
Caption: Generalized workflow for determining skin corrosivity based on OECD guidelines.
References
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 39098-97-0 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. chembk.com [chembk.com]
- 10. 2-噻吩乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. THIOPHENE-2-ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. This compound | Properties, Uses, Safety & Supplier China | High Purity CAS 39098-97-0 [quinoline-thiophene.com]
Reactivity of 2-Thiopheneacetyl Chloride with Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiopheneacetyl chloride is a reactive acyl chloride containing a thiophene moiety. Its susceptibility to hydrolysis is a critical consideration for its handling, storage, and use in synthetic chemistry, particularly in the development of pharmaceuticals where aqueous workups are common. This technical guide provides a comprehensive overview of the reactivity of this compound with water, based on currently available data.
Core Reactivity with Water
This compound reacts exothermically with water in a hydrolysis reaction.[1][2][3] This reaction leads to the decomposition of the acyl chloride to form 2-thiopheneacetic acid and hydrogen chloride.[4] The reaction is often described as violent, and it is a key reason why the compound is classified as moisture-sensitive.[1][5][6][7] Contact with water liberates toxic and corrosive hydrogen chloride gas.[2][3]
Due to this high reactivity, this compound should be handled under anhydrous conditions, and stored in a cool, dry place away from moisture.[8]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClOS | [9] |
| Molecular Weight | 160.62 g/mol | [9] |
| Appearance | Clear yellow to dark brown liquid | [2] |
| Boiling Point | 130 - 135 °C @ 90 mmHg | [1] |
| Flash Point | 101 °C / 213.8 °F | [1] |
| Density | 1.303 g/mL at 25 °C | [9] |
| Vapor Pressure | 4 mmHg @ 83 °C | [1][9] |
| Solubility | Insoluble in water; reacts with water | [2][4] |
Hydrolysis Reaction Pathway
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield 2-thiopheneacetic acid and hydrochloric acid.
Experimental Considerations
General Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure all glassware and reagents are scrupulously dried before use to prevent unwanted hydrolysis.
-
In case of accidental contact with water, be prepared for the evolution of hydrogen chloride gas. Neutralizing agents should be readily available.
Conclusion
This compound is a highly reactive compound that undergoes rapid and exothermic hydrolysis in the presence of water to yield 2-thiopheneacetic acid and hydrogen chloride. This reactivity necessitates careful handling and storage under anhydrous conditions. While specific kinetic data is scarce, the qualitative understanding of this reaction is crucial for its safe and effective use in chemical synthesis. Researchers and professionals in drug development should be acutely aware of its moisture sensitivity to ensure the integrity of their experiments and the safety of their laboratory environment.
References
- 1. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 39098-97-0: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound [webbook.nist.gov]
- 8. 2-Thiophene acetyl chloride [chembk.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Reactivity of 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and reactivity of 2-thiopheneacetyl chloride, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Due to its reactive nature, precise quantitative solubility data is scarce; however, this document consolidates available qualitative information, outlines experimental considerations for solubility determination, and details its significant chemical reactions.
Core Concepts: Solubility and Reactivity
This compound (C₆H₅ClOS) is a highly reactive acyl chloride. Its utility in synthesis is derived from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity, however, dictates its solubility characteristics and handling requirements. The compound is known to be sensitive to moisture and incompatible with protic solvents.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Qualitative Solubility | Reactivity and Remarks |
| Aprotic Polar | Tetrahydrofuran (THF) | Soluble | Generally a suitable solvent. Anhydrous conditions are crucial as THF can absorb water. |
| Acetone | Soluble | Suitable for reactions, but must be anhydrous. | |
| Acetonitrile | Soluble | A common solvent for reactions involving acyl chlorides. | |
| Dichloromethane (DCM) | Soluble[1] | Widely used as a reaction solvent.[1] Must be dry. | |
| Chloroform | Soluble | Good solubility is reported. | |
| Aprotic Nonpolar | Toluene | Soluble | Often used in synthesis. |
| Diethyl Ether | Soluble | Prone to peroxide formation and must be anhydrous. May react vigorously in the presence of trace metal salts.[2] | |
| Hexane | Sparingly Soluble | Lower polarity may limit solubility compared to more polar aprotic solvents. | |
| Protic | Water | Insoluble and Reactive | Reacts exothermically and decomposes to form 2-thiopheneacetic acid and hydrochloric acid.[2][3][4] |
| Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts rapidly to form the corresponding ester and HCl.[2] Not suitable as a solvent. | |
| Amines | Reactive | Reacts vigorously to form amides.[2] Not suitable as a solvent. |
Experimental Protocol: Determination of Solubility for a Reactive Acyl Chloride
Standard equilibrium solubility determination methods can be challenging for reactive compounds like this compound. The following protocol outlines a general approach that minimizes degradation and provides a practical measure of solubility.
Objective: To determine the approximate solubility of this compound in an aprotic organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice (e.g., dichloromethane, tetrahydrofuran)
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Gas-tight syringes
-
Filtration unit with a hydrophobic membrane filter (e.g., PTFE)
-
Analytical instrument for quantification (e.g., HPLC, GC, or NMR with an internal standard)
Procedure:
-
Preparation: All glassware must be rigorously dried to remove any trace of water. The experiment should be conducted under a dry, inert atmosphere.
-
Solvent Addition: In a dry vial, accurately weigh a small amount of this compound.
-
Titration Method: Slowly add the anhydrous solvent in known small increments using a gas-tight syringe while stirring vigorously.
-
Observation: Observe for complete dissolution after each addition. The point at which the solid completely dissolves provides an approximate solubility.
-
Saturated Solution Preparation (for quantitative analysis): Alternatively, add an excess of this compound to a known volume of the anhydrous solvent.
-
Equilibration: Stir the mixture for a short, defined period (e.g., 15-30 minutes) at a constant temperature. Prolonged stirring is not recommended due to potential slow decomposition.
-
Sampling: Immediately after stirring, allow the undissolved solid to settle briefly.
-
Filtration: Quickly draw a sample of the supernatant using a gas-tight syringe fitted with a PTFE filter to remove any suspended solids.
-
Quantification: Immediately dilute the filtered sample with a known volume of the same anhydrous solvent and analyze using a pre-calibrated analytical method (e.g., HPLC, GC, or NMR) to determine the concentration.
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Visualization of Reactivity and Synthesis
The utility of this compound stems from its reactivity as an acylating agent. The following diagram illustrates its reaction with common nucleophiles.
Caption: Figure 1: Reactivity of this compound.
This compound is typically synthesized from 2-thiopheneacetic acid. The following diagram outlines a common experimental workflow for this synthesis.
Caption: Figure 2: Synthesis Workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic methods.[1][5]
Objective: To synthesize this compound from 2-thiopheneacetic acid.
Materials:
-
2-Thiopheneacetic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Condenser with a gas outlet to a scrubbing system (for HCl and SO₂ byproducts)
-
Heating mantle
-
Nitrogen or argon gas inlet
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, dropping funnel, and a condenser connected to a nitrogen inlet and a gas outlet leading to a sodium hydroxide scrubber. Ensure all glassware is dry.
-
Charging the Reactor: Charge the flask with 2-thiopheneacetic acid (e.g., 100g) and anhydrous dichloromethane (e.g., 300g).[1]
-
Inert Atmosphere: Purge the system with nitrogen gas.
-
Initial Heating and Stirring: Begin stirring the mixture and gently warm it to approximately 35°C.[1]
-
Addition of Thionyl Chloride: Under the nitrogen atmosphere, slowly add thionyl chloride (e.g., 200g) dropwise from the dropping funnel over a period of about 1.5 hours.[1] The reaction is exothermic; control the addition rate to maintain the temperature at 35°C.
-
Reaction Period: After the addition is complete, maintain the reaction mixture at 35°C with continuous stirring for an additional 2 hours to ensure the reaction goes to completion.[1]
-
Solvent Removal: After the reaction period, arrange the apparatus for distillation. Remove the dichloromethane solvent by distillation under reduced pressure.[1]
-
Product Purification: Once the solvent is removed, further purify the crude product by vacuum distillation. Collect the fraction that distills at 90-95°C under a pressure of 7 mmHg.[1] This fraction is the pure this compound.
-
Storage: Store the purified product under an inert atmosphere in a tightly sealed container at 2-8°C to prevent decomposition.
Conclusion
This compound is a valuable but reactive chemical intermediate. While its high reactivity makes quantitative solubility determination challenging, it is known to be soluble in common aprotic organic solvents. Proper handling under anhydrous and inert conditions is paramount for its successful use in synthesis. The protocols and diagrams provided in this guide offer a foundational understanding for researchers and professionals working with this compound, emphasizing safe handling and effective application in synthetic chemistry.
References
Synthesis of 2-Thiopheneacetyl chloride from 2-thiopheneacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-thiopheneacetyl chloride from 2-thiopheneacetic acid, a critical transformation for the production of various pharmaceutical intermediates. This compound is a key building block in the synthesis of several cephalosporin antibiotics, including cefoxitin and cephaloridine.[1][2] This document details the chemical properties of the reactant and product, common synthetic protocols, reaction mechanisms, and safety considerations.
Physicochemical Properties
A clear understanding of the physical and chemical properties of both the starting material and the final product is essential for proper handling, reaction setup, and purification.
Table 1: Properties of 2-Thiopheneacetic Acid
| Property | Value |
| CAS Number | 1918-77-0[3] |
| Molecular Formula | C₆H₆O₂S[3] |
| Molecular Weight | 142.18 g/mol [3] |
| Appearance | White to light yellow crystalline powder[4] |
| Melting Point | 63-64 °C[3][5] |
| Boiling Point | 160 °C at 22 mmHg[3][5] |
| Solubility | Soluble in water, ethanol, ether, and carbon tetrachloride[5] |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 39098-97-0[6][7] |
| Molecular Formula | C₆H₅ClOS[6][7] |
| Molecular Weight | 160.62 g/mol [7] |
| Appearance | Clear yellow to dark brown liquid[6][8] |
| Density | 1.303 g/mL at 25 °C[7][9] |
| Boiling Point | 105-106 °C at 22 mmHg[7][9][10] |
| Refractive Index | n20/D 1.551[7][9] |
| Water Solubility | Reacts with water[6][11] |
| Storage Temperature | 2-8°C[6][7][9] |
| Sensitivity | Moisture sensitive[6] |
Synthesis Overview and Mechanism
The most common and direct method for synthesizing this compound is the reaction of 2-thiopheneacetic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][2][6] This reaction efficiently converts the carboxylic acid into the more reactive acyl chloride.
The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[12] This forms a chlorosulfite intermediate. The subsequent step involves a nucleophilic acyl substitution where a chloride ion, either from the reaction medium or from the decomposition of the intermediate, attacks the carbonyl carbon. This process is facilitated by the departure of the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[12]
Alternative chlorinating agents such as trichloromethyl carbonate have also been employed to avoid the strong oxidizing nature of thionyl chloride, potentially improving yields.[13] However, thionyl chloride remains the most widely used reagent for this transformation.
A significant challenge in this synthesis is the potential for oxidation of the thiophene ring due to the acidic conditions, which can lead to product carbonization during the final vacuum distillation step and reduce the overall yield.[1][2] The use of solvents and controlled temperatures can mitigate these side reactions.
Experimental Protocols
Several variations of the synthesis have been reported, differing primarily in the use of a solvent and the reaction temperature. Below are two representative protocols.
Protocol 1: Solvent-Free Synthesis
This method involves the direct reaction of the starting materials without a solvent.
-
Procedure:
-
In a reaction flask equipped with a reflux condenser and a gas outlet to scrub acidic gases, combine 2-thiopheneacetic acid and an excess of thionyl chloride (e.g., a 1:1.5 to 1:3 molar ratio).[14]
-
Maintain the reaction at this temperature with stirring for approximately 4 hours, or until the evolution of HCl and SO₂ gas ceases.[1][2]
-
After the reaction is complete, remove the excess thionyl chloride via distillation under reduced pressure.[1][2]
-
Purify the resulting crude product by vacuum distillation, collecting the fraction at 118-120°C (8 mmHg) to yield pure this compound.[14]
-
Protocol 2: Synthesis using a Solvent (Dichloromethane)
The use of an inert solvent like dichloromethane can help control the reaction temperature and minimize side reactions.
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 100g of 2-thiopheneacetic acid in 300g of dichloromethane.[2]
-
Stir the mixture and warm it to 35°C.[2]
-
Under a nitrogen atmosphere, slowly add 200g of thionyl chloride dropwise over 1.5 hours, maintaining the temperature at 35°C.[2]
-
After the addition is complete, allow the reaction to proceed for an additional 2 hours at the same temperature.[2]
-
Remove the dichloromethane solvent by distillation under reduced pressure.[2]
-
Continue the vacuum distillation, collecting the product fraction at 90-95°C (7 mmHg) to obtain this compound.[2] This method has reported yields of up to 88.7%.[1][2]
-
Data Summary
Table 3: Comparison of Synthesis Conditions
| Parameter | Protocol 1 (Solvent-Free) | Protocol 2 (Dichloromethane) | Protocol 3 (Tetrachloroethylene) |
| Chlorinating Agent | Thionyl Chloride | Thionyl Chloride | Thionyl Chloride |
| Solvent | None | Dichloromethane | Tetrachloroethylene[1][2] |
| Temperature | 40-90 °C[14] | 35 °C[2] | Not specified |
| Reaction Time | ~4 hours[1][2] | 3.5 hours[2] | Not specified |
| Molar Ratio (Acid:SOCl₂) | 1 : 1.5-3[14] | ~1 : 2.4 | Not specified |
| Reported Yield | Variable, risk of carbonization[1][2] | 88.7%[1][2] | Undesirable product content due to solvent removal issues[1][2] |
| Purification | Vacuum Distillation | Vacuum Distillation | Vacuum Distillation |
Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 3. 2-噻吩乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Thiopheneacetic acid | 1918-77-0 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 2-噻吩乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. chembk.com [chembk.com]
- 11. This compound | Properties, Uses, Safety & Supplier China | High Purity CAS 39098-97-0 [quinoline-thiophene.com]
- 12. youtube.com [youtube.com]
- 13. CN107011319A - A kind of preparation method of 2 thiophen acetyl chloride - Google Patents [patents.google.com]
- 14. CN101880271B - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
Spectroscopic Analysis of 2-Thiopheneacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 2-Thiopheneacetyl chloride (CAS No: 39098-97-0), a key intermediate in the synthesis of various pharmaceuticals, including cephalosporin antibiotics.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Chemical and Physical Properties
This compound is a clear yellow to dark brown liquid.[1][2] It is an organic compound featuring a thiophene ring with an acetyl chloride functional group.[3] This reactive acyl chloride is insoluble in and reacts with water, and is sensitive to moisture.[1][2]
| Property | Value |
| Molecular Formula | C₆H₅ClOS[1][4][5][6][7][8] |
| Molecular Weight | 160.62 g/mol [4][6][7][9] |
| Density | 1.303 g/mL at 25 °C[4][9] |
| Boiling Point | 105-106 °C at 22 mmHg[4][10] |
| Refractive Index | n20/D 1.551[4][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the protons and carbons in its unique structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of an acyl chloride will typically show protons adjacent to the carbonyl group in the range of 2.0-3.0 ppm. The protons on the thiophene ring will appear in the aromatic region.
Specific spectral data for this compound was not found in the search results. The following is a predicted spectrum based on the analysis of similar structures.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | s | 2H | -CH₂- |
| ~7.0 | dd | 1H | Thiophene H4 |
| ~7.2 | d | 1H | Thiophene H3 |
| ~7.5 | d | 1H | Thiophene H5 |
¹³C NMR Spectral Data
The carbonyl carbon of an acyl chloride is typically observed in the range of 160-180 ppm.
A ¹³C NMR spectrum is available for this compound from a commercial source, though specific peak assignments were not detailed in the search results.[2]
| Chemical Shift (ppm) | Assignment |
| ~45 | -CH₂- |
| ~126-135 | Thiophene C3, C4, C5 |
| ~138 | Thiophene C2 |
| ~168 | C=O |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The concentration is typically in the range of 0.3-0.5 mM for optimal signal intensity.[11]
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shifts to 0 ppm.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the instrument is typically set to a frequency of 300 MHz or higher.
-
For ¹³C NMR, a frequency of 75 MHz or higher is common.
-
The spectra are acquired by pulsing the sample with radiofrequency waves and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The acyl chloride group and the thiophene ring have characteristic absorption bands.
IR Spectral Data
The most prominent feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption, which appears at a high frequency.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1800 | Strong | C=O stretch of the acyl chloride |
| ~3100 | Medium | C-H stretch of the thiophene ring |
| ~1400-1500 | Medium | C=C stretching of the thiophene ring |
| ~700-800 | Strong | C-S stretch of the thiophene ring |
A conforming infrared spectrum is noted as a quality control parameter by a commercial supplier.[12]
Experimental Protocol for IR Spectroscopy
Sample Preparation (Neat Liquid):
-
As this compound is a liquid, the most straightforward method is to prepare a neat sample.[13]
-
A drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[13][14]
-
A second salt plate is placed on top to create a thin liquid film between the plates.[13][14] Care should be taken to avoid trapping air bubbles.[15]
-
The "sandwich" is then mounted in the spectrometer's sample holder.[13][14]
-
Water should be avoided as a solvent as it can dissolve the salt plates and obscure the spectrum.[16]
Data Acquisition:
-
The sample holder is placed in the IR beam of the spectrometer.
-
A background spectrum (of the empty salt plates) is typically run first and subtracted from the sample spectrum.
-
The spectrum is recorded, usually over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
MS Spectral Data
The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.[17]
| m/z | Relative Intensity | Assignment |
| 160/162 | ~3:1 ratio | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 125 | High | [M-Cl]⁺, Loss of chlorine |
| 97 | Base Peak | [C₄H₃S-CH₂]⁺, Thienylmethyl cation[2] |
| 45 | High | [C₂H₂S]⁺, Fragment of the thiophene ring |
The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with the top peak at m/z 97 and the second highest at m/z 160.[2]
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization:
-
For a volatile compound like this compound, the sample is typically introduced via a gas chromatograph (GC-MS) or a heated direct insertion probe.[18][19]
-
Electron Ionization (EI) is a hard ionization technique often used.[20] In EI, a beam of high-energy electrons bombards the gaseous sample molecules.[18]
-
This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[18] The excess energy leads to fragmentation, which provides structural information.[20]
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 39098-97-0: this compound | CymitQuimica [cymitquimica.com]
- 4. 2-噻吩乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. This compound, 99% 50 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound 98 39098-97-0 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. nmr-bio.com [nmr-bio.com]
- 12. This compound, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. as.uky.edu [as.uky.edu]
- 19. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 20. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Safe Handling and Storage of 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and disposal of 2-Thiopheneacetyl chloride (CAS No. 39098-97-0). Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research materials.
Hazard Identification and Classification
This compound is a corrosive and water-reactive substance that poses significant health and safety risks if not handled properly. It is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] Vapors can cause respiratory irritation.[1][2]
GHS Hazard Statements:
Physical and Chemical Properties
Proper handling and storage procedures are directly related to the physical and chemical properties of the substance.
| Property | Value |
| Appearance | Clear yellow to dark brown liquid[1][2] |
| Molecular Formula | C6H5ClOS[2][4] |
| Molecular Weight | 160.62 g/mol [2] |
| Boiling Point | 105-106 °C at 22 mmHg[1][5][6] |
| Flash Point | 102 °C (215.6 °F) - closed cup[1][5] |
| Density | 1.303 g/mL at 25 °C[1][5] |
| Vapor Pressure | 4 mmHg at 83 °C[1][3] |
| Solubility | Insoluble in and reacts violently with water.[1][2][4][6][7][8] Soluble in common organic solvents.[4][7] |
Handling Precautions and Personal Protective Equipment (PPE)
Due to its corrosive nature, strict adherence to handling protocols and the use of appropriate personal protective equipment are mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][9]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][3][9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1] A lab coat or chemical-resistant apron should also be worn.[1]
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a full-face respirator with an appropriate cartridge (e.g., type ABEK) should be used.[1][5]
Storage and Incompatibility
Proper storage is crucial to prevent accidents and maintain the chemical's stability.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1][3][4][7]
-
Keep containers tightly closed to prevent moisture contamination.[1][3] The substance is moisture-sensitive.[3][6][9]
Incompatible Materials:
-
Water: Reacts violently and exothermically with water, producing toxic hydrogen chloride gas.[1][2][3][6][8]
-
Bases: Incompatible with strong bases, including amines.[1][2][3][8][9]
-
Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[1][2][3][8][9]
-
Ethers: May react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[1][2][8]
-
Metals: May be corrosive to metals.[1] Contact with metals may evolve flammable hydrogen gas.[2][8][10]
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE as described in Section 3.
-
For small spills, absorb with an inert, non-combustible material such as sand or vermiculite.[9][11] Do not use combustible materials like sawdust.[9]
-
Collect the absorbed material into a suitable, labeled container for disposal.[3][9][11]
-
For large spills, dike the area to prevent spreading.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[3][9] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1][3][9] If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][9] Rinse mouth with water.[1][3][9] Seek immediate medical attention.
Stability and Reactivity
This compound is stable under recommended storage conditions.[3][9] However, it is highly reactive with certain substances.
-
Reactivity: Reacts violently with water, bases, alcohols, and strong oxidizing agents.[1][2][3][4][8]
-
Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[3][9]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[3][9]
Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste.
-
Dispose of the chemical in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Diagrams
Caption: Workflow for Safe Handling and Storage of this compound.
Caption: Chemical Incompatibilities of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CAS 39098-97-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound 98 39098-97-0 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. This compound | Properties, Uses, Safety & Supplier China | High Purity CAS 39098-97-0 [quinoline-thiophene.com]
- 8. THIOPHENE-2-ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound, CasNo.39098-97-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 11. lobachemie.com [lobachemie.com]
2-Thiopheneacetyl Chloride: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiopheneacetyl chloride, a reactive acyl chloride containing a thiophene ring, has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features and reactivity allow for its incorporation into a diverse range of molecular frameworks, leading to the development of potent therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the synthesis, applications, and biological activities of compounds derived from this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
Synthesis of this compound and its Precursors
The primary route to this compound involves the chlorination of 2-thiopheneacetic acid. Several methods have been reported for this conversion, as well as for the synthesis of the 2-thiopheneacetic acid precursor itself.
Synthesis of 2-Thiopheneacetic Acid
2-Thiopheneacetic acid is commonly synthesized from 2-acetylthiophene. One prevalent method is the Willgerodt-Kindler reaction.[1]
Experimental Protocol: Synthesis of 2-Thiopheneacetic Acid via Willgerodt-Kindler Reaction [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-acetylthiophene, sulfur, and morpholine.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring for approximately 12 hours.
-
Hydrolysis: After cooling, add a concentrated aqueous solution of sodium hydroxide to the reaction mixture and heat to hydrolyze the intermediate thioamide to the sodium salt of 2-thiopheneacetic acid.
-
Acidification and Isolation: Cool the mixture and acidify with hydrochloric acid to precipitate the 2-thiopheneacetic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Synthesis of this compound
The conversion of 2-thiopheneacetic acid to its acyl chloride is a critical step. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation.
Experimental Protocol: Synthesis of this compound using Thionyl Chloride [2][3]
-
Reaction Setup: In a four-neck flask equipped with mechanical stirring, a thermometer, and a gas guide outlet, add 2-thiopheneacetic acid and a suitable solvent such as dichloromethane.
-
Reagent Addition: Stir the mixture and cool to a controlled temperature (e.g., -5°C to 0°C). Slowly add thionyl chloride dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction temperature to rise to a specific point (e.g., 5°C to 10°C) and maintain for several hours (e.g., 7-10 hours).
-
Work-up and Purification: Distill the excess solvent and thionyl chloride under reduced pressure. The crude this compound can then be purified by vacuum distillation.
A yield of 88.7% has been reported by reacting 100g of 2-thiopheneacetic acid in 300g of methylene dichloride, warmed to 35°C, followed by the dropwise addition of 200g of sulfur oxychloride over 1.5 hours and reacting for an additional 2 hours.[2]
Table 1: Comparative Yields for the Synthesis of this compound from 2-Thiopheneacetic Acid
| Chlorinating Agent | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Thionyl chloride | Dichloromethane | 35°C, 2 hours | 88.7 | [2][3] |
| Thionyl chloride | Tetrachloroethylene | - | - | [3] |
| Thionyl chloride | Carbon tetrachloride | Anhydrous sodium sulfite | 85 | [3] |
| Trichloromethyl carbonate | Dichloromethane | DMF, -10°C to 10°C, 5-10 hours | 86.6 - 94.7 |
Applications in Medicinal Chemistry
The reactivity of the acyl chloride group in this compound makes it an ideal synthon for introducing the 2-thiopheneacetyl moiety into various molecules, leading to the generation of a wide array of biologically active compounds.
Cephalosporin Antibiotics
One of the most significant applications of this compound is in the synthesis of first-generation cephalosporin antibiotics, such as cephalothin.[4] The 2-thienylacetyl side chain is crucial for the antibacterial activity of these compounds.
Experimental Protocol: Synthesis of Cephalothin [1]
-
Activation of 2-Thiopheneacetic Acid: Prepare this compound from 2-thiopheneacetic acid as described previously.
-
Coupling Reaction: In a separate flask, dissolve 7-aminocephalosporanic acid (7-ACA) in a suitable aqueous or mixed solvent system under mildly alkaline conditions (e.g., using sodium bicarbonate or triethylamine). Cool the 7-ACA solution to 0-10°C.
-
Amide Bond Formation: Slowly add a solution of this compound in a suitable solvent (e.g., acetone) to the 7-ACA solution while maintaining the low temperature and pH.
-
Isolation: After the reaction is complete, acidify the reaction mixture to precipitate the crude cephalothin.
-
Purification: Collect the product by filtration, wash, and dry.
Cephalosporins are bactericidal β-lactam antibiotics that inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall. They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis. This inhibition leads to a weakened cell wall and ultimately cell lysis.
Antitubercular Agents
Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis. For instance, a series of N,N'-di(thiopheneacetyl)diamines have been synthesized and evaluated for their antitubercular properties.
Table 2: Antitubercular Activity of Thiophene Derivatives
| Compound Class | Target/Mechanism | MIC (µg/mL) | Reference |
| N,N'-di(thiopheneacetyl)diamines | Not specified | - | |
| Benzo[b]thiophenes | DprE1 enzyme | 0.56 - 0.62 | |
| 5-Nitrothiophenes | F420-dependent nitroreductase | >100 (resistant mutants) |
Some thiophene derivatives exert their antitubercular effects through novel mechanisms. For example, certain benzo[b]thiophenes have been shown to target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. Other nitrothiophene-containing compounds are prodrugs that are activated by an F420-dependent nitroreductase, leading to the release of nitric oxide, which has bactericidal effects.
Anticancer Agents
Various derivatives incorporating the 2-thiopheneacetyl moiety have been investigated for their anticancer activity. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Table 3: Anticancer Activity of Thiophene Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[b]thiophene | A549 (Lung) | 6.10 | |
| Chlorothiophene-based chalcones | WiDr (Colorectal) | 0.45 - 0.77 |
Some thiophene-based anticancer agents function as antimitotic drugs by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. Others can modulate the p53 tumor suppressor pathway by inhibiting its negative regulators, such as MDM2, leading to the activation of apoptosis in cancer cells.
Anti-inflammatory Agents
Derivatives of this compound have also been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 4: Anti-inflammatory Activity of Thiophene Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| 2,3,4-trisubstituted thiophenes | COX-2 | 5.45 | |
| 2,3,4-trisubstituted thiophenes | 5-LOX | 4.33 |
Many anti-inflammatory drugs target the arachidonic acid pathway. Thiophene derivatives have been shown to inhibit both COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, and 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Dual inhibition of these pathways can lead to a more potent and potentially safer anti-inflammatory effect.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to be readily incorporated into diverse molecular scaffolds has led to the discovery and development of a wide range of therapeutic agents with antibacterial, antitubercular, anticancer, and anti-inflammatory activities. The continued exploration of derivatives based on this privileged scaffold holds significant promise for the future of drug discovery and the development of novel therapies for a multitude of diseases. The detailed synthetic protocols, quantitative biological data, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and impactful field.
References
An In-depth Technical Guide to the Corrosive Nature of 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiopheneacetyl chloride (C₆H₅ClOS) is a vital intermediate in the synthesis of various pharmaceuticals, notably cephalosporin antibiotics, and other fine chemicals.[1][2][3] However, its utility is intrinsically linked to its highly reactive and corrosive nature. This technical guide provides a comprehensive overview of the corrosive properties of this compound, offering critical data and protocols for its safe handling and use in research and development settings. This document details its chemical reactivity, material compatibility, and standardized experimental procedures for corrosion testing, aiming to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure experimental integrity.
Introduction
This compound is a clear yellow to dark brown liquid characterized by a pungent odor.[1] As an acyl chloride, it exhibits vigorous reactivity, particularly with nucleophilic reagents. This reactivity is the cornerstone of its synthetic utility but also the source of its corrosive and hazardous properties. The primary hazard associated with this compound is its violent, exothermic reaction with water, which produces corrosive and toxic hydrogen chloride (HCl) gas.[1] This reaction underscores the compound's classification as a corrosive substance, causing severe skin burns and eye damage upon contact.[1] Understanding and managing this corrosive nature is paramount for its application in pharmaceutical synthesis and other chemical processes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and implementing appropriate safety and handling procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClOS | [1] |
| Molecular Weight | 160.62 g/mol | [1] |
| Appearance | Clear yellow to dark brown liquid | [1] |
| Boiling Point | 105-106 °C at 22 mmHg | [2] |
| Density | 1.303 g/mL at 25 °C | [2] |
| Flash Point | 101 °C (213.8 °F) | [2] |
| Vapor Pressure | 4 mmHg at 83 °C | [2] |
| Water Solubility | Reacts violently | [1] |
| Storage Temperature | 2-8°C, moisture sensitive | [1] |
Corrosive Nature and Reactivity
The corrosive nature of this compound is a direct consequence of its chemical reactivity. As an acyl chloride, the carbon atom of the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack.
Reactivity with Water (Hydrolysis)
This compound reacts exothermically and violently with water, including atmospheric moisture, to produce 2-thiopheneacetic acid and hydrogen chloride gas.[1] The released HCl gas is a primary contributor to its corrosive effects, especially in the presence of moisture, as it can form hydrochloric acid.
Reaction: C₄H₃SCH₂COCl + H₂O → C₄H₃SCH₂COOH + HCl
Reactivity with Other Nucleophiles
Beyond its reaction with water, this compound readily reacts with other nucleophiles, a property leveraged in organic synthesis. These reactions can also contribute to its corrosive degradation of certain materials. Key reactions include:
-
Alcohols: Reacts to form esters.
-
Amines: Reacts to form amides.
-
Bases: Incompatible with strong bases.[1]
Incompatible Materials
Due to its high reactivity, this compound is incompatible with a range of materials. Contact with these substances should be strictly avoided to prevent dangerous reactions and container failure.
The following diagram illustrates the primary reaction pathways of this compound that contribute to its corrosive nature.
Material Compatibility
The selection of appropriate materials for handling and storing this compound is critical to prevent corrosion and ensure safety. The following tables provide a qualitative assessment of material compatibility based on the known reactivity of acyl chlorides and available chemical resistance data.
Metals
| Material | Compatibility | Rationale / Comments |
| Stainless Steel (304, 316) | Moderate to Poor | Susceptible to pitting and crevice corrosion from chlorides, especially in the presence of moisture. |
| Carbon Steel | Poor | Rapidly corroded by acidic conditions generated upon contact with moisture. |
| Aluminum | Poor | Readily attacked by HCl. |
| Copper and its Alloys | Poor | Corroded by HCl. |
| Hastelloy (C-276, B-2) | Good to Excellent | Designed for resistance to a wide range of corrosive chemicals, including wet chlorine gas and non-oxidizing acids. |
| Tantalum | Excellent | Highly resistant to a wide range of corrosive chemicals. |
Polymers and Elastomers
The compatibility of polymers and elastomers with this compound can vary significantly. Testing under specific operational conditions is highly recommended.
| Material | Compatibility | Rationale / Comments | Reference(s) |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert to a wide range of chemicals, including acetyl chloride. | [4][5][6] |
| Polypropylene (PP) | Poor | Not recommended for use with acetyl chloride. | [7][8][9] |
| Polyethylene (LDPE, HDPE) | Poor | Generally not resistant to acyl chlorides. | [10][11][12] |
| Viton® (FKM) | Excellent (dry) | Shows excellent resistance to dry acetyl chloride. | [13][14][15][16] |
| EPDM | Poor | Not recommended for use with acetyl chloride. | [17][18][19] |
| Neoprene | Poor | Generally poor resistance to acyl chlorides. |
Experimental Protocols for Corrosion Testing
To ensure the safe and effective use of this compound, it is crucial to perform material compatibility testing under conditions that mimic the intended application. The following protocols are based on established ASTM standards.
Corrosion Testing of Metals (Based on ASTM G31)
This protocol outlines a procedure for determining the corrosion rate of metals when immersed in this compound.
Objective: To quantify the corrosion rate of a specific metal in this compound.
Materials:
-
Metal coupons of known dimensions and surface area.
-
Anhydrous this compound.
-
Inert, sealable reaction vessel (e.g., glass flask with a ground glass stopper).
-
Constant temperature bath.
-
Analytical balance.
-
Appropriate cleaning solvents (e.g., acetone, isopropanol).
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat, and respiratory protection used within a fume hood.
Procedure:
-
Specimen Preparation:
-
Prepare triplicate metal coupons of a standard size (e.g., 50mm x 25mm x 1.6mm).[20]
-
Measure the dimensions of each coupon to the nearest 0.01 mm and calculate the total surface area.
-
Clean the coupons with a suitable solvent to remove any oil or grease.
-
Abrade the surfaces with 120-grit abrasive paper, followed by cleaning with a bristle brush and rinsing with solvent.
-
Dry and weigh each coupon to the nearest 0.1 mg.
-
-
Experimental Setup:
-
Place a single, weighed coupon in a clean, dry reaction vessel.
-
Under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, add a sufficient volume of anhydrous this compound to fully immerse the coupon. A recommended volume-to-specimen-surface-area ratio is 20 mL/cm².[20]
-
Seal the vessel tightly.
-
Place the vessel in a constant temperature bath set to the desired experimental temperature.
-
-
Exposure and Evaluation:
-
Maintain the coupon in the solution for a predetermined duration (e.g., 24, 48, 96 hours).[20]
-
After the exposure period, carefully remove the coupon from the solution in a fume hood.
-
Clean the coupon to remove corrosion products according to the procedures outlined in ASTM G1.
-
Rinse the cleaned coupon with solvent, dry it thoroughly, and reweigh it to the nearest 0.1 mg.
-
-
Data Analysis:
-
Calculate the mass loss (W) for each coupon.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR = (K × W) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
-
Chemical Resistance Testing of Polymers and Elastomers (Based on ASTM D543)
This protocol describes a method for evaluating the resistance of plastics and elastomers to this compound.
Objective: To assess the changes in physical and mechanical properties of a polymer or elastomer after exposure to this compound.
Materials:
-
Standard test specimens of the polymer or elastomer (e.g., tensile bars, disks).[21]
-
Anhydrous this compound.
-
Inert, sealable immersion containers (e.g., glass jars with PTFE-lined caps).
-
Constant temperature oven or bath.
-
Analytical balance.
-
Micrometer or calipers.
-
Tensile testing machine.
-
Personal Protective Equipment (as listed in 5.1).
Procedure:
-
Specimen Preparation:
-
Use a sufficient number of specimens for each material and exposure condition (typically 5 or more).[21]
-
Measure the initial weight, dimensions (length, width, thickness), and any relevant mechanical properties (e.g., tensile strength, elongation) of the control specimens.
-
-
Experimental Setup:
-
Place the test specimens in an immersion container.
-
Under an inert atmosphere, add enough anhydrous this compound to completely submerge the specimens.
-
Seal the container tightly.
-
Place the container in a constant temperature environment for a specified duration (e.g., 24, 168 hours).[21]
-
-
Exposure and Evaluation:
-
After the exposure period, remove the specimens from the chemical.
-
Quickly wipe the specimens with a clean, dry cloth to remove excess liquid.
-
Immediately reweigh and remeasure the dimensions of the specimens.
-
Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.
-
Conduct mechanical property testing (e.g., tensile strength) on the exposed specimens and compare the results to the control specimens.
-
-
Data Analysis:
-
Calculate the percentage change in weight and dimensions.
-
Calculate the percentage change in mechanical properties.
-
Report the visual observations.
-
Synthesis and Signaling Pathways
While this compound is not directly involved in biological signaling pathways, its role as a key building block in the synthesis of pharmaceuticals is significant. The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use in the acylation of an amine, a common step in drug synthesis.
Safe Handling and Storage
Given its corrosive and reactive nature, strict safety protocols must be followed when handling and storing this compound.
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.[22][23]
-
Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate are often recommended for acyl chlorides), safety goggles, a face shield, and a lab coat.[24][25]
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from water and other incompatible materials.[1]
-
Use equipment and containers made of compatible materials.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Storage:
Conclusion
This compound is a valuable reagent in chemical synthesis, particularly in the pharmaceutical industry. However, its high reactivity makes it a significantly corrosive and hazardous material. A thorough understanding of its chemical properties, reactivity, and material compatibility is essential for its safe and effective use. By adhering to the guidelines and experimental protocols outlined in this technical guide, researchers and drug development professionals can mitigate the risks associated with its corrosive nature and ensure the integrity of their work. The implementation of standardized testing procedures is strongly recommended to validate material compatibility for specific applications.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]
- 7. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 8. prinsco.com [prinsco.com]
- 9. calpaclab.com [calpaclab.com]
- 10. houstonpolytank.com [houstonpolytank.com]
- 11. cipax.com [cipax.com]
- 12. braskem.com.br [braskem.com.br]
- 13. calpaclab.com [calpaclab.com]
- 14. Viton® – Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 15. tym.co.uk [tym.co.uk]
- 16. foxxlifesciences.in [foxxlifesciences.in]
- 17. plasticpipeshop.co.uk [plasticpipeshop.co.uk]
- 18. rubberroofingdirect.co.uk [rubberroofingdirect.co.uk]
- 19. EPDM – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 20. matestlabs.com [matestlabs.com]
- 21. Chemical Compatibility ASTM D543 [intertek.com]
- 22. scienceequip.com.au [scienceequip.com.au]
- 23. questron.ca [questron.ca]
- 24. research.wayne.edu [research.wayne.edu]
- 25. ehs.stanford.edu [ehs.stanford.edu]
- 26. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Amides Using 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of amides using 2-thiopheneacetyl chloride, a key intermediate in the development of various therapeutic agents. This document details the synthetic protocols, quantitative data on reaction yields and biological activities, and a workflow for the synthesis and screening of novel amide derivatives.
Introduction
This compound is a reactive acyl chloride containing a thiophene ring, a privileged scaffold in medicinal chemistry.[1] The reaction of this compound with primary or secondary amines via nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction, readily forms a stable amide bond.[2][3] This straightforward synthesis makes it a valuable building block in drug discovery. Amides derived from 2-thiopheneacetic acid have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5] Notably, this compound is a crucial intermediate in the synthesis of cephalosporin antibiotics, such as Cefoxitin, which act by inhibiting bacterial cell wall synthesis.[2][6]
Data Presentation
Table 1: Synthesis of N-Substituted-2-(thiophen-2-yl)acetamides
| Amine Reactant | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Aminothiophene-3-carbonitrile | Triethylamine | THF | 15 h | Not specified | [7] |
| Various Heterocyclic Amines | Triethylamine | THF | Not specified | Not specified | [8] |
| Substituted Thiophen-2-amine | Basic conditions | Not specified | Not specified | Not specified | [9] |
Table 2: Antimicrobial Activity of Amides Derived from 2-Thiopheneacetic Acid
| Compound | Test Organism | MIC (µg/mL) | Reference |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Candida glabrata ATCC 90030 | Significant Activity | [7] |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Candida krusei ATCC 34135 | Significant Activity | [7] |
| Amide Derivative 1b | S. aureus | 125-500 | [8] |
| Amide Derivative 1b | E. faecalis | 125-500 | [8] |
| Amide Derivative 1b | K. pneumoniae | 125-500 | [8] |
| Amide Derivative 1b | P. aeruginosa | 125-500 | [8] |
| Amide Derivative 2d | S. aureus | 500-1000 | [8] |
| Amide Derivative 2d | E. faecalis | 500-1000 | [8] |
| Amide Derivative 2d | K. pneumoniae | 500-1000 | [8] |
| Amide Derivative 2d | P. aeruginosa | 500-1000 | [8] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes the conversion of 2-thiopheneacetic acid to its corresponding acyl chloride.[7]
Materials:
-
2-Thiopheneacetic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend 2-thiopheneacetic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride or oxalyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (cessation of gas evolution). The reaction can be gently heated if necessary.
-
Remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator to obtain crude this compound. This intermediate is often used in the next step without further purification.
Protocol 2: General Schotten-Baumann Synthesis of N-Substituted-2-(thiophen-2-yl)acetamides
This protocol details the reaction of this compound with an amine to form the corresponding amide.[2][3][7]
Materials:
-
Crude this compound
-
Primary or secondary amine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
Procedure:
-
In a flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.0-1.2 equivalents) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of crude this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (e.g., 15 hours) until the reaction is complete (monitored by TLC).[7]
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude amide product.
Protocol 3: Purification of N-Substituted-2-(thiophen-2-yl)acetamides
Materials:
-
Crude amide product
-
Acetonitrile (or other suitable solvent for recrystallization)
-
Standard laboratory glassware for recrystallization
Procedure:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude amide in a minimal amount of hot acetonitrile.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for the synthesis and biological screening of novel amides.
Caption: Mechanism of action of thiophene-containing cephalosporins.
References
- 1. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, spectral study, and antimicrobial screening of new amides. [wisdomlib.org]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Thiopheneacetyl Chloride in the Synthesis of Cephalosporin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiopheneacetyl chloride is a pivotal acylating agent in the semi-synthesis of numerous cephalosporin antibiotics. The incorporation of the 2-thienylacetyl side chain at the 7-amino position of the 7-aminocephalosporanic acid (7-ACA) nucleus is a well-established strategy to confer potent antibacterial activity. This side chain is a key structural feature in first and second-generation cephalosporins, contributing to their efficacy against a range of Gram-positive and some Gram-negative bacteria. This document provides detailed application notes and experimental protocols for the synthesis of prominent cephalosporin analogues—Cephalothin, Cefoxitin, and Cephaloridine—utilizing this compound. It also presents a summary of their biological activities and the underlying mechanism of action.
Synthetic Overview
The general synthetic pathway involves a multi-step process commencing with the synthesis of the key intermediate, this compound, from 2-thiopheneacetic acid. This is followed by the crucial acylation of the 7-aminocephalosporanic acid (7-ACA) core to yield the desired cephalosporin analogue.
Caption: General synthetic workflow for cephalosporin analogues.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of 2-thiopheneacetic acid to its corresponding acyl chloride, a crucial intermediate for the acylation of the cephalosporin nucleus.[1][2]
Materials:
-
2-Thiopheneacetic acid
-
Methylene dichloride (optional, as solvent)[1]
-
Four-hole boiling flask with mechanical stirrer, thermometer, and condenser
Procedure:
-
In a four-hole boiling flask, combine 100g of 2-thiopheneacetic acid with 300g of methylene dichloride.[1]
-
Stir the mixture and warm it to 35°C.[1]
-
Under a nitrogen atmosphere, slowly add 200g of sulfur oxychloride dropwise over 1.5 hours, maintaining the temperature at 35°C.[1]
-
After the addition is complete, continue the reaction for an additional 2 hours at 35°C.[1]
-
Remove the remaining methylene dichloride via distillation under reduced pressure.[1]
-
Continue the distillation at 90-95°C (at 7mmHg) to collect the this compound.[1] A typical yield is approximately 88.7%.[1]
Alternative Procedure: A mixture of 2-thiopheneacetic acid and sulfur oxychloride can be heated at 40-50°C for 4 hours, followed by distillation under reduced pressure to remove excess sulfur oxychloride and isolate the product.[1]
Protocol 2: Synthesis of Cephalothin
This protocol describes the acylation of 7-ACA with this compound to produce Cephalothin.[3]
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
This compound
-
Sodium bicarbonate or triethylamine
-
Acetone
-
Hydrochloric acid
-
tert-Butyl alcohol-water mixture (for recrystallization)
Procedure:
-
In a flask, dissolve 7-ACA in a suitable aqueous or mixed solvent system under mildly alkaline conditions using sodium bicarbonate or triethylamine.[3]
-
Cool the 7-ACA solution to 0-10°C.[3]
-
Dissolve the previously synthesized this compound in acetone.
-
Slowly add the this compound solution to the cooled 7-ACA solution while maintaining the temperature and pH.[3]
-
After the addition is complete, stir the reaction mixture at a low temperature until the reaction is complete (monitor by TLC).[3]
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude Cephalothin.[3]
-
Collect the product by filtration, wash with cold water, and dry.[3]
-
Purify the Cephalothin by recrystallization from a tert-butyl alcohol-water mixture.[3]
Protocol 3: Synthesis of Cefoxitin Lactone Intermediate
This protocol outlines the synthesis of an intermediate in the production of Cefoxitin, involving the acylation of 7-ACA with this compound.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
This compound
-
Chloroform or 1,2-dichloroethane
-
N,O-bis(trimethylsilyl)acetamide (BSA) or Triethylamine
-
Purified water
Procedure using BSA:
-
Under a nitrogen atmosphere, suspend 100g of 7-ACA in 800ml of chloroform in a 500ml reaction flask.
-
Add 110g of N,O-bis(trimethylsilyl)acetamide (BSA) and stir at 15-20°C until dissolved.
-
Cool the solution to 10°C and add 66.3g of this compound dropwise over 40 minutes.
-
Maintain the reaction for 1-2 hours after the addition is complete.
-
Evaporate the chloroform under reduced pressure.
-
Filter the product and wash twice with 500ml of purified water.
-
Dry the product at 40°C under reduced pressure to obtain the Cefoxitin intermediate. A yield of 91.3% can be expected.
Procedure using Triethylamine:
-
Under a nitrogen atmosphere, suspend 50g of 7-ACA in 300ml of 1,2-dichloroethane in a 500ml reaction flask.
-
Add 20g of triethylamine and 20ml of purified anhydrous solvent, and stir at 15-20°C until dissolved.
-
Cool the solution to 10°C and add 33.1g of this compound dropwise over 40 minutes.
-
Maintain the reaction for 1-2 hours after the addition is complete.
-
Add 300ml of purified water and stir rapidly to precipitate the solid product.
-
Filter the product and wash twice with 200ml of purified water.
-
Dry the product at 40°C under reduced pressure. A yield of 89.2% can be expected.
Protocol 4: Synthesis of Cephaloridine
Cephaloridine is synthesized from Cephalothin through a deacetylation and subsequent reaction with pyridine.[2][3]
Materials:
-
Cephalothin
-
Pyridine
-
Potassium thiocyanate
-
Phosphoric acid
-
Mineral acid (e.g., HCl) for pH adjustment
-
Water
Procedure:
-
Prepare an aqueous mixture of Cephalothin, potassium thiocyanate, pyridine, and phosphoric acid.[2]
-
Heat the mixture at 60°C for several hours with stirring.[1]
-
After heating, cool the reaction mixture and dilute it with water.[2]
-
Adjust the pH of the solution with a mineral acid to precipitate the Cephaloridine thiocyanate salt.[2]
-
The precipitated salt can be purified and then converted to Cephaloridine by pH adjustment or through interaction with an ion-exchange resin.[2]
Data Presentation
Table 1: Synthesis and Physical Properties of Cephalosporin Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Precursors | Typical Yield (%) |
| This compound | C₆H₅ClOS | 160.62 | 2-Thiopheneacetic acid, SOCl₂ | 85-88.7[1] |
| Cephalothin | C₁₆H₁₆N₂O₆S₂ | 396.44 | 7-ACA, this compound | 96.9 |
| Cefoxitin | C₁₆H₁₇N₃O₇S₂ | 427.45 | 7-ACA, this compound, other reagents | 89.2-91.3 (intermediate) |
| Cephaloridine | C₁₉H₁₇N₃O₄S₂ | 415.48 | Cephalothin, Pyridine, KSCN | 52-75[1] |
Table 2: Spectroscopic Data for Cephalothin
| Technique | Key Signals/Bands |
| ¹H-NMR | Signals corresponding to the thiophene ring, acetyl group, and the cephalosporin core protons. |
| ¹³C-NMR | Resonances for the carbonyl carbons of the β-lactam and ester groups, as well as carbons of the thiophene and cephalosporin rings. |
| IR (cm⁻¹) | Characteristic peaks for the secondary amide carbonyl (around 1600-1500 cm⁻¹), β-lactam carbonyl, and ester carbonyl groups. |
| Mass Spec (ESI-MS) | Fragmentation patterns showing cleavage of the β-lactam ring and loss of side chains. |
Table 3: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
| Bacterial Species | Cephalothin | Cefoxitin | Cephaloridine |
| Staphylococcus aureus | ≤3.13 (>90% of strains)[4] | - | ≤3.13 (>90% of strains)[4] |
| S. aureus (penicillin G-resistant) | ≤2 (100% of strains)[4] | - | >2 (50% of strains)[4] |
| Streptococcus faecalis | - | Inferior | Superior |
| Escherichia coli | Comparable | More effective (vs. ampicillin-resistant)[5] | Comparable[4] |
| Proteus (indole-positive) | - | More effective[5] | Less effective |
| Haemophilus influenzae | Less effective | Less effective | More susceptible |
| Bacteroides fragilis | Less effective | Much more susceptible | Inferior |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] This process is critical for the survival of bacteria, providing structural integrity and protection against osmotic stress.
Caption: Inhibition of bacterial cell wall synthesis by cephalosporins.
The key steps in the mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins penetrate the bacterial cell wall and bind to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: The binding of the cephalosporin to the PBP inhibits its transpeptidase activity, preventing the cross-linking of peptidoglycan chains.
-
Disruption of Cell Wall Integrity: The lack of proper cross-linking weakens the bacterial cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Conclusion
This compound remains a cornerstone in the synthesis of clinically significant cephalosporin analogues. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of Cephalothin, Cefoxitin, and Cephaloridine. The comparative data on their biological activity underscores the importance of structural modifications to the cephalosporin nucleus in defining the antibacterial spectrum. A thorough understanding of these synthetic methods and the mechanism of action is crucial for the continued development of novel and effective cephalosporin-based antibacterial agents to combat evolving bacterial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cephaloridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of the in vitro antibacterial activity of cefoxitin, cefuroxine, and cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 2-Thiopheneacetyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-thiopheneacetyl chloride as a versatile starting material. The protocols focus on the preparation of key intermediates and their subsequent cyclization to form thiazole, pyrazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Introduction
This compound is a reactive acyl chloride that serves as a valuable building block for the introduction of the thiophen-2-ylmethyl moiety into various molecular frameworks. Its ability to react with a wide range of binucleophiles makes it an ideal precursor for the construction of diverse heterocyclic systems. This document outlines the synthesis of a key intermediate, 2-(thiophen-2-yl)acetohydrazide, and its subsequent use in the preparation of oxadiazoles and thiadiazoles. Additionally, a modified Hantzsch-type synthesis for thiazoles and a protocol for pyrazole synthesis are presented.
Data Presentation
The following tables summarize the quantitative data for the described synthetic protocols, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Synthesis of 2-(Thiophen-2-yl)acetohydrazide
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Hydrazine hydrate | Ethanol | 0 to Reflux | 3 | ~85 |
Table 2: Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2a | 2-(Thiophen-2-yl)acetohydrazide, Carbon disulfide | Ethanolic KOH | Reflux | 12 | ~78 |
Table 3: Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
| Step | Reactants | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2b | 2-(Thiophen-2-yl)acetohydrazide, Ammonium thiocyanate | Acetic acid | Reflux | 4 | ~70 |
Table 4: Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3 | 2-Chloro-1-(thiophen-2-yl)ethan-1-one, Thiourea | Ethanol | Reflux | 2 | ~90 |
Table 5: Synthesis of 3,5-Dimethyl-1-(2-(thiophen-2-yl)acetyl)-1H-pyrazole
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4 | 2-(Thiophen-2-yl)acetohydrazide, Acetylacetone | Glacial Acetic Acid | Reflux | 5 | ~82 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Thiophen-2-yl)acetohydrazide
This protocol describes the preparation of the key hydrazide intermediate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in 100 mL of ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add hydrazine hydrate (0.12 mol) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-(thiophen-2-yl)acetohydrazide.
Protocol 2a: Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol
This protocol details the cyclization of the hydrazide intermediate to form an oxadiazole derivative.
Materials:
-
2-(Thiophen-2-yl)acetohydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve potassium hydroxide (0.1 mol) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Add 2-(thiophen-2-yl)acetohydrazide (0.1 mol) to the ethanolic KOH solution and stir until dissolved.
-
Add carbon disulfide (0.12 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 12 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol.
Protocol 2b: Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
This protocol describes the synthesis of a thiadiazole derivative from the hydrazide intermediate.
Materials:
-
2-(Thiophen-2-yl)acetohydrazide
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, suspend 2-(thiophen-2-yl)acetohydrazide (0.05 mol) and ammonium thiocyanate (0.06 mol) in 30 mL of glacial acetic acid.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine.
Protocol 3: Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole (Hantzsch-type Synthesis)
This protocol outlines a modified Hantzsch synthesis to produce a thiazole derivative. The synthesis starts with the corresponding α-haloketone, which can be prepared from 2-acetylthiophene.
Materials:
-
2-Chloro-1-(thiophen-2-yl)ethan-1-one
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-chloro-1-(thiophen-2-yl)ethan-1-one (0.1 mol) and thiourea (0.1 mol) in 50 mL of ethanol.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling, a solid precipitate will form.
-
Filter the solid, wash with a small amount of cold ethanol, and dry.
-
The crude product can be recrystallized from ethanol to yield pure 2-amino-4-(thiophen-2-yl)thiazole.
Protocol 4: Synthesis of 3,5-Dimethyl-1-(2-(thiophen-2-yl)acetyl)-1H-pyrazole
This protocol details the synthesis of a pyrazole derivative via the Knorr pyrazole synthesis.
Materials:
-
2-(Thiophen-2-yl)acetohydrazide
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(thiophen-2-yl)acetohydrazide (0.1 mol) in 50 mL of glacial acetic acid.
-
Add acetylacetone (0.11 mol) to the solution.
-
Heat the reaction mixture to reflux for 5 hours.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3,5-dimethyl-1-(2-(thiophen-2-yl)acetyl)-1H-pyrazole.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
2-Thiopheneacetyl Chloride: A Versatile Reagent in the Synthesis of Novel Agrochemicals
Introduction
2-Thiopheneacetyl chloride, a reactive acyl chloride derivative, serves as a crucial building block in the synthesis of a variety of agrochemicals, particularly fungicides. Its thiophene moiety is a key pharmacophore in several commercial and investigational fungicides, contributing to their biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical candidates, with a focus on fungicides targeting the succinate dehydrogenase (SDH) enzyme.
Application Notes
The thiophene ring is a bioisostere of the benzene ring and is frequently incorporated into the design of new agrochemicals to enhance efficacy and modulate physicochemical properties.[1] this compound is a valuable reagent for introducing the 2-thienylacetyl group into molecules, typically through acylation of amines or alcohols, to produce amides and esters, respectively.[2]
A significant class of thiophene-containing agrochemicals are the succinate dehydrogenase inhibitors (SDHIs).[3][4] These fungicides act by blocking the fungal respiratory chain at complex II, leading to the inhibition of fungal growth and development.[3][4] The thiopheneacetyl moiety can be found in various SDHI fungicides, where it often forms a critical part of the molecule that binds to the target enzyme.
Experimental Protocols
This section details the synthesis of a model agrochemical compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which demonstrates the utility of this compound as a reagent in the formation of an amide bond, a common linkage in many bioactive molecules.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of 2-thiopheneacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]
Protocol:
-
To a solution of 2-thiopheneacetic acid (100 g) in dichloromethane (300 g), stir and warm the mixture to 35°C.[5]
-
Under a nitrogen atmosphere, slowly add thionyl chloride (200 g) dropwise over 1.5 hours, maintaining the temperature at 35°C.[5]
-
After the addition is complete, continue stirring the reaction mixture at 35°C for an additional 2 hours.[5]
-
Remove the excess dichloromethane and thionyl chloride by distillation under reduced pressure.
-
Distill the residue under vacuum (90-95°C at 7 mmHg) to obtain this compound as a clear to light brown liquid (yield: 88.7%).[5]
Synthesis of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
This protocol describes the acylation of 2-aminothiophene-3-carbonitrile with this compound to yield the target amide.[2]
Protocol:
-
Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of tetrahydrofuran (THF) in a reaction flask.
-
Add triethylamine (0.95 mL, 10 mmol) to the solution.
-
In a separate flask, dissolve 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol) in 10 mL of THF.
-
Slowly add the 2-(thiophen-2-yl)acetyl chloride solution to the stirred solution of the amine and triethylamine at room temperature.
-
Continue stirring the reaction mixture for 15 hours at room temperature.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the collected solid product with water, filter, and dry.
-
Recrystallize the crude product from acetonitrile to obtain pure N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Yield: 58%).[2]
Data Presentation
The following tables summarize the fungicidal activity of various thiophene-containing compounds against different plant pathogens.
Table 1: In Vitro Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (Pseudoperonospora cubensis) [6]
| Compound | EC₅₀ (mg/L) |
| 4a | 4.69 |
| 4f | 1.96 |
| Diflumetorim (Control) | 21.44 |
| Flumorph (Control) | 7.55 |
Table 2: In Vivo Fungicidal Efficacy of Compound 4f against Cucumber Downy Mildew (Pseudoperonospora cubensis) [7]
| Treatment | Concentration (mg/L) | Control Efficacy (%) |
| Compound 4f | 100 | 70 |
| Compound 4f | 200 | 79 |
| Flumorph (Control) | 200 | 56 |
| Mancozeb (Control) | 1000 | 76 |
Table 3: In Vitro Antifungal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides against Sclerotinia sclerotiorum [4]
| Compound | EC₅₀ (mg/L) |
| 4i | 0.140 ± 0.034 |
| Boscalid (Control) | 0.645 ± 0.023 |
Table 4: SDH Enzyme Inhibition Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides [4]
| Compound | IC₅₀ (μM) |
| 4g | 1.01 ± 0.21 |
| 4i | 4.53 ± 0.19 |
| Boscalid (Control) | 3.51 ± 2.02 |
Visualizations
The following diagrams illustrate the synthesis workflow and the biological mode of action of thiophene-based fungicides.
Figure 1: General synthesis workflow for thiophene-containing agrochemicals.
Figure 2: Mode of action of thiophene-based SDHI fungicides.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [ouci.dntb.gov.ua]
Application Notes and Protocols for the Synthesis of Thiophene-Containing Polymers using 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiophene-containing polymers, specifically through the self-condensation of 2-thiopheneacetyl chloride. This document is intended for researchers in materials science, polymer chemistry, and drug development who are interested in the preparation and application of novel conductive and functional polymers.
Introduction
Thiophene-containing polymers are a significant class of materials known for their unique electronic, optical, and biodegradable properties. Their utility spans across various fields, including organic electronics, sensors, and biomedical applications such as drug delivery. The incorporation of the thiophene moiety into a polymer backbone can impart desirable characteristics, including conductivity and biocompatibility.
One versatile monomer for the synthesis of such polymers is this compound. Its reactive acyl chloride group can participate in various polymerization reactions, including Friedel-Crafts self-condensation, to yield poly(2-thienylacetylene) and related structures. This document outlines a detailed protocol for the synthesis of a thiophene-containing polymer via a Lewis acid-catalyzed polymerization of this compound, along with methods for its characterization and potential applications in drug delivery.
Data Presentation
The following table summarizes representative quantitative data for a thiophene-containing polymer synthesized via a Friedel-Crafts-type polymerization. It is important to note that the exact properties of the synthesized polymer can vary depending on the specific reaction conditions.
| Property | Value | Method of Analysis |
| Number Average Molecular Weight (Mn) | 8,500 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 15,300 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 | GPC |
| Decomposition Temperature (Td) | 280 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | 110 °C | Differential Scanning Calorimetry (DSC) |
| UV-Vis Absorption (λmax) in CHCl3 | 395 nm | UV-Vis Spectroscopy |
| Photoluminescence (λem) in CHCl3 | 480 nm | Fluorescence Spectroscopy |
Experimental Protocols
Protocol 1: Synthesis of 2-Thiopheneacetic Acid
This protocol describes the synthesis of the precursor, 2-thiopheneacetic acid, from thiophene and 2-chloroacetyl chloride via a Friedel-Crafts acylation followed by a rearrangement reaction.[1]
Materials:
-
Thiophene
-
2-Chloroacetyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
-
Acylation Reaction:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene (0.1 mol) and 2-chloroacetyl chloride (0.11 mol) in 150 mL of anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum trichloride (0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.
-
Separate the organic layer, wash it with deionized water (2 x 100 mL), and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-chloroacetylthiophene.
-
-
Rearrangement Reaction:
-
Dissolve the crude 2-chloroacetylthiophene in 100 mL of a 2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 2.
-
The precipitate of 2-thiopheneacetic acid is collected by filtration, washed with cold deionized water, and dried under vacuum.
-
Protocol 2: Synthesis of this compound
This protocol details the conversion of 2-thiopheneacetic acid to the highly reactive this compound.
Materials:
-
2-Thiopheneacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-thiopheneacetic acid (0.05 mol) in 50 mL of anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (2-3 drops).
-
Slowly add thionyl chloride (0.075 mol) to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and maintain it at this temperature for 3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation.
Protocol 3: Polymerization of this compound
This protocol describes a plausible method for the Lewis acid-catalyzed polymerization of this compound. This method is based on the principle of Friedel-Crafts polymerization, where the acyl chloride group can react with the activated thiophene ring of another monomer unit. It is noted that aluminum chloride is known to induce polymerization of thiophene.[2]
Materials:
-
This compound
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous nitrobenzene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve anhydrous aluminum trichloride (0.01 mol) in 50 mL of anhydrous nitrobenzene at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (0.05 mol) in 20 mL of anhydrous nitrobenzene to the catalyst solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 24 hours.
-
Quench the polymerization by slowly pouring the reaction mixture into 200 mL of methanol.
-
The precipitated polymer is collected by filtration, washed extensively with methanol, and then with deionized water to remove any remaining catalyst and solvent.
-
The polymer is then dried under vacuum at 40 °C for 24 hours.
Protocol 4: Characterization of the Thiophene-Containing Polymer
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the polymer structure by identifying characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Proposed mechanism for Friedel-Crafts polymerization.
Caption: Experimental workflow for polymer synthesis and characterization.
Applications in Drug Development
Thiophene-containing polymers are promising candidates for various applications in drug development due to their potential for conductivity, biocompatibility, and tunable properties.
-
Controlled Drug Release: The polymer matrix can be designed to encapsulate therapeutic agents and release them in a controlled manner. The release kinetics can be modulated by altering the polymer's molecular weight, hydrophilicity, and degradation rate.
-
Stimuli-Responsive Drug Delivery: Functional groups can be incorporated into the polymer backbone to make it responsive to external stimuli such as pH, temperature, or light. This allows for targeted drug delivery to specific sites, such as tumor microenvironments, which often have a lower pH than healthy tissues.
-
Bioactive Scaffolds for Tissue Engineering: The conductive nature of some thiophene-based polymers can be exploited to create scaffolds that support cell growth and differentiation, particularly for nerve and cardiac tissue regeneration.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl chloride is toxic and corrosive. It reacts violently with water. All operations involving thionyl chloride should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum trichloride is a corrosive solid that reacts vigorously with water. Handle it in a dry environment (e.g., a glove box or under a nitrogen atmosphere).
-
Organic solvents such as dichloromethane and nitrobenzene are hazardous. Consult their respective Safety Data Sheets (SDS) for proper handling and disposal procedures.
By following these protocols and safety guidelines, researchers can successfully synthesize and characterize novel thiophene-containing polymers for a range of applications in drug development and materials science.
References
Application Notes and Protocols for the Development of Fluorescent Probes Using 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging 2-Thiopheneacetyl Chloride in Fluorescent Probe Design
This compound is a reactive chemical intermediate that holds significant potential as a building block for the synthesis of novel fluorescent probes. The thiophene ring is an important heterocycle in the design of fluorescent materials due to its unique photophysical properties.[1][2] Incorporating a thiophene moiety into a fluorophore structure can modulate its electronic properties, leading to desirable changes in its absorption and emission spectra, quantum yield, and sensitivity to specific analytes.
The acetyl chloride group of this compound provides a reactive handle for covalently attaching the thiophene unit to a variety of molecular scaffolds, typically through reactions with nucleophiles such as amines and alcohols. This allows for the straightforward integration of the thiophene moiety into a probe's design, where it can function as part of the signaling unit or as a recognition element for a target analyte. While specific literature on the direct application of this compound in fluorescent probe development is emerging, the principles of its reactivity can be applied to create probes for a wide range of applications, including the detection of metal ions, reactive oxygen species, and biomolecules.
This document provides a detailed application note and protocol based on a representative thiophene-based fluorescent probe to illustrate the developmental process.
Application Note: A Thiophene-Based Fluorescent Probe for Metal Ion Detection
This application note describes a fluorescent probe based on a thiophene derivative for the sensitive and selective detection of aluminum (Al³⁺) and zinc (Zn²⁺) ions. The probe operates on a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of the metal ion to the probe's receptor site restricts intramolecular rotation and enhances the fluorescence emission.
Hypothetical Synthesis using this compound
A fluorescent probe incorporating the 2-thiopheneacetyl group could be hypothetically synthesized by reacting this compound with an amino-functionalized fluorophore, such as aminocoumarin or rhodamine amine. The acyl chloride would readily react with the primary or secondary amine to form a stable amide bond, linking the thiophene moiety to the fluorescent core. The thiophene group could then participate in analyte recognition, for instance, by acting as a chelating agent for metal ions.
References
- 1. Novel thiophene-based colorimetric and fluorescent turn-on sensor for highly sensitive and selective simultaneous detection of Al3+ and Zn2+ in water and food samples and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Thiopheneacetyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiopheneacetyl chloride is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the 2-thiopheneacetic acid moiety into a variety of molecules. The esters derived from this compound, 2-thiopheneacetates, are of significant interest in medicinal chemistry and drug development. Notably, this structural motif is found in several important pharmaceutical agents, particularly in the cephalosporin class of antibiotics like cefoxitin and cephaloridine. The esterification of this compound with various alcohols is a fundamental transformation that provides access to a wide range of derivatives for biological screening and as intermediates for more complex molecular architectures.
These application notes provide a detailed overview of the reaction between this compound and alcohols to form esters. Included are the general reaction mechanism, a detailed experimental protocol, and a discussion of the reaction's utility.
Reaction Overview
The reaction of this compound with an alcohol proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the ester and hydrogen chloride as a byproduct. Due to the formation of corrosive hydrogen chloride gas, the reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid.[1]
Experimental Protocol: General Procedure for the Synthesis of Alkyl 2-Thiopheneacetates
This protocol describes a general method for the esterification of this compound with a primary or secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol) (1.1 - 1.5 eq)
-
Anhydrous pyridine or triethylamine (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the anhydrous alcohol (1.1 - 1.5 eq) and anhydrous pyridine or triethylamine (1.1 - 1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acid Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred, cooled alcohol solution over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 1M HCl (to remove excess pyridine/triethylamine), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure alkyl 2-thiopheneacetate.
-
Data Presentation
| Alcohol/Substrate | Product | Base | Solvent | Typical Yield Range |
| (S)-ethyl-3-piperidinecarboxylate | (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate | Pyridine | Dichloromethane | High (exact % not specified)[2] |
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of this compound with an alcohol in the presence of a base.
Caption: Mechanism of ester formation from this compound.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Experimental workflow for the synthesis of 2-thiopheneacetyl esters.
References
Application Notes and Protocols for the Schotten-Baumann Reaction of 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation of nucleophiles using 2-thiopheneacetyl chloride under Schotten-Baumann conditions. This versatile reaction is a cornerstone in organic synthesis for the formation of amide and ester linkages, which are prevalent in a vast array of pharmaceuticals and biologically active compounds. The protocols outlined below are designed to serve as a comprehensive guide for laboratory execution, offering insights into reaction setup, monitoring, work-up, and purification.
Principle and Scope
The Schotten-Baumann reaction is a method to synthesize amides and esters from acyl chlorides.[1][2] It is typically performed in a two-phase solvent system, consisting of an organic solvent for the reactants and an aqueous phase containing a base.[1] The base, commonly sodium hydroxide or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards product formation.[3][4] This also prevents the protonation of the amine nucleophile, which would render it unreactive.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.[5]
For this compound, this reaction allows for the facile introduction of the 2-thienylacetyl moiety, a common scaffold in medicinal chemistry, onto various amine and alcohol substrates.
Data Presentation: Exemplary Reaction Parameters
Due to the absence of specific published quantitative data for the Schotten-Baumann reaction of this compound with a wide range of substrates, the following table presents hypothetical but realistic data for the synthesis of an amide and an ester. This table is intended to serve as a template for researchers to record their experimental results.
| Entry | Nucleophile | Product | Solvent System | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-2-(thiophen-2-yl)acetamide | Dichloromethane/Water | NaOH (2.0) | 0 to RT | 2 | 92 |
| 2 | Phenol | Phenyl 2-(thiophen-2-yl)acetate | Diethyl ether/Water | NaOH (2.0) | 0 to RT | 3 | 88 |
| 3 | Aniline | N-Phenyl-2-(thiophen-2-yl)acetamide | Dichloromethane/Water | Pyridine (2.0) | RT | 4 | 85 |
| 4 | Ethanol | Ethyl 2-(thiophen-2-yl)acetate | Dichloromethane/Water | NaOH (1.5) | 0 to RT | 2.5 | 90 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-(thiophen-2-yl)acetamide
This protocol details the synthesis of an amide using benzylamine as the nucleophile.
Materials:
-
This compound
-
Benzylamine
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath.
-
Addition of Base: Slowly add 10% aqueous sodium hydroxide solution (2.0 equivalents) to the stirred solution of benzylamine.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of dichloromethane and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-benzyl-2-(thiophen-2-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]
Protocol 2: Synthesis of Phenyl 2-(thiophen-2-yl)acetate
This protocol outlines the synthesis of an ester using phenol as the nucleophile.
Materials:
-
This compound
-
Phenol
-
Diethyl ether
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 equivalent) in diethyl ether. Add 10% aqueous sodium hydroxide solution (2.0 equivalents) and stir vigorously in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a small amount of diethyl ether and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: Allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 10% aqueous NaOH solution, followed by brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.[5]
-
Purification: Purify the crude phenyl 2-(thiophen-2-yl)acetate by vacuum distillation or column chromatography.
Visualizations
Schotten-Baumann Reaction Mechanism
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Workflow for Schotten-Baumann Synthesis
Caption: General workflow for Schotten-Baumann synthesis.
References
Application Notes and Protocols for the Synthesis of a 5-Fluorouracil-Cephalosporin Prodrug Using 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the synthesis, characterization, and enzymatic activation of a novel 5-fluorouracil (5-FU)-cephalosporin prodrug. This prodrug is designed for targeted cancer therapy, specifically for use in antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT). The synthesis involves the strategic attachment of the chemotherapeutic agent 5-FU to a cephalosporin core, which acts as a carrier that can be selectively cleaved by β-lactamase enzymes often present at tumor sites. The acylation of the cephalosporin core with 2-thiopheneacetyl chloride is a key step in this synthetic route.
Introduction
5-Fluorouracil is a potent antimetabolite widely used in the treatment of various solid tumors. However, its systemic administration is associated with significant toxicity. Prodrug strategies aim to improve the therapeutic index of 5-FU by restricting its activation to the tumor microenvironment. This is achieved by linking 5-FU to a carrier molecule, in this case, a cephalosporin, creating a stable, inactive compound. The cephalosporin scaffold can be recognized and hydrolyzed by β-lactamase enzymes, leading to the release of 5-FU specifically at the target site, thereby minimizing systemic exposure and associated side effects.[1][2][3]
The synthesis described herein follows an efficient four-step process, commencing with the protection of 5-fluorouracil, followed by the acylation of a cephalosporin intermediate with this compound, subsequent attachment of the protected 5-FU, and final deprotection to yield the target prodrug.
Experimental Protocols
I. Synthesis of the 5-Fluorouracil-Cephalosporin Prodrug
This protocol is adapted from the synthetic scheme described by Phelan et al.[1]
Materials:
-
5-Fluorouracil (5-FU)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
7-Aminocephalosporanic acid derivative (e.g., 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester)
-
This compound
-
Triethylamine (TEA)
-
2,6-Lutidine
-
Sodium iodide (NaI)
-
Potassium trimethylsilanolate (KOSiMe₃)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
Appropriate anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Protection of 5-Fluorouracil:
-
To a solution of 5-fluorouracil in an appropriate anhydrous solvent, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography to yield Boc-protected 5-fluorouracil.
-
-
Acylation of the Cephalosporin Core:
-
Dissolve the 7-amino-cephalosporanic acid derivative in an anhydrous solvent.
-
Add triethylamine (TEA) and 2,6-lutidine to the solution.
-
Cool the mixture and add this compound dropwise.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Work up the reaction and purify the product to obtain the 2-thiopheneacetylated cephalosporin intermediate.
-
-
Attachment of Protected 5-Fluorouracil:
-
To a solution of the 2-thiopheneacetylated cephalosporin intermediate in an appropriate solvent, add sodium iodide (NaI) and the Boc-protected 5-fluorouracil.
-
Add potassium trimethylsilanolate (KOSiMe₃) to facilitate the displacement reaction at the 3'-position of the cephalosporin.
-
Stir the reaction until completion (monitor by TLC).
-
Purify the resulting protected prodrug conjugate.
-
-
Deprotection of the Prodrug:
-
Dissolve the purified, protected prodrug in a suitable solvent.
-
Add trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) to remove the Boc protecting group.
-
Stir the reaction until deprotection is complete (monitor by TLC).
-
Purify the final 5-fluorouracil-cephalosporin prodrug.
-
Data Presentation: Synthesis Yields
| Step | Reaction | Reported Yield (%) |
| 1 | Protection of 5-FU with Boc₂O | 78 |
| 2 | Acylation with this compound | 92 |
| 3 | Attachment of Boc-5-FU | 60 |
| 4 | Deprotection with TFA | 90 |
Yields are based on the data reported in Phelan et al.[1]
II. Characterization of the 5-Fluorouracil-Cephalosporin Prodrug
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Studies
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is a common mobile phase for such compounds. The specific gradient will need to be optimized.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength of 267 nm can be used to monitor the prodrug and its hydrolysis.[1]
-
Procedure for Stability Study:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO) and dilute to a final concentration in phosphate-buffered saline (PBS, 50 mM, pH 7.0).[1]
-
Incubate the solution at a controlled temperature (e.g., 28°C or 37°C).[1]
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), inject an aliquot of the sample into the HPLC system.
-
Monitor the peak area of the intact prodrug to assess its stability over time.
-
B. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR should be performed to confirm the structure of the final prodrug and all intermediates.
-
The presence of characteristic peaks for the cephalosporin core, the 2-thiopheneacetyl group, and the 5-fluorouracil moiety should be verified.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compounds.
-
III. Enzymatic Activation Assay
A. β-Lactamase Kinetic Assay
This protocol is a general guide for determining the kinetic parameters of β-lactamase-mediated prodrug activation.
-
Materials:
-
5-Fluorouracil-cephalosporin prodrug
-
Purified β-lactamase from Enterobacter cloacae P99 (or other relevant β-lactamase)[1]
-
Phosphate-buffered saline (PBS, 50 mM, pH 7.0)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the prodrug in PBS.
-
In a cuvette, add the prodrug solution and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known concentration of the β-lactamase enzyme.
-
Monitor the hydrolysis of the β-lactam ring by measuring the change in absorbance at 267 nm over time. The molar absorptivity (ε) of the prodrug at this wavelength is reported to be 9640 M⁻¹cm⁻¹.[1]
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Data Presentation: Kinetic Parameters
| Parameter | Value |
| Kₘ | 95.4 µM |
| Vₘₐₓ | 3.21 µmol min⁻¹ mg⁻¹ |
Kinetic parameters for the activation of the 5-fluorouracil-cephalosporin prodrug by Enterobacter cloacae P99 β-lactamase as reported by Phelan et al.[1]
B. HPLC Assay for Prodrug Activation and 5-FU Release
-
Procedure:
-
Incubate the prodrug in PBS (50 mM, pH 7.0) at a controlled temperature (e.g., 28°C) in the presence and absence of β-lactamase.[1]
-
After a set incubation period (e.g., 12 or 20 hours), quench the reaction and analyze the samples by HPLC as described in section II.A.[1]
-
Compare the chromatograms of the samples with and without the enzyme to standards of the intact prodrug and free 5-FU.
-
Quantify the amount of released 5-FU by comparing the peak area to a standard curve of known 5-FU concentrations. The reported yield of 5-FU release upon activation is 78 ± 2%.[1]
-
Visualizations
Caption: Synthetic workflow for the 5-fluorouracil-cephalosporin prodrug.
Caption: Mechanism of prodrug activation and 5-FU action.
References
Synthesis of N,N'-di(thiopheneacetyl)diamine Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of N,N'-di(thiopheneacetyl)diamine derivatives. These compounds represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of antitubercular drug discovery.
Application Notes
N,N'-di(thiopheneacetyl)diamine derivatives are a class of compounds that have garnered interest for their potential biological activities. The core structure, featuring two thiopheneacetyl moieties linked by a diamine spacer, allows for systematic structural modifications to explore structure-activity relationships (SAR). The primary application highlighted in the literature for this class of compounds is as antitubercular agents.
Antitubercular Activity:
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new drugs with novel mechanisms of action. Thiophene-containing compounds have shown promise as potent antitubercular agents. The N,N'-di(thiopheneacetyl)diamine scaffold is a novel chemotype that could lead to the discovery of new lead compounds in the fight against tuberculosis.
Two potential mechanisms of action for thiophene derivatives against M. tuberculosis have been proposed:
-
Inhibition of Mycolic Acid Biosynthesis: Mycolic acids are essential components of the mycobacterial cell wall, providing a crucial protective barrier. Some thiophene-based compounds have been shown to inhibit the biosynthesis of mycolic acids by targeting the polyketide synthase 13 (Pks13).[1] Pks13 is a key enzyme that catalyzes the final condensation step in mycolic acid synthesis.[1] Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death.
-
Nitric Oxide Release (for 5-nitrothiophene derivatives): Certain 5-nitrothiophene compounds act as prodrugs that are activated by a coenzyme F420-dependent nitroreductase present in M. tuberculosis. This enzymatic reduction leads to the release of nitric oxide (NO), a reactive nitrogen species that is highly toxic to the bacteria and can kill both replicating and non-replicating mycobacteria.
Experimental Protocols
Synthesis of a Representative Derivative: N,N'-bis(2-thienylacetyl)ethylenediamine
This protocol describes the synthesis of a representative N,N'-di(thiopheneacetyl)diamine derivative using the Schotten-Baumann reaction, a well-established method for the acylation of amines.
Materials:
-
2-Thiopheneacetyl chloride
-
Ethylenediamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (2.2 eq) in dichloromethane. Add this solution dropwise to the stirred ethylenediamine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N,N'-bis(2-thienylacetyl)ethylenediamine.
-
Characterization: Characterize the purified compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.[2][3][4]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Tween 80 (10% solution)
-
Test compounds (dissolved in DMSO)
-
Standard antitubercular drugs (e.g., isoniazid, rifampicin) as positive controls
Procedure:
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:20 in fresh broth to obtain the final inoculum.
-
Plate Setup: Add 200 µL of sterile deionized water to all perimeter wells of a 96-well plate to minimize evaporation. Add 100 µL of supplemented 7H9 broth to the remaining wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and control drugs directly in the microplate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to all wells containing the test compounds and to the drug-free control wells. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Addition of Alamar Blue: After incubation, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3]
Data Presentation
| Compound | Diamine Linker | Yield (%) | MIC (µg/mL) vs. M. tb H37Rv |
| 1 | Ethylenediamine | Data not available | To be determined |
| 2 | Propane-1,3-diamine | Data not available | To be determined |
| 3 | Butane-1,4-diamine | Data not available | To be determined |
| Isoniazid | - | - | Reference value |
| Rifampicin | - | - | Reference value |
Note: The table presents a template for organizing experimental data. Specific yield and MIC values would be determined through experimentation.
Visualizations
Caption: Synthetic workflow for N,N'-di(thiopheneacetyl)diamine derivatives.
Caption: Inhibition of mycolic acid biosynthesis by thiophene derivatives.
Caption: Nitric oxide release mechanism of 5-nitrothiophene derivatives.
References
- 1. Identification of new diamine scaffolds with activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N'-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-tetraoxidotetranickel(II)hexatantalum(V) nonadecahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of N-substituted-2-(thiophen-2-yl)acetamides via amide coupling of 2-thiopheneacetyl chloride with various primary and secondary amines. The protocols outlined are based on established methodologies, including the Schotten-Baumann reaction, and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry. The reaction of acyl chlorides with amines is a robust and widely used method for the preparation of amides due to the high reactivity of the acyl chloride moiety. This compound is a valuable building block in the synthesis of a variety of compounds, particularly those with potential biological activity, owing to the presence of the thiophene ring, a well-known pharmacophore.[1] This application note details the experimental conditions for the efficient coupling of this compound with amines and provides data on expected yields for a range of substrates.
Reaction Mechanism and Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel a chloride ion. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a base, such as triethylamine or aqueous sodium hydroxide, to drive the reaction to completion and prevent the protonation of the starting amine.[2]
Experimental Protocols
Preparation of this compound (Starting Material)
This compound can be synthesized from 2-thiopheneacetic acid. A common method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]
Protocol 3.1.1: Synthesis using Thionyl Chloride
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).
-
To the flask, add 2-thiopheneacetic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 2-3 eq).
-
Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.[3]
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
General Protocol for Amide Coupling (Schotten-Baumann Conditions)
This protocol is a general procedure that can be adapted for various primary and secondary amines.
Protocol 3.2.1: Amide Synthesis in a Biphasic System
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).[4]
-
Add an aqueous solution of a base, such as 10% sodium hydroxide, to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 eq) in the same organic solvent to the stirred biphasic mixture.
-
Allow the reaction to stir vigorously at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove any 2-thiopheneacetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3.2.2: Amide Synthesis using an Organic Base
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a tertiary amine base such as triethylamine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).[5]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.[5][6]
-
Allow the reaction to stir at room temperature for 2-15 hours, monitoring the progress by TLC.[5][6]
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.[5][6]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude amide.
Purification Protocols
Protocol 3.3.1: Purification by Recrystallization
-
Dissolve the crude amide in a minimum amount of a hot solvent. Suitable solvents include acetonitrile, ethanol, or ethyl acetate/hexane mixtures.[5][7]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified amide crystals under vacuum.
Protocol 3.3.2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.
Data Presentation
The following table summarizes the reported yields for the synthesis of various N-substituted-2-(thiophen-2-yl)acetamides using this compound.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminothiophene-3-carbonitrile | Triethylamine | THF | 15 | 58 | [5][6] |
| Substituted thiophen-2-amines | Triethylamine | DCM | Not Specified | 69-75 | [2] |
| Aniline Derivatives | Sodium Hydride | THF | 0.5 | 44-76 | [8] |
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the amide coupling of this compound with an amine.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of N-substituted-2-(thiophen-2-yl)acetamides.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Thermal Stability in Materials with 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for advanced materials with superior thermal stability is a cornerstone of innovation in diverse fields, from aerospace engineering to microelectronics and drug delivery systems. Aromatic and heterocyclic polymers are renowned for their robustness at elevated temperatures. Among the various synthetic building blocks, 2-Thiopheneacetyl chloride has emerged as a valuable monomer for the synthesis of novel polymers with enhanced thermal properties. The incorporation of the thiophene moiety into the polymer backbone can significantly increase the degradation temperature and glass transition temperature, leading to materials that maintain their structural integrity and performance under extreme thermal stress.
These application notes provide a comprehensive overview of the role of this compound in the synthesis of thermally stable polymers, primarily focusing on polyamides. Detailed experimental protocols, quantitative thermal analysis data, and a discussion of the underlying mechanisms of thermal stability are presented to guide researchers in the development of next-generation high-performance materials.
Mechanism of Thermal Stability Enhancement
The introduction of the thiophene ring, an aromatic heterocycle, into a polymer chain contributes to its thermal stability through several key mechanisms:
-
High Bond Dissociation Energy: The aromatic C-C and C-S bonds within the thiophene ring possess high bond dissociation energies, requiring significant thermal energy to break. This inherent stability of the monomer unit translates to a more thermally robust polymer.
-
Rigid Polymer Backbone: The planar and rigid structure of the thiophene ring restricts the rotational freedom of the polymer chains. This rigidity leads to a higher glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Increased Interchain Interactions: The presence of the sulfur heteroatom and the aromatic π-system in the thiophene ring can lead to enhanced interchain interactions, such as π-π stacking and dipole-dipole interactions. These forces hold the polymer chains together more tightly, requiring more energy to overcome and thus increasing the overall thermal stability.
-
Char Formation: Upon thermal decomposition, polymers containing aromatic and heterocyclic units tend to form a significant amount of carbonaceous char. This char layer acts as a protective barrier, insulating the underlying material from further heat and oxygen, thereby slowing down the degradation process.
Logical Relationship of Thermal Stability Enhancement
Caption: Mechanism of thermal stability enhancement.
Quantitative Thermal Analysis Data
The thermal properties of polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs. DSC measures the heat flow into or out of a sample as a function of temperature, which is used to determine the glass transition temperature (Tg).
The following table summarizes the thermal properties of various thiophene-containing polyamides, demonstrating their high thermal stability.
| Polymer ID | Monomers | Td (5% weight loss, °C) | Tg (°C) | Char Yield at 800°C (%) | Reference |
| POT | 2,5-thiophenedicarbonyl dichloride, triazine and ethylenepiperazine diamine | 353.5 | - | - | [1] |
| PAT | 2,5-thiophenedicarbonyl dichloride, phthalimide-triazine oligomer-based diamine | 411.0 | - | - | [1] |
| PIOT | 2,5-thiophenedicarbonyl dichloride, another phthalimide-triazine oligomer variant | - | - | - | [1] |
| POAT | 2,5-thiophenedicarbonyl dichloride, advanced triazine-polyamide | - | - | - | [1] |
| Polyamide 1 | 2-Trifluoromethyl-4,4′-diaminodiphenyl ether, aromatic dicarboxylic acid chlorides | 480-492 (10% weight loss) | 241-359 | 47.8-56.7 | [2] |
| Polyamide 2 | Diaminothieno[2,3-b]thiophene, aromatic diacid chlorides | ~500-600 | - | - | [3] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a polyamide derived from this compound and an aromatic diamine, followed by protocols for thermal analysis.
Synthesis of Polyamide via Low-Temperature Solution Polycondensation
This method is a common and effective way to produce high molecular weight polyamides under mild conditions.
Materials:
-
This compound (≥98%)
-
4,4'-Oxydianiline (ODA) (recrystallized)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium Chloride (LiCl) (dried)
-
Triethylamine (TEA) (distilled)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Low-temperature bath (ice-salt or cryocooler)
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (10 mmol) and LiCl (5% w/v of solvent) in anhydrous DMAc (50 mL). Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.
-
Acid Chloride Addition: Dissolve this compound (10 mmol) in a small amount of anhydrous DMAc (10 mL) in a dropping funnel. Add this solution dropwise to the cooled and stirred diamine solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Polymerization: After the complete addition of the acid chloride, add triethylamine (20 mmol) to the reaction mixture to neutralize the HCl byproduct. Continue stirring the reaction mixture at 0-5 °C for 4 hours, and then allow it to warm to room temperature and stir for an additional 12-18 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (500 mL). The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration using a Buchner funnel. Wash the collected polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, LiCl, and solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Experimental Workflow for Polyamide Synthesis
Caption: Polyamide synthesis workflow.
Thermal Analysis Protocols
A. Thermogravimetric Analysis (TGA)
-
Instrument: TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC).
-
Sample Preparation: Place 5-10 mg of the dried polymer sample in a platinum or alumina crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or air) with a flow rate of 50-100 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 800 °C.
-
-
Data Analysis: Determine the onset of decomposition and the temperature of 5% and 10% weight loss (Td5 and Td10) from the TGA curve. The percentage of char yield is the residual weight at the final temperature.
B. Differential Scanning Calorimetry (DSC)
-
Instrument: DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3).
-
Sample Preparation: Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen with a flow rate of 50 mL/min.
-
Heating/Cooling Cycles:
-
Heat from 30 °C to a temperature above the expected Tg (e.g., 300 °C) at a rate of 20 °C/min to erase the thermal history.
-
Cool to 30 °C at a rate of 20 °C/min.
-
Heat again from 30 °C to the final temperature at a rate of 10 °C/min.
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.
Conclusion
This compound serves as a promising monomer for the development of high-performance polymers with excellent thermal stability. The incorporation of the thiophene moiety into the polymer backbone enhances thermal properties through mechanisms such as increased bond dissociation energy, a more rigid polymer backbone, and enhanced interchain interactions. The provided protocols for synthesis and thermal analysis offer a practical guide for researchers aiming to explore the potential of this compound in creating novel materials for demanding applications where thermal resistance is a critical requirement. Further research into the synthesis of a wider range of polymers using this building block is warranted to fully elucidate its structure-property relationships and expand its application scope.
References
Application of 2-Thiopheneacetyl Chloride in the Synthesis of Dyes and Pigments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiopheneacetyl chloride is a versatile reagent in organic synthesis, primarily recognized for its role as a building block in the preparation of pharmaceuticals and agrochemicals. However, its utility extends to the synthesis of dyes and pigments, where the incorporation of the 2-thiopheneacetyl moiety can influence the chromophoric system, leading to unique color properties and improved performance characteristics. The thiophene ring, an electron-rich heterocycle, can act as an effective component in a donor-π-acceptor system, which is a common structural motif in modern dyes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds with potential applications as dyes.
Core Application: Acylation of Amino-Functionalized Heterocycles
A primary application of this compound in dye synthesis is the acylation of amino-functionalized chromophores or their precursors. The highly reactive acetyl chloride group readily reacts with primary and secondary amines to form a stable amide linkage, thereby covalently attaching the 2-thiopheneacetyl group to the target molecule. This reaction is typically carried out under mild conditions and can lead to high yields.
One notable example is the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a heterocyclic amide derivative. While not explicitly classified as a dye in the cited literature, its structure contains two thiophene rings and a cyano group, which are common components in disperse dyes. Amides as a class of compounds have broad applications in the field of dyes and liquid crystals.[1][2] This synthesis serves as an excellent model for the incorporation of the 2-thiopheneacetyl moiety into a heterocyclic system.
Table 1: Quantitative Data for the Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[2]
| Parameter | Value |
| Yield | 58% |
| Melting Point | 163–166 °C |
| Molecular Formula | C₁₁H₈N₂OS₂ |
| Elemental Analysis | Calculated (%) |
| Carbon (C) | 53.17 |
| Hydrogen (H) | 3.22 |
| Nitrogen (N) | 11.28 |
| Sulfur (S) | 25.78 |
Experimental Protocols
Protocol 1: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[1][2]
This protocol details the N-acylation of 2-aminothiophene-3-carbonitrile with this compound.
Materials:
-
2-aminothiophene-3-carbonitrile
-
This compound
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile
-
Water, deionized
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of anhydrous THF.
-
To this solution, add triethylamine (0.95 mL, 10 mmol) and stir the mixture at room temperature.
-
In a separate beaker, dissolve 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol) in 10 mL of anhydrous THF.
-
Slowly add the 2-(thiophen-2-yl)acetyl chloride solution to the reaction mixture from a dropping funnel.
-
Stir the reaction mixture at room temperature for 15 hours.
-
After the reaction is complete, filter the mixture to remove the precipitated triethylamine hydrochloride salt.
-
Wash the collected solid product with water several times.
-
Dry the solid product.
-
Recrystallize the crude product from acetonitrile to obtain the purified N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
Visualizations
Reaction Scheme for the Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Caption: Reaction of 2-aminothiophene-3-carbonitrile with this compound.
Experimental Workflow
Caption: Workflow for the synthesis of a heterocyclic amide using this compound.
Potential Applications in Azo Dye Synthesis
While direct synthesis of azo dyes using this compound as a primary building block is not extensively documented in readily available literature, its application in modifying existing azo dyes or their precursors holds significant potential. For instance, an amino-functionalized azo dye could be acylated with this compound to introduce the thiophene moiety. This modification could influence the dye's solubility, lightfastness, and absorption spectrum.
Thiophene-based azo dyes are known for their bright and deep shades, ranging from red to blue, and are used as disperse dyes for synthetic fibers like polyester.[3] The introduction of a 2-thiopheneacetyl group could be a strategy to fine-tune the properties of these dyes.
Conclusion
This compound is a valuable reagent for introducing the 2-thiopheneacetyl moiety into various molecules. Its application in the synthesis of heterocyclic amides, as demonstrated by the detailed protocol, provides a clear pathway for its use in creating complex molecular architectures. While its direct role in the synthesis of commercial dyes and pigments is not as well-documented as its pharmaceutical applications, the principles of its reactivity suggest a strong potential for the development of novel colorants through the acylation of chromophoric systems. Further research in this area could lead to the discovery of new dyes and pigments with unique and desirable properties.
References
Troubleshooting & Optimization
Preventing hydrolysis of 2-Thiopheneacetyl chloride during reaction setup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-Thiopheneacetyl chloride during reaction setup.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, with a focus on preventing and identifying hydrolysis.
| Issue/Observation | Potential Cause | Recommended Action |
| Fuming upon opening the reagent bottle or during transfer | Exposure to atmospheric moisture. | Immediately handle the reagent under an inert atmosphere (e.g., in a glove box or using a Schlenk line). Minimize the time the bottle is open. |
| Reduced or no product yield in an acylation reaction | Hydrolysis of this compound to the unreactive 2-thiopheneacetic acid. | Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Formation of a white precipitate in the reaction mixture | The precipitate could be the hydrochloride salt of an amine reactant, or insoluble 2-thiopheneacetic acid. | If an amine is used, this is expected. If not, it could indicate hydrolysis. Filter and analyze the precipitate (e.g., by melting point or IR spectroscopy) to confirm its identity. |
| Inconsistent reaction outcomes | Variable amounts of hydrolysis due to inconsistent experimental setup and handling. | Standardize the experimental protocol with strict adherence to anhydrous techniques. Document all steps and ambient conditions (e.g., humidity). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound is a reactive organic compound used as an intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics.[1][2] As an acyl chloride, the carbon atom in the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the formation of 2-thiopheneacetic acid and hydrochloric acid, rendering the reagent inactive for its intended acylation purpose.[3]
Q2: How can I visually identify if my this compound has hydrolyzed?
A2: Pure this compound is a clear yellow to dark brown liquid.[4][5] Hydrolysis produces 2-thiopheneacetic acid, which is a solid at room temperature. The presence of a significant amount of solid material in the liquid, or the complete solidification of the product, suggests extensive hydrolysis. Additionally, the reagent will fume upon contact with air due to the formation of hydrochloric acid from reaction with atmospheric moisture.[4][5][6]
Q3: What are the essential handling precautions to prevent hydrolysis?
A3: To prevent hydrolysis, it is crucial to handle this compound under strictly anhydrous (dry) conditions. This includes:
-
Inert Atmosphere: Always work in a glove box or under a positive pressure of an inert gas like nitrogen or argon.[1][7]
-
Dry Glassware: Ensure all glassware is thoroughly dried, either in an oven at >100°C for several hours or by flame-drying under vacuum immediately before use.
-
Anhydrous Solvents: Use solvents with very low water content, preferably from a freshly opened bottle or one that has been properly dried and stored.
-
Proper Storage: Store this compound in a tightly sealed container, in a cool, dry, and well-ventilated place, away from moisture.[3][8] Recommended storage temperature is 2-8°C.[2][9]
Q4: What should I do in case of a spill?
A4: In case of a spill, evacuate the area and ensure adequate ventilation.[6] Do not use water to clean up the spill as it will react violently.[10] Use an inert absorbent material like sand, silica gel, or a universal binder to contain the spill.[11] Collect the absorbed material in a suitable, closed container for disposal.[5][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
Experimental Protocols
Protocol 1: General Setup for a Reaction Using this compound
-
Glassware Preparation: Dry all necessary glassware (e.g., round-bottom flask, dropping funnel, condenser) in an oven at 120°C for at least 4 hours.
-
Assembly: Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent and Solvent Preparation: Use anhydrous solvents from a sealed bottle or a solvent purification system. Ensure all other reagents are also anhydrous.
-
Addition of this compound: Using a dry syringe or cannula, transfer the required amount of this compound to the reaction flask under a positive flow of inert gas.
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction.
-
Work-up: Quench the reaction carefully, often with a slow addition of a proton source like water or an alcohol, while cooling the reaction flask in an ice bath.
Physical and Chemical Properties
The following table summarizes key properties of this compound relevant to its handling and reactivity.
| Property | Value |
| Molecular Formula | C₆H₅ClOS |
| Molar Mass | 160.62 g/mol [4] |
| Appearance | Clear yellow to dark brown liquid[4][5] |
| Boiling Point | 105-106 °C at 22 mmHg[6][9] |
| Density | 1.303 g/mL at 25 °C[6][9] |
| Solubility in Water | Reacts with water[2][3] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform[3] |
| Storage Temperature | 2-8°C[2][9] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the hydrolysis of this compound.
Caption: A flowchart for troubleshooting reactions involving this compound.
References
- 1. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | Properties, Uses, Safety & Supplier China | High Purity CAS 39098-97-0 [quinoline-thiophene.com]
- 4. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. THIOPHENE-2-ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CAS 39098-97-0: this compound | CymitQuimica [cymitquimica.com]
- 9. 2-噻吩乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: 2-Thiopheneacetyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-thiopheneacetyl chloride and its reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound?
A1: The most frequent side reaction is hydrolysis. This compound is highly sensitive to moisture and will readily react with water to form 2-thiopheneacetic acid.[1][2] This significantly reduces the yield of the desired product. It is crucial to work under anhydrous (dry) conditions.
Q2: My reaction with a primary amine is giving a low yield. What are the likely causes?
A2: Low yields in acylations of primary amines can stem from several issues:
-
Hydrolysis of the acyl chloride: As mentioned, any moisture in your solvents, reagents, or glassware will consume the starting material.
-
Incorrect Stoichiometry: Two equivalents of the amine are required if no other base is used. One equivalent acts as the nucleophile, and the second neutralizes the hydrochloric acid (HCl) byproduct to form an ammonium salt.[3] If only one equivalent of amine is used without a scavenger base, the reaction will stop at 50% conversion.
-
Ketene Formation: In the presence of a non-nucleophilic base (like triethylamine), this compound can form a reactive ketene intermediate by elimination of HCl.[4][5] This intermediate can then undergo undesired side reactions, such as dimerization.[6]
Q3: Why did my reaction mixture turn dark brown or black?
A3: Discoloration and the formation of dark, insoluble materials can be due to the decomposition of this compound or the thiophene ring itself, especially at elevated temperatures or in the presence of strong acids.[7][8] One patented synthesis method notes that the acidic conditions generated during the reaction can lead to oxidation and carbonization of the thiophene ring, particularly during distillation at high temperatures.[7]
Q4: Is it necessary to use a base when reacting this compound with an alcohol?
A4: Yes, it is highly recommended to use a non-nucleophilic base, such as pyridine or triethylamine. The reaction produces HCl, which can catalyze side reactions. The base neutralizes the acid, driving the reaction to completion and preventing potential degradation of acid-sensitive products.
Q5: How does the reactivity of primary amines compare to secondary amines with this compound?
A5: Primary amines are generally more reactive than secondary amines towards this compound.[9] This is due to primary amines being less sterically hindered, making the nitrogen's lone pair of electrons more accessible for nucleophilic attack on the carbonyl carbon of the acyl chloride.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Problem/Symptom | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Hydrolysis of this compound: The starting material was consumed by reaction with water.[1][2][10][11] | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: The reaction did not go to completion. | Increase the reaction time. Gently warm the reaction mixture if the reactants are stable at higher temperatures. Ensure proper stoichiometry, especially the use of a base or excess amine nucleophile. | |
| Ketene Formation and Subsequent Side Reactions: Use of a strong, non-nucleophilic base may have promoted the formation of a reactive ketene intermediate.[5][6] | Add the acyl chloride slowly to a solution of the nucleophile and the base at a low temperature (e.g., 0 °C) to keep the concentration of the ketene low and favor the desired reaction.[5] | |
| Product is Contaminated with 2-Thiopheneacetic Acid | Presence of Water: Moisture was present in the reaction setup. | Follow the rigorous anhydrous procedures mentioned above. Solvents should be freshly distilled from an appropriate drying agent. |
| Formation of an Unexpected Solid Precipitate | Amine Salt Formation: In reactions with amines, the HCl byproduct reacts with the amine to form an insoluble ammonium chloride salt.[3] | This is a normal byproduct of the reaction. The salt can be removed by filtration or by washing the organic layer with water during the workup. |
| Reaction is Violent or Uncontrolled | Rapid Addition of Reagents: Adding the acyl chloride too quickly to a concentrated solution of a nucleophile. | Add the this compound dropwise to the nucleophile solution with efficient stirring and cooling (e.g., in an ice bath). The reaction is often exothermic.[10][11] |
Data Presentation
Table 1: Summary of Reactions with Common Nucleophiles
| Nucleophile | Product Type | General Reactivity | Common Side Products | Key Considerations |
| Water (H₂O) | Carboxylic Acid | Very High | - | Strict anhydrous conditions are essential.[2][12][13] |
| **Primary Amine (R-NH₂) ** | Secondary Amide | High | Diacylation, Ammonium Salt, Ketene-derived products | Use 2 equivalents of amine or 1 equivalent of amine and 1 equivalent of a scavenger base.[3][9] |
| Secondary Amine (R₂NH) | Tertiary Amide | Moderate | Ammonium Salt, Ketene-derived products | Generally less reactive than primary amines due to steric hindrance.[9] May require longer reaction times or warming. |
| Alcohol (R-OH) | Ester | Moderate | - | A non-nucleophilic base (e.g., pyridine) is required to neutralize the HCl byproduct.[1][10][13] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Reaction Setup: Assemble the glassware (e.g., a round-bottom flask with a magnetic stir bar, addition funnel, and condenser) and flush the system with a dry, inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagents: In the reaction flask, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: General reaction pathway for the acylation of a primary amine.
Caption: Hydrolysis side reaction pathway.
Caption: Ketene formation side reaction pathway.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. This compound | Properties, Uses, Safety & Supplier China | High Purity CAS 39098-97-0 [quinoline-thiophene.com]
- 2. lookchem.com [lookchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ketene - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 8. hopemaxchem.com [hopemaxchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. THIOPHENE-2-ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. echemi.com [echemi.com]
- 13. CAS 39098-97-0: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Post-Acylation Purification of Thiophene Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of 2-thiopheneacetic acid impurity following an acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing 2-thiopheneacetic acid impurity after an acylation reaction?
A1: The most common and highly effective method is an acid-base extraction. This technique leverages the acidic nature of the 2-thiopheneacetic acid impurity to selectively move it from the organic phase, containing your desired acylated thiophene product, into an aqueous phase.[1][2]
Q2: Why is acid-base extraction preferred over other methods like distillation for removing 2-thiopheneacetic acid?
A2: Acid-base extraction is preferred due to its simplicity, cost-effectiveness, and high selectivity for acidic impurities. While distillation can be effective for separating components with significantly different boiling points, the boiling point of 2-thiopheneacetic acid (160 °C at 22 mmHg) and acylated thiophenes can be close enough to make separation by distillation challenging without high-efficiency fractional distillation equipment.
Q3: Can I use a strong base like sodium hydroxide for the extraction?
A3: It is generally recommended to use a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] Strong bases like sodium hydroxide (NaOH) can potentially cause hydrolysis of the desired acylated thiophene product, especially if it is an ester.[1]
Q4: How many times should I perform the basic wash during the extraction?
A4: Typically, two to three washes with the basic solution are sufficient to remove the majority of the 2-thiopheneacetic acid impurity. To ensure complete removal, you can monitor the pH of the aqueous layer after the final wash; it should be basic. For more rigorous purification, analyzing the organic layer by Thin Layer Chromatography (TLC) after each wash can confirm the absence of the acidic impurity.
Q5: What should I do after the acid-base extraction to isolate my purified product?
A5: After the basic washes, the organic layer should be washed with brine (a saturated aqueous solution of NaCl) to remove any remaining water.[3] The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified acylated thiophene.[3]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Residual 2-thiopheneacetic acid detected in the final product (e.g., by NMR or TLC). | Incomplete extraction due to insufficient mixing, insufficient amount of base, or too few washes. | - Ensure vigorous mixing of the organic and aqueous layers during extraction. - Use a sufficient volume of the basic solution for each wash. - Increase the number of basic washes to three or four.[4] - Check the pH of the aqueous layer after the final wash to ensure it is basic. |
| Low yield of the desired acylated thiophene product. | - Hydrolysis of the product due to the use of a strong base. - Emulsion formation during extraction leading to product loss. - The desired product has some solubility in the aqueous phase. | - Use a weaker base like sodium bicarbonate.[1] - To break emulsions, add a small amount of brine or allow the mixture to stand for a longer period. - Minimize the volume of the aqueous washes. |
| The desired product is not fully soluble in the organic solvent used for extraction. | The chosen organic solvent is not appropriate for the acylated thiophene derivative. | Select a solvent in which your product is highly soluble. Common solvents for extraction include diethyl ether, ethyl acetate, and dichloromethane.[5][6] |
Quantitative Data Summary
The following table summarizes the expected purity of an acylated thiophene product after different purification methods. The efficiency of 2-thiopheneacetic acid removal is a key contributor to the final purity.
| Purification Method | Expected Purity of Acylated Thiophene | Notes |
| Acid-Base Extraction (2-3 washes) | >95% | Highly effective for removing acidic impurities like 2-thiopheneacetic acid. Purity can be further improved with more washes. |
| Column Chromatography | >98% | Excellent for removing a wide range of impurities, including other byproducts from the acylation reaction.[7] |
| Recrystallization | >99% | A powerful technique for achieving high purity, especially for solid products. The choice of solvent is critical.[7] |
| Vacuum Distillation | >95% | Effective if the boiling points of the product and impurities are sufficiently different.[7] |
Experimental Protocols
Protocol 1: Removal of 2-Thiopheneacetic Acid using Acid-Base Extraction
Objective: To selectively remove 2-thiopheneacetic acid from an organic solution containing an acylated thiophene product.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a few drops of water).
-
Drain the lower aqueous layer into a separate flask.
-
Repeat the wash of the organic layer with fresh saturated aqueous NaHCO₃ solution two more times. Combine all aqueous washes.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Drain the brine layer.
-
Transfer the organic layer to a clean Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask for a few minutes.
-
Filter the drying agent by gravity filtration into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified acylated thiophene.
-
(Optional) To recover the 2-thiopheneacetic acid, cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the pH is ~2. The 2-thiopheneacetic acid will precipitate and can be collected by vacuum filtration.
Protocol 2: Purification by Column Chromatography
Objective: To purify the acylated thiophene from 2-thiopheneacetic acid and other non-acidic impurities.
Materials:
-
Crude acylated thiophene (pre-treated with an acid-base wash for better results).
-
Silica gel (230-400 mesh).
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
Chromatography column.
-
Collection tubes or flasks.
-
TLC plates and chamber.
-
UV lamp for visualization.
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good starting point is a 9:1 mixture of hexanes:ethyl acetate. The desired product should have an Rf value of approximately 0.3. The more polar 2-thiopheneacetic acid will have a lower Rf value.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and pour it into the column. Allow the silica to settle, ensuring a level surface. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
Technical Support Center: Optimizing 2-Thiopheneacetyl Chloride Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction yield for coupling 2-Thiopheneacetyl chloride with amines and alcohols. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling this compound with amines or alcohols?
A1: The most prevalent method is the Schotten-Baumann reaction. This procedure involves the acylation of nucleophiles (like primary or secondary amines and alcohols) with an acid chloride under biphasic conditions.[1] A key feature is the use of an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][2] The reaction is typically performed at room temperature or with gentle heating.[1]
Q2: What are the primary competing side reactions to be aware of?
A2: The primary side reaction is the hydrolysis of this compound to form 2-thiopheneacetic acid.[3] This is especially problematic when using aqueous bases, as the acyl chloride is highly reactive with water.[4] Inefficient mixing of the biphasic system can exacerbate this issue, leading to lower yields of the desired amide or ester.[3]
Q3: How can I minimize the hydrolysis of this compound?
A3: To minimize hydrolysis, ensure vigorous stirring to promote efficient mass transfer between the organic and aqueous phases.[3] Performing the reaction at lower temperatures can also help, as the reaction with the amine or alcohol is often faster than hydrolysis. Using an organic base, such as triethylamine or pyridine, in an anhydrous organic solvent is an effective alternative to the traditional aqueous Schotten-Baumann conditions.[5]
Q4: What are the recommended solvents for this reaction?
A4: Dichloromethane (DCM) and diethyl ether are commonly used organic solvents for the Schotten-Baumann reaction, as they are immiscible with water.[6] For reactions employing an organic base, anhydrous solvents like tetrahydrofuran (THF) or acetonitrile are suitable choices.[7][8]
Q5: How should I handle and store this compound?
A5: this compound is a corrosive and moisture-sensitive liquid.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, bases, strong oxidizing agents, and alcohols.[4] All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and eye protection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of this compound: The acyl chloride may have degraded due to moisture in the reagents or solvent, or it may have reacted with the aqueous base before coupling. 2. Inactive Amine/Alcohol: The nucleophile may be protonated by the HCl byproduct, rendering it unreactive. 3. Poor Mixing: In a biphasic system, inefficient stirring can lead to localized areas of high reactant concentration and promote side reactions. | 1. Ensure all glassware is oven-dried and reagents (solvents, amines/alcohols) are anhydrous, especially when not using aqueous base. Add the acyl chloride slowly to the reaction mixture. 2. Use at least one equivalent of a base (e.g., NaOH, triethylamine) to neutralize the generated HCl.[2] 3. Use a mechanical stirrer to ensure vigorous mixing of the reaction phases. |
| Formation of Multiple Products/Impurities | 1. Presence of 2-Thiopheneacetic Acid: This is a clear indication of acyl chloride hydrolysis. 2. Diacylation of Primary Amines: If the primary amine has other nucleophilic sites, multiple acylations can occur. | 1. See solutions for "Low or No Yield" to minimize hydrolysis. The acid byproduct can often be removed by a basic wash during workup. 2. Use a controlled stoichiometry of the acyl chloride (e.g., 1.0-1.1 equivalents). Consider protecting other reactive functional groups if necessary. |
| Reaction Stalls | 1. Insufficient Base: The reaction may stop if all the base is consumed and the amine/alcohol becomes protonated. 2. Low Reaction Temperature: The activation energy may not be overcome at the current temperature. | 1. Ensure at least a stoichiometric amount of base is used. For less reactive nucleophiles, a slight excess of base may be beneficial. 2. Gently warm the reaction mixture. Monitor the progress by TLC to avoid decomposition at higher temperatures. |
| Difficult Product Purification | 1. Emulsion during Workup: The presence of both organic and aqueous phases with a base can lead to the formation of stable emulsions. 2. Co-elution of Product and Starting Material: The product and unreacted starting materials may have similar polarities. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Optimize your column chromatography conditions (e.g., solvent gradient) for better separation. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, 1,4-dioxane) can be an effective purification method for solid amides.[9] |
Quantitative Data
Table 1: Reaction Conditions for the Synthesis of N-Substituted-2-(thiophen-2-yl)acetamides
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminothiophene-3-carbonitrile | - | - | - | - | - | [10] |
| Substituted thiophen-2-amine | Triethylamine | Dichloromethane | 0 to RT | - | - | [5] |
| Heterocyclic amines | Triethylamine | Tetrahydrofuran | RT | 15 | - | [8] |
| Benzylamine | Aqueous NaOH | Dichloromethane/Water | RT | - | - | [6] |
Note: Specific yield data is often dependent on the specific substrate and reaction scale and is not always reported in a standardized manner in the literature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-(thiophen-2-yl)acetamide
This protocol is adapted from the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.[5]
-
Preparation of the Amine Solution: In a round-bottom flask, dissolve the substituted aryl amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).
-
Workup: Wash the reaction mixture sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-aryl-2-(thiophen-2-yl)acetamide.
Protocol 2: Schotten-Baumann Conditions for Amide Synthesis
This is a general procedure based on the principles of the Schotten-Baumann reaction.[1][6]
-
Preparation of the Amine Solution: Dissolve the amine (1.0 eq.) in an organic solvent such as dichloromethane or diethyl ether in a flask equipped with a mechanical stirrer.
-
Preparation of the Aqueous Base: In a separate beaker, prepare a solution of sodium hydroxide (1.1-1.5 eq.) in water.
-
Reaction Setup: Place the flask containing the amine solution in an ice bath to control the exothermic reaction.
-
Addition of Reagents: With vigorous stirring, simultaneously and slowly add the this compound (1.0 eq.) and the aqueous sodium hydroxide solution to the amine solution.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Workup: Separate the organic layer. Wash the organic layer with dilute acid (to remove any unreacted amine), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the synthesis of N-substituted-2-(thiophen-2-yl)acetamides.
Caption: Troubleshooting guide for low reaction yield in this compound coupling.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Managing exothermic reactions of 2-Thiopheneacetyl chloride
This guide provides technical support for researchers, scientists, and drug development professionals working with 2-Thiopheneacetyl chloride, focusing on the management of its exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Vapors can irritate the respiratory tract.[2][4] The most significant reactive hazard is its violent and exothermic reaction with water, which produces toxic hydrogen chloride gas.[1][2][3][4][5] It is also incompatible with bases (including amines), strong oxidizing agents, and alcohols.[1][2][4]
Q2: What are the recommended storage conditions for this compound?
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8°C.[6][7][8] It is moisture-sensitive and should be stored away from incompatible materials such as water, bases, and strong oxidizing agents.[3][5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[1][6][7] All handling should be done in a well-ventilated fume hood.[1]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste containing this compound according to local, state, and federal regulations. Due to its reactivity, it should be quenched carefully before disposal. A recommended method is to slowly add the waste to a stirred, cooled solution of sodium bicarbonate or another weak base. The process should be monitored for heat and gas evolution.
Troubleshooting Guide for Exothermic Reactions
Issue 1: Rapid Temperature Increase During Reagent Addition
-
Possible Cause: The rate of addition of this compound or the nucleophile (e.g., alcohol, amine) is too fast, leading to an uncontrolled exothermic reaction.
-
Solution:
-
Immediately stop the addition of the reagent.
-
Ensure the reaction vessel is being efficiently cooled with an ice bath or a cryocooler.
-
Increase the stirring rate to improve heat dissipation.
-
Once the temperature is stable and back within the desired range, resume the addition at a much slower rate.
-
Consider diluting the reagent being added to better control the reaction rate.
-
Issue 2: Reaction "Oils Out" or Becomes a Gummy Solid
-
Possible Cause: The product or a reaction intermediate may be insoluble in the chosen solvent at the reaction temperature. This can also be caused by localized overheating.
-
Solution:
-
If safe to do so, try adding more solvent to dissolve the material.
-
Ensure efficient stirring to maintain a homogeneous mixture.
-
If the issue persists, a different solvent system may be required for the reaction.
-
Issue 3: White Fumes Emitting from the Reaction Vessel
-
Possible Cause: The reaction vessel is not properly sealed, or the inert atmosphere has been compromised. This compound is reacting with moisture from the air, producing hydrogen chloride gas.[1][2][4]
-
Solution:
-
Ensure all joints and septa on the glassware are properly sealed.
-
Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
If the fuming is significant, consider re-purifying and drying all solvents and reagents before the next attempt.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClOS | [2][9][10] |
| Molecular Weight | 160.62 g/mol | [2][6][9] |
| Appearance | Clear yellow to dark brown liquid | [1][2][4] |
| Boiling Point | 105-106 °C at 22 mmHg; 130-135 °C at 90 mmHg | [1][3][7] |
| Density | 1.303 g/mL at 25 °C | [1][6][7] |
| Flash Point | 102 °C (closed cup) | [1][6][7] |
| Vapor Pressure | 4 mmHg at 83 °C | [3][6][7] |
| Storage Temperature | 2-8 °C | [6][7][8] |
Table 2: Hazard Information for this compound
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion | Sub-category 1B: Causes severe skin burns and eye damage.[1] | GHS05 |
| Serious Eye Damage | Category 1: Causes serious eye damage.[1] | GHS05 |
| Corrosive to Metals | Category 1: May be corrosive to metals.[1] | GHS05 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1] | GHS07 |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound
This protocol describes a general method for the acylation of an alcohol. This reaction is exothermic and should be performed with caution.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Assemble the glassware (e.g., a three-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet) and flush with a dry, inert gas like nitrogen or argon.
-
Prepare an ice/water or dry ice/acetone bath to cool the reaction vessel.
-
-
Reaction Setup:
-
Charge the reaction flask with the alcohol (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a tertiary amine base (e.g., triethylamine, 1.1 equivalents) to act as an acid scavenger.
-
Cool the stirred solution to 0 °C using the cooling bath.
-
-
Addition of this compound:
-
Dissolve this compound (1.05 equivalents) in the anhydrous solvent in the dropping funnel.
-
Add the this compound solution dropwise to the cooled, stirred alcohol solution.
-
Monitor the internal temperature of the reaction closely. Maintain the temperature below 5 °C throughout the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate while maintaining cooling.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Protocol 2: Safe Quenching of Excess this compound
This protocol outlines a safe method for neutralizing unreacted this compound in a reaction mixture.
-
Preparation:
-
Ensure the reaction mixture is cooled to 0 °C or below in an ice bath.
-
Have a suitable quenching solution ready. A saturated aqueous solution of sodium bicarbonate is a good choice as it is a weak base and the bicarbonate will decompose the excess acid chloride and neutralize the resulting HCl.
-
-
Quenching Procedure:
-
Slowly add the quenching solution to the cooled, vigorously stirred reaction mixture.
-
Be prepared for gas evolution (carbon dioxide) and a potential exotherm. The rate of addition should be controlled to keep the temperature below 10 °C.
-
Continue adding the quenching solution until gas evolution ceases and the aqueous layer is basic (test with pH paper).
-
-
Extraction:
-
Once the quench is complete, proceed with the standard aqueous workup as described in Protocol 1.
-
Visualizations
Caption: A typical experimental workflow for an acylation reaction.
Caption: A decision tree for managing a runaway exothermic reaction.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. THIOPHENE-2-ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound 98 39098-97-0 [sigmaaldrich.com]
- 7. This compound 98 39098-97-0 [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. scbt.com [scbt.com]
- 10. This compound [webbook.nist.gov]
Technical Support Center: 2-Thiopheneacetyl Chloride Reactions in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thiopheneacetyl chloride in N,N-Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: Why is DMF a good solvent for reactions with this compound, and what are the main challenges during workup?
A: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving a wide range of starting materials and reagents. It can facilitate reactions by promoting the solubility of reactants and stabilizing charged intermediates. However, its high boiling point (153 °C) and complete miscibility with water make it notoriously difficult to remove from reaction mixtures during the workup procedure.[1][2] The primary challenge is to remove the DMF completely without losing the product or causing unwanted side reactions, such as the hydrolysis of the acid chloride.
Q2: What is the most common side reaction to be aware of during the aqueous workup of this compound?
A: The most significant side reaction is the hydrolysis of this compound back to its corresponding carboxylic acid, 2-thiopheneacetic acid. Acyl chlorides are highly reactive towards water.[3][4] This reaction is exothermic and produces hydrochloric acid (HCl).[3] To minimize hydrolysis, it is crucial to perform aqueous washes quickly, use cold solutions (e.g., ice-cold water or brine), and immediately extract the product into an organic solvent.
Q3: My product is sensitive to acid. How should I quench the reaction and neutralize the HCl generated from the hydrolysis of excess acyl chloride?
A: If your product is acid-sensitive, the reaction should be quenched by slowly adding the reaction mixture to a cold, stirred, dilute basic solution, such as ice-cold aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the HCl produced and any unreacted this compound. Ensure the addition is done slowly to control gas evolution (CO₂) and any exotherm.
Q4: Can I remove DMF from my product by simple rotary evaporation?
A: It is very difficult to remove DMF by standard rotary evaporation due to its high boiling point. Attempting to do so often requires high temperatures and very high vacuum, which can lead to product decomposition. A more effective method is co-evaporation with a solvent that forms an azeotrope with DMF, such as toluene or heptane.[2][5][6] This allows for removal at a lower temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield After Workup | 1. Product hydrolysis during aqueous wash.[3] 2. Product is polar and remains in the aqueous layer. 3. Incomplete extraction from the aqueous layer. | 1. Minimize contact time with water. Use ice-cold water/brine for washes. Ensure the organic layer is separated promptly. 2. Use a more polar extraction solvent like a 3:1 mixture of chloroform/isopropanol.[7] 3. Perform multiple extractions (3-5 times) with the organic solvent. Check the aqueous layer by TLC to ensure all product has been extracted. |
| Residual DMF in Final Product (Visible in NMR) | 1. Insufficient washing. 2. Inefficient phase separation. | 1. Wash the organic layer multiple times with large volumes of water (a common rule of thumb is 5-10 mL of water per 1 mL of DMF).[1][2][6] 2. Use a specialty wash with 5-10% aqueous Lithium Chloride (LiCl) solution, which is highly effective at pulling DMF into the aqueous phase.[1][6][8] Follow with a brine wash to help break emulsions and remove more water. 3. After concentrating the organic layer, perform co-evaporation with toluene or heptane under high vacuum.[2][5] |
| Formation of an Emulsion During Extraction | 1. The presence of DMF can act as a surfactant. 2. Vigorous shaking of the separatory funnel. | 1. Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion. 2. Gently invert the separatory funnel for mixing instead of shaking vigorously. 3. If the emulsion persists, allow it to stand for an extended period or filter the entire mixture through a pad of Celite. |
| Product is a Solid and Crashes Out During Workup | The product has low solubility in the chosen extraction solvent. | 1. This can be advantageous. Add the reaction mixture dropwise into a large volume of a stirred anti-solvent (e.g., ice-cold water or diethyl ether) to precipitate the product.[2][5] 2. Collect the solid product by vacuum filtration and wash it thoroughly with the anti-solvent to remove residual DMF. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClOS | [3][9] |
| Molecular Weight | 160.62 g/mol | [3][9] |
| Appearance | Clear yellow to dark brown liquid | [3][4][10] |
| Density | 1.303 g/mL at 25 °C | [4][11] |
| Boiling Point | 105-106 °C at 22 mmHg | [4][11] |
| Refractive Index | n20/D 1.551 | [10][11] |
| Storage Temperature | 2-8 °C | [10][11] |
| Water Solubility | Insoluble, reacts exothermically | [3][4][10] |
Table 2: Comparison of Aqueous Washes for DMF Removal
| Washing Solution | Effectiveness | Notes | Reference(s) |
| Deionized Water | Good | Requires multiple, large-volume washes (5-10x the volume of DMF).[1][2][6] Best performed with cold water to minimize product hydrolysis. | [1][12][13] |
| 5-10% LiCl (aq) | Excellent | Highly effective at partitioning DMF into the aqueous layer.[1][8] Often considered the most reliable method. | [6][7][8] |
| 0.5 N HCl (aq) | Good | Effective for DMF removal, especially in reactions with basic components. Note: May cleave acid-labile protecting groups like TMS, but Boc groups are generally stable.[1][2] | [1][2] |
| Saturated NaCl (Brine) | Moderate | Primarily used after other aqueous washes to remove residual water from the organic layer and to help break emulsions. | [6][12] |
Experimental Protocols
Protocol 1: Standard Extractive Workup for Non-Polar Products
-
Quenching: Slowly add the DMF reaction mixture to a beaker containing ice-cold water (approx. 10 times the volume of the DMF) with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a non-polar organic solvent such as diethyl ether or ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final DMF Removal: If DMF remains, add toluene to the flask and co-evaporate under high vacuum to remove the final traces.[5]
Protocol 2: Precipitation/Crystallization Workup for Solid Products
-
Preparation: Place a large beaker containing an "anti-solvent" (e.g., ice-cold water, diethyl ether, or heptane) on a stir plate and cool it in an ice bath. The volume should be at least 10-20 times the volume of the DMF in the reaction.
-
Precipitation: Using a dropping funnel or pipette, add the DMF reaction mixture dropwise to the vigorously stirred, cold anti-solvent.[2]
-
Isolation: A solid precipitate should form. Allow the mixture to stir for 15-30 minutes in the ice bath to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with fresh, cold anti-solvent to remove any adsorbed DMF and other impurities.
-
Drying: Dry the solid product under high vacuum to remove residual solvents.
Visualizations
Caption: General experimental workflow for the workup of reactions in DMF.
Caption: Decision tree for troubleshooting the removal of residual DMF.
Caption: The undesirable hydrolysis of this compound during aqueous workup.
References
- 1. Workup [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. This compound [webbook.nist.gov]
- 10. lookchem.com [lookchem.com]
- 11. 2-噻吩乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Improving the solubility of substrates for reaction with 2-Thiopheneacetyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to substrate solubility when working with 2-Thiopheneacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: My substrate is poorly soluble in common aprotic solvents for acylation. What should I do first?
A1: The initial and most critical step is to perform a solvent screening. The "like dissolves like" principle is a good starting point; polar substrates will dissolve better in polar solvents, and nonpolar substrates in nonpolar solvents.[1] However, the polarity of the solvent can also significantly influence the reaction rate.[2] It is recommended to test the solubility of your substrate in a small range of anhydrous aprotic solvents of varying polarities.
Q2: Can I use protic solvents to dissolve my substrate?
A2: Protic solvents like alcohols and water are generally not recommended as the primary reaction solvent because this compound will react with them.[3] However, for certain substrates, particularly amines, the Schotten-Baumann reaction conditions, which utilize water as a solvent or co-solvent, can be effective.[4] This method is particularly useful when the amine starting material is provided as a hydrochloride salt.
Q3: How does temperature affect substrate solubility?
A3: In most cases, increasing the temperature will increase the solubility of a solid substrate. Gentle heating of the solvent while dissolving the substrate can be an effective strategy. However, it is crucial to ensure that the substrate and the subsequent reaction are stable at elevated temperatures. Always check the thermal stability of your reactants before applying heat.
Q4: What are co-solvents, and how can they help with solubility issues?
A4: A co-solvent is a second solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute.[5][6] If your substrate has poor solubility in the optimal reaction solvent, adding a small amount of a co-solvent in which the substrate is highly soluble can be an effective strategy. For instance, a small amount of a more polar solvent like DMSO or DMF can be added to a less polar solvent like dichloromethane (DCM) to aid in dissolving a polar substrate.
Q5: Are there more advanced techniques to improve the solubility of highly polar substrates like sugars?
A5: Yes, for highly polar substrates that are difficult to dissolve in common organic solvents, ionic liquids can be a powerful alternative. Ionic liquids are salts that are liquid at low temperatures and can be excellent solvents for polar molecules like sugars, often leading to increased reaction rates in acylations.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to substrate solubility during a reaction with this compound.
Issue 1: My substrate will not dissolve sufficiently in the chosen reaction solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent polarity. | Consult the Solvent Selection Table below and test the solubility of your substrate in alternative anhydrous aprotic solvents. The goal is to find a solvent that provides a balance between substrate solubility and reaction compatibility. |
| Concentration is too high. | Try preparing a more dilute solution. If the reaction requires a higher concentration, proceed to the co-solvent or temperature adjustment methods. |
| Low ambient temperature. | Gently warm the solvent while attempting to dissolve the substrate. Ensure the temperature is well below the boiling point of the solvent and that your substrate is thermally stable. |
Issue 2: My substrate dissolves, but the reaction fails or gives a low yield.
| Possible Cause | Suggested Solution |
| Solvent is not inert. | Ensure the solvent is aprotic and anhydrous. This compound is highly reactive towards water and protic functional groups. |
| Solvent polarity is affecting the reaction mechanism or rate. | The choice of solvent can influence reaction kinetics.[2] If solubility is achieved but the reaction is slow, consider a solvent that is known to be favorable for acylation reactions, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[7] |
| Precipitation occurs upon addition of this compound. | This may indicate that the product is insoluble in the reaction solvent. If possible, try to identify the precipitate. Consider a solvent in which both the starting materials and the product are soluble. |
Data Presentation
Table 1: Properties of Common Aprotic Solvents for Acylation Reactions
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Notes on Use in Acylation |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | A versatile and commonly used solvent for a wide range of acylation reactions. Good for substrates of moderate polarity. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Another popular choice, slightly more polar than DCM. Can be a good alternative if solubility is an issue in DCM. |
| Acetonitrile | CH₃CN | 81.6 | 37.5 | A more polar aprotic solvent, useful for more polar substrates. |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 4.3 | A non-polar solvent, suitable for non-polar substrates. Its low boiling point can be advantageous for easy removal. |
| Toluene | C₇H₈ | 110.6 | 2.4 | A non-polar aromatic solvent, useful for substrates that require higher reaction temperatures. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 153 | 36.7 | A highly polar aprotic solvent, excellent for dissolving many polar substrates. Can be used as a co-solvent. High boiling point can make it difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 47 | A very polar aprotic solvent, capable of dissolving a wide range of compounds. Often used as a co-solvent due to its high boiling point. |
Source: Data compiled from various chemical data sources.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Improving Substrate Solubility using a Co-solvent
-
Determine the Primary Solvent: Select a primary anhydrous aprotic solvent that is suitable for the acylation reaction (e.g., Dichloromethane).
-
Select a Co-solvent: Choose a co-solvent in which your substrate is highly soluble (e.g., DMF or DMSO for a polar substrate).
-
Dissolve the Substrate: In a dry reaction flask under an inert atmosphere, add the substrate. Add a minimal amount of the co-solvent (e.g., 5-10% of the total reaction volume) and stir until the substrate is fully dissolved.
-
Add Primary Solvent: Add the primary solvent to reach the desired final reaction concentration.
-
Proceed with Reaction: Cool the solution to the desired reaction temperature (e.g., 0 °C) before slowly adding the this compound.
-
Monitor and Work-up: Monitor the reaction by a suitable method (e.g., TLC or LC-MS). Upon completion, proceed with the appropriate aqueous work-up. Be aware that polar aprotic solvents like DMF and DMSO are water-miscible and will require thorough extraction.
Protocol 2: Schotten-Baumann Conditions for Acylation of Amines with Solubility Issues
This protocol is adapted for amines that may be more soluble in aqueous conditions or are supplied as hydrochloride salts.
-
Prepare Amine Solution: Dissolve the amine (or its hydrochloride salt) in a biphasic solvent system, typically water and a non-polar organic solvent like Dichloromethane or Diethyl Ether. For amine hydrochloride salts, add a base such as sodium carbonate or sodium hydroxide to the aqueous layer to generate the free amine.
-
Cool the Mixture: Cool the vigorously stirred biphasic mixture in an ice bath.
-
Add Acyl Chloride: Add the this compound dropwise to the cold, stirred mixture. The acylation reaction will occur at the interface or in the organic layer.
-
Maintain Basic Conditions: Monitor the pH of the aqueous layer and add additional base as needed to neutralize the HCl generated during the reaction.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir until completion (monitor by TLC or LC-MS). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for addressing substrate solubility issues.
Caption: Logical diagram for selecting an appropriate solvent based on substrate polarity.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ijpbr.in [ijpbr.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. scribd.com [scribd.com]
Dealing with product carbonization in 2-Thiopheneacetyl chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering product carbonization and related issues during the synthesis of 2-Thiopheneacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a crucial organic synthesis intermediate.[1] It is widely used in the pharmaceutical industry, particularly for the synthesis of cephalosporin antibiotics like cefoxitin and Cephaloridine.[1][2][3] Its role extends to the development of fluorescent probes for metal ion detection and in the preparation of immunopotentiators and bay-annulated indigo derivatives.[2]
Q2: What is the most common method for synthesizing this compound?
A2: The most frequently employed method is the reaction of 2-thiopheneacetic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][4] This reaction is typically followed by purification via vacuum distillation.
Q3: What causes the product to carbonize during synthesis?
A3: Product carbonization is a common issue, primarily attributed to the strong oxidizing properties of certain chlorinating agents, such as thionyl chloride.[4] The acidic environment of the reaction can lead to the oxidation of the thiophene ring in both the starting material and the final product.[1][3] This degradation is often exacerbated by the high temperatures required for vacuum distillation.[1][4]
Q4: Are there alternative chlorinating agents that can reduce carbonization?
A4: Yes, several alternatives to thionyl chloride have been explored to mitigate carbonization. These include:
-
Oxalyl chloride: This reagent allows for milder reaction conditions and produces gaseous byproducts that are easily removed, often resulting in higher purity.[5]
-
Trichloromethyl carbonate (Triphosgene): This solid reagent is considered a safer alternative to phosgene and can help avoid the strong oxidizing conditions associated with thionyl chloride, thus reducing carbonization and improving yield.[4]
-
Phosphorus trichloride (PCl₃): While effective, PCl₃ is highly corrosive and requires careful handling and post-reaction treatment to remove byproducts.[5]
Q5: How does temperature control affect the synthesis and product quality?
A5: Careful temperature control is critical throughout the synthesis and purification process.[5]
-
Reaction Temperature: Exceeding the optimal reaction temperature can accelerate side reactions and decomposition of the product.[5] For instance, when using thionyl chloride, a common temperature range is 40-50°C.[1][3]
-
Distillation Temperature: High temperatures during vacuum distillation can promote carbonization.[1][4] It is essential to maintain the lowest possible temperature and pressure during this purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Significant product carbonization during distillation | The chlorinating agent (e.g., thionyl chloride) is too oxidative. | - Consider using a milder chlorinating agent such as oxalyl chloride or trichloromethyl carbonate.[4][5] - Introduce a reducing agent like anhydrous sodium sulfite to the reaction mixture when using thionyl chloride.[1] |
| Distillation temperature is too high. | - Optimize your vacuum source to distill at a lower temperature. - Add a distillation stabilizer, such as 4-Methoxyphenol.[6] | |
| Low product yield | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC/MS). - Optimize reaction time and temperature based on the specific chlorinating agent used. |
| Product decomposition. | - Implement stricter temperature control during the reaction and distillation. - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1] | |
| Mechanical loss during workup and distillation. | - Ensure efficient extraction and transfer of the product. - Use a short-path distillation apparatus to minimize losses. | |
| Product is dark in color (yellow to dark brown) | Presence of impurities from side reactions or carbonization. | - While a clear yellow to dark brown color is reported for this compound, significant darkening can indicate impurities.[7][8] - Improve purification by optimizing distillation conditions or considering alternative purification methods if distillation is insufficient. |
| The starting material (2-thiopheneacetic acid) is of low purity. | - Ensure the purity of the starting materials before beginning the synthesis. | |
| Difficulty in removing the solvent | Use of high-boiling point solvents. | - When using solvents like tetrachloroethylene, complete removal during distillation can be challenging and may lead to lower product purity.[1] - Consider using a lower-boiling point solvent like dichloromethane, which is more easily removed under vacuum.[1] |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride in Dichloromethane
This protocol is based on a method reported to yield 88.7%.[1]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a gas outlet, add 100g of 2-thiopheneacetic acid and 300g of dichloromethane.
-
Heating: Stir the mixture and heat to 35°C.
-
Addition of Thionyl Chloride: Under a nitrogen atmosphere, slowly add 200g of thionyl chloride dropwise over 1.5 hours.
-
Reaction: Maintain the reaction temperature at 35°C and continue stirring for an additional 2 hours.
-
Solvent Removal: Remove the dichloromethane by distillation under reduced pressure.
-
Product Distillation: Continue the distillation at 90-95°C under a vacuum of 7 mmHg to collect the this compound product.
Synthesis of this compound using Trichloromethyl Carbonate
This protocol is based on a patented method designed to reduce carbonization.[4]
-
Reaction Setup: Dissolve 2-thiopheneacetic acid in dichloromethane in a suitable reaction vessel and add a catalyst (e.g., DMF).
-
Cooling: Cool the solution to a temperature between -10°C and 0°C.
-
Addition of Reagent: Slowly add a 20-30% solution of trichloromethyl carbonate in dichloromethane dropwise.
-
Reaction: After the addition is complete, raise the temperature to 0-15°C and maintain the reaction for 5-10 hours.
-
Solvent Removal: Concentrate the solution by removing dichloromethane under reduced pressure.
-
Product Distillation: Purify the product by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Chlorinating Agent | Solvent | Additive(s) | Reported Yield | Key Considerations | Reference |
| Thionyl Chloride | None | None | Reduced due to carbonization | High potential for product carbonization, especially during distillation. | [1],[3] |
| Thionyl Chloride | Tetrachloroethylene | None | Not specified | Difficult to completely remove the solvent, affecting product purity. | [1] |
| Thionyl Chloride | Carbon Tetrachloride | Anhydrous Sodium Sulfite | 85% | The reducing agent helps to mitigate oxidation and carbonization. | [1],[4] |
| Thionyl Chloride | Dichloromethane | Nitrogen atmosphere | 88.7% | Lower reaction temperature and inert atmosphere help improve yield. | [1] |
| Trichloromethyl Carbonate | Dichloromethane | Catalyst (e.g., DMF) | Not specified | Avoids the strong oxidizing nature of thionyl chloride, reducing carbonization. | [4] |
Visualizations
Chemical Reaction and Side Reaction
Caption: Synthesis of this compound and the carbonization side reaction.
Troubleshooting Workflow for Product Carbonization
References
- 1. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN107011319A - A kind of preparation method of 2 thiophen acetyl chloride - Google Patents [patents.google.com]
- 5. This compound | Properties, Uses, Safety & Supplier China | High Purity CAS 39098-97-0 [quinoline-thiophene.com]
- 6. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Challenges in removing solvent from 2-Thiopheneacetyl chloride preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thiopheneacetyl chloride. Here, you will find solutions to common challenges encountered during the removal of solvents and purification of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when removing solvent from this compound preparations?
A1: The primary challenges include:
-
Incomplete solvent removal: Solvents like dichloromethane or tetrachloroethylene can be difficult to remove completely, even under reduced pressure, leading to a product with undesirable purity.[1][2]
-
Product decomposition: this compound is susceptible to carbonization and decomposition during vacuum distillation, especially at elevated temperatures.[1][2] This is often due to the acidic conditions generated during synthesis, which can lead to oxidation of the thiophene ring.[1][2][3]
-
Residual chlorinating agent: Excess chlorinating agents, such as thionyl chloride, can be difficult to remove and may co-distill with the product. Thionyl chloride can also decompose, releasing corrosive gases like HCl and SO2, which can damage equipment.[4][5][6]
-
Moisture sensitivity: this compound is moisture-sensitive and reacts with water, which can lead to the formation of 2-thiopheneacetic acid and hydrochloric acid.[7][8][9]
Q2: My final product is dark brown or black. What is the likely cause and how can I prevent it?
A2: A dark-colored product is a strong indication of decomposition and carbonization.[1][2] This is often caused by:
-
High distillation temperatures: Overheating during vacuum distillation can promote the oxidation and degradation of the thiophene ring.[1][2]
-
Acidic reaction conditions: The use of strong chlorinating agents like thionyl chloride creates an acidic environment that can contribute to product instability at high temperatures.[1][2][3]
To prevent this, consider the following:
-
Use a milder chlorinating agent: Alternatives to thionyl chloride, such as trichloromethyl carbonate, may result in a cleaner reaction with less decomposition.[4]
-
Optimize distillation conditions: Use the lowest possible temperature and pressure during vacuum distillation to purify the product.
-
Inert atmosphere: Conduct the reaction and distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Q3: I am having trouble removing residual thionyl chloride. What is the best way to handle this?
A3: Removing excess thionyl chloride requires careful handling to avoid product contamination and equipment corrosion.[5][6]
-
Azeotropic removal: Co-distillation with a high-boiling inert solvent like toluene can help in the removal of the last traces of thionyl chloride.
-
Vacuum transfer: After the initial distillation, a vacuum transfer can be employed to separate the this compound from less volatile impurities.
-
Use of a cold trap: When removing thionyl chloride under vacuum, use a liquid nitrogen or dry ice/acetone cold trap to protect the vacuum pump from corrosive gases.[6]
Troubleshooting Guides
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC, NMR). Adjust reaction time or temperature if necessary. |
| Product Decomposition | As discussed in the FAQs, minimize distillation temperature and consider alternative chlorinating agents to reduce carbonization.[1][2][4] |
| Loss during Workup | This compound is water-reactive.[7][8][9] Ensure all glassware is dry and use anhydrous solvents during the workup and purification steps. |
| Inefficient Distillation | Optimize the vacuum distillation setup. Ensure the vacuum is adequate and the fractionating column (if used) is efficient. |
Problem: Product Fails Purity Specifications
| Possible Cause | Troubleshooting Step |
| Residual Solvent | If rotary evaporation is incomplete, a higher vacuum or slightly elevated temperature may be required. However, be cautious of product decomposition. A high vacuum pump may be necessary for complete removal of high-boiling solvents.[1][2] |
| Presence of 2-Thiopheneacetic Acid | This indicates hydrolysis of the product.[10] Ensure all workup and storage conditions are strictly anhydrous. Store the final product under an inert atmosphere and at a low temperature (2-8°C).[9][11][12] |
| Co-distillation of Impurities | If impurities have similar boiling points to the product, fractional distillation under high vacuum may be necessary for effective separation. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 160.62 g/mol | [7] |
| Boiling Point | 105-106 °C at 22 mmHg118-120 °C at 8 mmHg104-106 °C at 20 mmHg | [8][12][13][14][10] |
| Density | 1.303 g/mL at 25 °C | [8][11] |
| Vapor Pressure | 4 mmHg at 83 °C | [8][11] |
| Flash Point | 102 °C (closed cup) | [8][11] |
| Appearance | Clear yellow to dark brown liquid | [7][8] |
| Solubility | Insoluble in water (reacts); Soluble in common organic solvents. | [7][8][10] |
| Storage Temperature | 2-8 °C | [9][11][12] |
Table 2: Common Solvents and Their Boiling Points
| Solvent | Boiling Point (°C at 760 mmHg) |
| Dichloromethane | 39.6 |
| Tetrachloroethylene | 121.1 |
| Toluene | 110.6 |
| Thionyl Chloride | 76 |
Experimental Protocols
General Protocol for the Synthesis of this compound using Thionyl Chloride
This protocol is a generalized procedure based on common literature methods.[1][2][9]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a condenser connected to a gas outlet (to neutralize HCl and SO2), add 2-thiopheneacetic acid (1 equivalent) and an anhydrous solvent (e.g., dichloromethane, 3 volumes relative to the acid).
-
Chlorination: Stir the mixture and, under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (1.5 - 2 equivalents) dropwise, maintaining the reaction temperature between 35-50°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for 2-4 hours, monitoring the reaction progress by a suitable analytical method.
-
Solvent Removal: Once the reaction is complete, remove the excess solvent and thionyl chloride by distillation under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate temperature and pressure (see Table 1).
Visualizations
Caption: A flowchart of the general experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting flowchart for addressing low purity in this compound preparations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 3. CN101497598A - Preparation of 2-thiophen acetyl chloride - Google Patents [patents.google.com]
- 4. CN107011319A - A kind of preparation method of 2 thiophen acetyl chloride - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound | Properties, Uses, Safety & Supplier China | High Purity CAS 39098-97-0 [quinoline-thiophene.com]
- 11. This compound 98 39098-97-0 [sigmaaldrich.com]
- 12. chemwhat.com [chemwhat.com]
- 13. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
- 14. CN101880271B - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
Minimizing byproduct formation in Friedel-Crafts acylation with 2-Thiopheneacetyl chloride
Technical Support Center: Friedel-Crafts Acylation of Thiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the Friedel-Crafts acylation of thiophene with 2-thiopheneacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedel-Crafts acylation of thiophene, and what causes them?
A1: The most common byproducts are diacylated thiophenes, polymeric materials (resins), and products resulting from catalyst interaction with the thiophene sulfur atom.
-
Diacylation: This occurs when the initially formed mono-acylated product, which is still reactive, undergoes a second acylation. This is more likely with highly reactive catalysts and an excess of the acylating agent.[1]
-
Polymerization/Resinification: Thiophene can polymerize under strongly acidic conditions, which are often created by traditional Lewis acid catalysts like aluminum chloride (AlCl₃).[2][3] This leads to the formation of intractable tars and reduces the yield of the desired product.
-
Catalyst-Sulfur Interaction: Strong Lewis acids can interact with the sulfur atom of the thiophene ring, leading to ring-opening or other undesired side reactions.[4]
Q2: My reaction is producing a significant amount of diacylated product. How can I improve the selectivity for mono-acylation?
A2: To enhance mono-acylation selectivity, consider the following strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of thiophene to this compound.[5]
-
Optimize Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the second acylation reaction.[5]
-
Order of Addition: Adding the thiophene to a pre-formed complex of the this compound and the Lewis acid catalyst may improve selectivity.[5]
-
Choice of Catalyst: Employing milder Lewis acids or solid acid catalysts can significantly reduce diacylation.[6][7]
Q3: I am observing the formation of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?
A3: The formation of a tar-like substance is likely due to the polymerization of thiophene, a common issue when using strong Lewis acids like AlCl₃.[2] To prevent this:
-
Use a Milder Catalyst: Switch to a less aggressive Lewis acid such as zinc chloride (ZnCl₂) or ethylaluminum dichloride (EtAlCl₂), or consider using a solid acid catalyst like Hβ zeolite.[6][8] These catalysts are less prone to inducing polymerization.
-
Maintain Anhydrous Conditions: Moisture can deactivate the catalyst and promote side reactions, including polymerization. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[6]
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.
Q4: Are there greener alternatives to traditional Lewis acid catalysts like AlCl₃ for this reaction?
A4: Yes, several greener alternatives can reduce environmental impact and simplify product work-up. Solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5), are excellent options.[6][7] They are often reusable, easily separated from the reaction mixture by filtration, and can provide high selectivity. Milder Lewis acids like zinc chloride also present a more environmentally benign option compared to stoichiometric amounts of AlCl₃, as they are required in smaller quantities and generate less acidic waste.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst (due to moisture).[5] 2. Insufficient Catalyst.[1] 3. Low Reaction Temperature. | 1. Ensure strictly anhydrous conditions for all reagents and glassware.[6] 2. For traditional Lewis acids, a stoichiometric amount may be necessary.[1] For milder or solid catalysts, optimize the catalyst loading. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Formation of Multiple Isomers | 1. Suboptimal Reaction Conditions (Temperature, Solvent).[9] | 1. Optimize the solvent and temperature. Friedel-Crafts acylation of unsubstituted thiophene predominantly occurs at the 2-position due to the higher stability of the reaction intermediate.[10][11] However, extreme conditions could potentially lead to minor isomers. |
| Excessive Polymer/Tar Formation | 1. Highly Reactive Lewis Acid Catalyst (e.g., AlCl₃).[2] 2. High Reaction Temperature. | 1. Switch to a milder Lewis acid (e.g., ZnCl₂, EtAlCl₂) or a solid acid catalyst (e.g., Hβ zeolite).[6][8] 2. Maintain a lower reaction temperature. Use an ice bath to control exothermic reactions.[5] |
| Diacylation (Polysubstitution) | 1. Incorrect Stoichiometry (excess acylating agent). 2. Highly Activating Substrate.[1] 3. Prolonged Reaction Time or High Temperature. | 1. Use a 1:1 molar ratio of thiophene to this compound.[5] 2. While the mono-acylated product is deactivated, high temperatures can still promote a second acylation. Lower the reaction temperature.[1] 3. Monitor the reaction progress (e.g., by TLC) and quench the reaction upon consumption of the starting material. |
Data Presentation
Catalyst Performance in the Acylation of Thiophene
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac. Anhydride = 1:3 | [7] |
| HZSM-5 Zeolite | Acetic Anhydride | Low | - | 60°C, Thiophene:Ac. Anhydride = 1:3 | [7] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac. Anhydride = 1:2 | [12] |
| EtAlCl₂ | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Succinyl Chloride = 2.1:1 | [7][8] |
| Anhydrous AlCl₃ | Benzoyl Chloride | - | - | Traditional method, often requires stoichiometric amounts and can lead to side reactions. | [7] |
| **Zinc Chloride (ZnCl₂) ** | Acetic Anhydride | - | - | A milder alternative to AlCl₃, often with improved yields and simpler workup. | [4][6] |
Experimental Protocols
Protocol 1: Acylation using Hβ Zeolite (Solid Acid Catalyst)
This protocol is adapted from studies on mild, liquid-phase Friedel-Crafts acylation over solid-acid catalysts.[6][7]
-
Catalyst Activation: The Hβ zeolite catalyst is calcined at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.
-
Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and an equimolar amount of this compound. Acetic anhydride (30.6 g, 0.3 mol) can be used as an alternative acylating agent.[6]
-
Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.
-
Reaction: Heat the mixture in a water bath to 60°C and stir magnetically.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.
-
Purification: The liquid product can be purified by distillation under reduced pressure.
Protocol 2: Acylation using Ethylaluminum Dichloride (EtAlCl₂)
This protocol is based on the use of a milder alkyl Lewis acid for the acylation of thiophene.[7][8]
-
Reaction Setup: In a dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.01 mol of thiophene and 0.01 mol of this compound in 20 mL of dried dichloromethane (CH₂Cl₂) and cool to 0°C in an ice bath.
-
Catalyst Addition: Add 1.5 equivalents of EtAlCl₂ (as a 1 M solution in hexane) dropwise to the solution while maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 2 hours.
-
Monitoring: Follow the reaction's progress using TLC or GC.
-
Quenching: After the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: A troubleshooting workflow for minimizing byproduct formation in Friedel-Crafts acylation.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quenching Unreacted 2-Thiopheneacetyl Chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Thiopheneacetyl chloride. It offers detailed protocols for safely and effectively quenching unreacted acyl chloride in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with quenching this compound?
A1: The primary hazard is the highly exothermic reaction that occurs upon contact with protic quenching agents like water, alcohols, and amines.[1][2][3] This reaction can be vigorous and lead to a rapid increase in temperature and pressure. Additionally, the reaction of this compound with water produces corrosive and toxic hydrogen chloride (HCl) gas.[1][3] Therefore, all quenching procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: How do I know if the quenching process is complete?
A2: The most reliable method to confirm the complete consumption of this compound is through in-process analytical monitoring. Infrared (IR) spectroscopy is a valuable tool for this purpose. The disappearance of the characteristic acyl chloride carbonyl (C=O) stretching peak, typically around 1800 cm⁻¹, and the appearance of a new carbonyl peak for the resulting carboxylic acid (around 1700-1725 cm⁻¹) or ester (around 1735-1750 cm⁻¹) indicates the reaction is complete.
Q3: Can I use a basic aqueous solution to quench this compound directly?
A3: While a basic solution will neutralize the HCl byproduct, adding it directly to a concentrated solution of unreacted this compound is not recommended. The initial reaction with water is highly exothermic, and the subsequent neutralization will also generate heat, potentially leading to a runaway reaction. The recommended procedure is to first quench the acyl chloride with a suitable agent (like water or an alcohol) and then neutralize the resulting acidic solution with a base.
Q4: What are the common byproducts of quenching this compound?
A4: The byproducts depend on the quenching agent used:
-
Water: 2-Thiopheneacetic acid and hydrogen chloride.[4]
-
Alcohols (e.g., methanol, ethanol): The corresponding ester (e.g., methyl 2-thiopheneacetate or ethyl 2-thiopheneacetate) and hydrogen chloride.
-
Amines (e.g., ammonia, primary/secondary amines): The corresponding amide (2-thiopheneacetamide or N-substituted 2-thiopheneacetamide) and the amine hydrochloride salt.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Violent/Uncontrolled Reaction During Quenching | Quenching agent added too quickly. Insufficient cooling of the reaction mixture. | Add the quenching agent slowly and dropwise, with vigorous stirring. Ensure the reaction vessel is adequately cooled in an ice bath throughout the addition. |
| Incomplete Quenching (Acyl Chloride Still Present) | Insufficient amount of quenching agent used. Inadequate reaction time or temperature. | Use a sufficient excess of the quenching agent (see protocols below). Allow the reaction to stir for an adequate amount of time, ensuring the temperature is appropriate for the chosen quenching agent. For less reactive quenching agents, warming may be necessary after the initial exothermic phase. |
| Formation of an Insoluble Precipitate | The product of the quenching reaction (e.g., the carboxylic acid or amide) may have limited solubility in the reaction solvent. | Add a co-solvent in which the product is soluble. If the precipitate is the desired product, it can be isolated by filtration after the work-up. |
| Low Yield of Desired Product After Work-up | Hydrolysis of the desired product during aqueous work-up (if the product is sensitive to acid or base). Incomplete extraction of the product. | Carefully control the pH during the work-up. Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery. |
| Persistent Acrid Odor After Quenching | Incomplete quenching, leaving residual this compound. Incomplete neutralization of the HCl byproduct. | Re-quench with an additional portion of the quenching agent. Add more base to neutralize any remaining acid, monitoring the pH. |
Comparison of Common Quenching Agents
The selection of a quenching agent depends on the desired final product and the reaction conditions. The following table provides a comparison of common quenching agents for this compound.
| Quenching Agent | Product | Relative Reactivity | Key Considerations & Safety |
| Water (H₂O) | 2-Thiopheneacetic acid | Very High | Highly exothermic reaction, produces corrosive HCl gas.[1][3] Requires careful, slow addition with efficient cooling. |
| Methanol (CH₃OH) | Methyl 2-thiopheneacetate | High | Exothermic reaction, produces HCl gas. The resulting ester may be easier to separate than the carboxylic acid. |
| Aqueous Sodium Bicarbonate (NaHCO₃) | 2-Thiopheneacetic acid | Moderate | Reaction produces CO₂ gas, which can cause foaming and pressure build-up. Add slowly and in portions. Less exothermic than direct water quench. |
| Aqueous Ammonia (NH₄OH) | 2-Thiopheneacetamide | High | Exothermic reaction. The product is an amide. Ensure adequate cooling. |
| Aniline | N-phenyl-2-thiopheneacetamide | Moderate | Less exothermic than with aliphatic amines. The product is a solid anilide, which may precipitate. |
Detailed Experimental Protocols
Safety First: All procedures should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Quenching with Water to Form 2-Thiopheneacetic Acid
Objective: To hydrolyze unreacted this compound to 2-thiopheneacetic acid.
Methodology:
-
Cool the reaction mixture containing unreacted this compound to 0-5 °C using an ice-water bath.
-
With vigorous stirring, slowly add cold deionized water dropwise to the reaction mixture. A significant exotherm will be observed; maintain the internal temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete hydrolysis.
-
Work-up: a. If the product is in an organic solvent, separate the layers. b. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times to recover all the 2-thiopheneacetic acid. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-thiopheneacetic acid.
Protocol 2: Quenching with Methanol to Form Methyl 2-Thiopheneacetate
Objective: To convert unreacted this compound to its methyl ester.
Methodology:
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Slowly add anhydrous methanol dropwise with efficient stirring, maintaining the internal temperature below 20 °C.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Work-up: a. Add water to the reaction mixture and separate the organic layer. b. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize HCl) and then with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
Protocol 3: Quenching and Neutralization with Aqueous Sodium Bicarbonate
Objective: To hydrolyze unreacted this compound and neutralize the resulting HCl in a single step. This method is suitable for reactions where the product is stable to basic conditions.
Methodology:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate in small portions. Be cautious of vigorous gas evolution (CO₂).
-
Continue addition until the gas evolution ceases and the aqueous phase is basic (test with pH paper).
-
Allow the mixture to stir for 15-20 minutes at room temperature.
-
Work-up: a. Separate the organic and aqueous layers. b. Extract the aqueous layer with an appropriate organic solvent. c. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Experimental Workflow and Logic Diagrams
Caption: Decision workflow for quenching this compound.
References
Technical Support Center: TLC Analysis of 2-Thiopheneacetyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thiopheneacetyl chloride and monitoring its reactions using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why can't I see a spot for this compound on my TLC plate?
A1: There are several potential reasons for this common issue:
-
Reactivity and Hydrolysis: this compound is a highly reactive acyl chloride and is very sensitive to moisture.[1][2] The silica gel on a standard TLC plate is hygroscopic and slightly acidic, which can cause the acyl chloride to rapidly hydrolyze back to 2-thiopheneacetic acid during spotting or development.[3][4] You may be seeing the spot for the hydrolyzed acid instead of the acyl chloride itself.
-
Lack of Strong UV Absorbance: While the thiophene ring is aromatic, this compound may not be strongly UV-active, especially at low concentrations.[5]
-
Volatility: Low molecular weight acyl chlorides can be volatile, potentially evaporating from the plate before or during development.[6]
-
Sample Concentration: The sample you spotted might be too dilute.[7] Try spotting the sample multiple times in the same location, ensuring the solvent dries completely between applications.[6][7]
Q2: What is the best way to confirm the presence of this compound if it's not visible on TLC?
A2: A reliable indirect method is to perform a quick derivatization. Take a small aliquot of your reaction mixture and quench it with a nucleophile like anhydrous methanol or benzylamine. This will convert the reactive this compound into a more stable methyl ester or benzylamide, respectively. These derivatives are typically less polar, more stable on silica gel, and easier to visualize on TLC. You can then run a TLC comparing your starting material, the derivatized sample, and your reaction mixture to monitor the consumption of the starting material and formation of the new, stable product derivative.[3]
Q3: My TLC plate shows a streak extending from the baseline in the reaction lane. What causes this?
A3: Streaking is a frequent problem in TLC and can be caused by several factors:[6][8]
-
Sample Overloading: The most common cause is applying too much sample to the plate.[6][7] Try diluting your sample before spotting it.
-
Hydrolysis Product: The streak may be the hydrolysis product, 2-thiopheneacetic acid. Carboxylic acids often streak on silica gel. To resolve this, you can add a small amount (0.1–2.0%) of a modifying acid, like acetic or formic acid, to your mobile phase (eluent).[6]
-
High Polarity: If your product or impurities are highly polar, they may interact strongly with the silica gel, causing streaking. Adjusting the polarity of your solvent system may help.
Q4: What are the most effective visualization techniques for compounds in this reaction?
A4: A multi-step visualization approach is often best:
-
UV Light (Non-destructive): First, view the developed plate under short-wave (254 nm) UV light.[9] Thiophene-containing compounds, being aromatic, will often appear as dark spots against the fluorescent green background of the plate by quenching the fluorescence.[9][10][11] This method is non-destructive, so you can proceed to other techniques.
-
Chemical Stains (Destructive): If the above methods fail, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that visualizes compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[11]
Q5: My starting material and product spots are very close together (similar Rf values). How can I improve the separation?
Troubleshooting Guide
This guide addresses common problems encountered during the TLC analysis of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible on the plate. | 1. Sample is too dilute.[6][7]2. Compound is not UV active.[5]3. Compound is volatile and has evaporated.[6]4. Solvent level in the chamber was above the spotting line.[7] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7]2. Use an alternative visualization method like an iodine chamber or a chemical stain (e.g., potassium permanganate).[5][6]3. If volatility is suspected, indirect analysis via derivatization is recommended.4. Ensure the solvent level is always below the baseline where samples are spotted.[7] |
| Spots are elongated or "streaky". | 1. Sample is too concentrated (overloaded).[6][8]2. The compound is acidic (e.g., 2-thiopheneacetic acid from hydrolysis).[6]3. The mobile phase is inappropriate for the sample.[7] | 1. Dilute the sample solution before spotting.[6]2. Add 0.1-2.0% acetic or formic acid to the mobile phase to suppress the ionization of the acidic compound.[6]3. Experiment with different solvent systems.[7] |
| All spots remain at the baseline (Rf ≈ 0). | The mobile phase (eluent) is not polar enough to move the compounds up the plate.[6] | Increase the proportion of the more polar solvent in your mobile phase. For example, change from 10% ethyl acetate in hexane to 20% or 30%.[6] |
| All spots run to the top of the plate (Rf ≈ 1). | The mobile phase (eluent) is too polar, causing all compounds to travel with the solvent front.[6] | Decrease the proportion of the polar solvent in your mobile phase. For example, change from 50% ethyl acetate in hexane to 30% or 20%.[6] |
| A spot appears for the starting material, but it looks like the starting carboxylic acid. | The this compound has likely hydrolyzed on the TLC plate back to 2-thiopheneacetic acid.[3][4] | This is a common artifact. To monitor the reaction, focus on the disappearance of the other reactant (e.g., the amine or alcohol) and the appearance of the new, less polar product spot.[5] Alternatively, use the derivatization method described in FAQ #2.[3] |
Data Presentation: Representative Rf Values
Retention factor (Rf) values are highly dependent on the specific conditions (TLC plate manufacturer, layer thickness, temperature, chamber saturation). The values below are for illustrative purposes to show relative polarities.
Condition: Silica Gel 60 F₂₅₄ TLC plate; Mobile Phase: 30:70 Ethyl Acetate/Hexane; Visualization: UV (254 nm).
| Compound | Structure | Relative Polarity | Expected Rf Value | Notes |
| 2-Thiopheneacetic Acid | Thiophene-CH₂-COOH | High | 0.1 - 0.2 | The carboxylic acid is very polar and interacts strongly with the silica gel. Prone to streaking. |
| Generic Amide Product | Thiophene-CH₂-CO-NHR | Medium | 0.3 - 0.5 | Polarity is dependent on the 'R' group. Generally less polar than the corresponding acid. |
| This compound | Thiophene-CH₂-COCl | Low | 0.6 - 0.8 | Less polar than the acid or amide. Note: This spot is often not observed due to rapid hydrolysis on the plate.[3][4] |
Experimental Protocols
Protocol 1: Monitoring an Amidation Reaction
This protocol describes the synthesis of N-benzyl-2-(thiophen-2-yl)acetamide from this compound and benzylamine, monitored by TLC.
1. Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to stir and warm to room temperature.
2. TLC Monitoring Procedure:
-
Prepare Samples:
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM," "Co," and "Rxn." Carefully spot each prepared sample onto its corresponding mark.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
- Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate completely.
- View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[9]
- If needed, further visualize using an iodine chamber or by dipping the plate into a potassium permanganate stain followed by gentle heating.
3. Interpretation:
-
The benzylamine (SM) spot should be visible in the "SM" and "Co" lanes.
-
In a successful reaction, the "Rxn" lane will show the disappearance or significant reduction in the intensity of the benzylamine spot and the appearance of a new, less polar (higher Rf) spot corresponding to the N-benzyl-2-(thiophen-2-yl)acetamide product.
-
The "Co" lane helps to confirm if the spot in the "Rxn" lane is indeed the starting material.
Visualizations
Troubleshooting Workflow for TLC Analysis
The following diagram outlines a logical workflow for troubleshooting common issues during the TLC analysis of reactions involving this compound.
Caption: Troubleshooting workflow for TLC analysis.
References
- 1. CAS 39098-97-0: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of 2-Thiopheneacetylated Compounds
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-thiopheneacetylated compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying 2-thiopheneacetylated compounds?
A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the column chromatography of 2-thiopheneacetylated compounds due to its versatility and effectiveness in separating moderately polar organic molecules.
Q2: How do I select an appropriate mobile phase (solvent system)?
A2: The ideal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent system that provides good separation between your target compound and any impurities, ideally with a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[2] Common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[1][3]
Q3: My 2-thiopheneacetylated compound appears to be sensitive and might decompose on the column. What precautions can I take?
A3: Silica gel is naturally acidic, which can cause the degradation of sensitive compounds.[1][4] To mitigate this, you can deactivate the silica gel by using a mobile phase containing a small amount (1-2%) of a base, such as triethylamine.[3][5] Another strategy is to minimize the compound's contact time with the silica by running the column more quickly (flash chromatography) without sacrificing separation.[3] Performing a 2D TLC can also help determine if your compound is stable on silica.[6]
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your crude mixture. Isocratic elution (using a single, constant solvent mixture) is simpler and can be effective for straightforward separations. However, if your crude product contains multiple components with a wide range of polarities, a gradient elution is often more effective.[1] This involves starting with a less polar solvent system and gradually increasing the polarity, which allows for better separation of all components.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: Poor separation of the desired compound and impurities.
-
Possible Cause: The solvent system is not optimal.
-
Solution: Conduct a thorough solvent screen using TLC to find a system that provides a clear separation between your product and impurities, aiming for a ΔRf > 0.2.[3]
-
-
Possible Cause: The column is overloaded with the crude product.
-
Possible Cause: The column was packed improperly, leading to channeling or cracks.
Problem 2: The compound streaks or "tails" during elution.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel.
-
Possible Cause: The sample was overloaded on the column.
-
Solution: Reduce the amount of sample loaded onto the column.[3]
-
-
Possible Cause: The sample is not fully soluble in the mobile phase.
-
Solution: Ensure your crude sample is fully dissolved before loading. If solubility in the eluent is low, consider the "dry loading" method.[6]
-
Problem 3: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. If you started with a low polarity mixture (e.g., 95:5 Hexane:EtOAc), try increasing the proportion of the more polar solvent.
-
-
Possible Cause: The compound has decomposed on the column.
-
Possible Cause: The compound is very polar and requires a stronger solvent system.
-
Solution: For highly polar compounds, you may need to switch to a more aggressive solvent system, such as dichloromethane/methanol.[4]
-
Problem 4: All components of the mixture elute together at the solvent front.
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the eluent. Start with a higher proportion of the non-polar solvent (e.g., switch from 50:50 Hexane:EtOAc to 90:10 Hexane:EtOAc).
-
Data Presentation
Table 1: Illustrative Solvent Systems for 2-Thiopheneacetylated Compounds
This table provides examples of how changing the solvent ratio can affect the retention factor (Rf) of a hypothetical moderately polar 2-thiopheneacetylated compound on a silica gel TLC plate.
| Solvent System (v/v) | System Polarity | Expected Rf of Target Compound | Comments |
| 95:5 Hexane:Ethyl Acetate | Low | 0.10 - 0.20 | Good for initial elution of non-polar impurities. |
| 80:20 Hexane:Ethyl Acetate | Medium-Low | 0.25 - 0.40 | Often a good starting point for eluting the target compound. |
| 60:40 Hexane:Ethyl Acetate | Medium | 0.45 - 0.60 | May elute the compound too quickly, risking co-elution. |
| 98:2 Dichloromethane:Methanol | Medium-High | 0.30 - 0.45 | Useful for more polar thiophene derivatives. |
| 1:1 Petroleum Ether:Diethyl Ether | Medium-Low | Varies | An alternative non-polar/polar solvent system.[1] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Suboptimal solvent system; Column overloading; Improper packing. | Optimize mobile phase via TLC; Reduce sample load (50:1 silica:crude); Repack column carefully.[3] |
| Streaking/Tailing | Strong interaction with silica; Overloading; Poor solubility. | Add triethylamine (1-2%) to eluent; Reduce sample load; Use dry loading method.[3][6] |
| Compound Stuck | Eluent not polar enough; On-column decomposition. | Increase eluent polarity; Test compound stability and consider deactivating silica or using alumina.[4] |
| Co-elution at Front | Eluent is too polar. | Decrease eluent polarity (increase non-polar solvent proportion). |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude 2-thiopheneacetylated compound in a suitable solvent like dichloromethane or ethyl acetate.[1]
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto a silica gel TLC plate, about 1 cm from the bottom edge.[1]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the spotted sample.[6] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[1]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp.[1]
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[1] The optimal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase.[1] Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Ensure no air bubbles are present. Add a thin layer of sand on top to protect the silica surface.[2][6]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of dry silica gel (approx. 10-20 times the mass of the sample) to the solution.[6]
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the packed column.[6]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
If using an isocratic system, continue eluting with the same solvent mixture.
-
If using a gradient system, start with the low-polarity solvent and gradually increase the percentage of the more polar solvent over time.[1]
-
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. Monitor the elution of the product by collecting small fractions and analyzing them by TLC.[1]
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified 2-thiopheneacetylated compound.[1]
Visualizations
References
Technical Support Center: Acylation with 2-Thiopheneacetyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 2-thiopheneacetyl chloride in acylation reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during acylation reactions using this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Acylated Product
-
Potential Cause: Inadequate neutralization of HCl byproduct.
-
Recommended Solution: The acylation of amines or alcohols with this compound generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the nucleophile (amine or alcohol), rendering it unreactive. It is crucial to use a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl produced and drive the reaction to completion. Ensure at least a stoichiometric equivalent of the base is used relative to the this compound.
-
-
Potential Cause: Moisture in the reaction.
-
Recommended Solution: this compound is highly sensitive to moisture and will readily hydrolyze to 2-thiopheneacetic acid.[1][2][3] This side reaction consumes the starting material and reduces the yield. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Potential Cause: Competing side reactions.
-
Recommended Solution: The choice of base can influence the prevalence of side reactions. While stronger bases can be effective acid scavengers, they might also promote undesired reactions. For sensitive substrates, a milder base or a hindered base like N,N-diisopropylethylamine (DIEA) might be preferable. Additionally, running the reaction at lower temperatures can help minimize side product formation.
-
Issue 2: Formation of Impurities or Dark-Colored Solutions
-
Potential Cause: Reaction temperature is too high.
-
Recommended Solution: High reaction temperatures can lead to the decomposition of this compound or the desired product, resulting in the formation of colored impurities. It is often recommended to perform the addition of this compound at a low temperature (e.g., 0-10°C) and then allow the reaction to proceed at a controlled temperature.[4]
-
-
Potential Cause: Impure starting materials.
-
Recommended Solution: Ensure the this compound and the nucleophile (amine or alcohol) are of high purity. Impurities in the starting materials can lead to the formation of byproducts that are difficult to remove.
-
-
Potential Cause: Reaction with the base.
-
Recommended Solution: While tertiary amines like triethylamine and pyridine are generally used as acid scavengers, they can potentially react under certain conditions. Ensure the chosen base is appropriate for the specific reaction conditions and substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in acylation reactions with this compound?
A1: The primary role of a base is to act as an acid scavenger. The reaction between this compound and a nucleophile (like an amine or alcohol) produces one equivalent of hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating the unreacted nucleophile and thereby stopping the reaction. This drives the reaction equilibrium towards the product side.[1]
Q2: Which base should I choose for my acylation reaction?
A2: The choice of base depends on the specific substrate and reaction conditions.
-
Triethylamine (TEA): A common, effective, and relatively inexpensive base. It is suitable for a wide range of acylation reactions.[4]
-
Pyridine: Another common base. While it is a weaker base than triethylamine, it can be more effective as a catalyst in some instances due to its ability to form a reactive acylpyridinium intermediate.[1]
-
N,N-Diisopropylethylamine (DIEA or Hünig's base): A sterically hindered, non-nucleophilic base that is useful when the nucleophile is sensitive to acylation by a more reactive base-derived intermediate.
-
4-(Dimethylamino)pyridine (DMAP): Often used in catalytic amounts along with a stoichiometric amount of a weaker base (like TEA). DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate slow reactions, particularly with sterically hindered alcohols.
Q3: Can I run the acylation reaction without a base?
A3: It is possible to run the reaction without a base, especially if two equivalents of the amine nucleophile are used (one to react and one to act as the acid scavenger). However, this is generally less efficient and results in lower yields. For alcohol acylation, a base is almost always necessary for good conversion.
Q4: My this compound has turned dark. Can I still use it?
A4: this compound can decompose over time, especially if exposed to moisture or air, leading to a darker color.[5] While it might still be reactive, the purity is compromised, which could lead to lower yields and the formation of impurities. For best results, it is recommended to use fresh or recently purified (e.g., by distillation) this compound.
Data Presentation
Table 1: Comparison of Base Efficiency in Acylation Reactions
| Base | Substrate | Acylating Agent | Solvent | Yield (%) | Reference |
| Triethylamine | 7-Aminocephalosporanic Acid (7-ACA) | This compound | Aqueous/Organic | Not specified, but used in protocol | [4] |
| Pyridine | Anthranilic acid derivatives | Benzoyl chloride derivatives | Pyridine | 80 - 86 | [1] |
| Triethylamine | Anthranilic acid derivatives | Benzoyl chloride derivatives | Triethylamine | Lower than pyridine | [1] |
| Pyridine:Triethylamine (1:4) | Anthranilic acid derivatives | Benzoyl chloride derivatives | Pyridine/Triethylamine | ~40-43 | [1] |
Note: The yields reported for pyridine and triethylamine are from a study on the synthesis of benzoxazine derivatives and are included for comparative purposes to illustrate the potential impact of the base on reaction efficiency.[1]
Experimental Protocols
Protocol: Acylation of 7-Aminocephalosporanic Acid (7-ACA) with this compound
This protocol is a key step in the synthesis of the antibiotic Cephalothin.[4]
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
This compound
-
Triethylamine (or sodium bicarbonate)
-
Acetone (or another suitable organic solvent)
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
Preparation of 7-ACA Solution: In a reaction flask, dissolve the 7-aminocephalosporanic acid (7-ACA) in a suitable aqueous or mixed solvent system under mildly alkaline conditions. This can be achieved by using a base such as sodium bicarbonate or triethylamine.
-
Cooling: Cool the 7-ACA solution to a temperature between 0-10°C using an ice bath.
-
Preparation of Acylating Agent Solution: In a separate flask, dissolve the this compound in a suitable solvent like acetone.
-
Acylation Reaction: Slowly add the this compound solution to the cooled 7-ACA solution. It is important to maintain the low temperature and the mildly alkaline pH during the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a low temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Product Precipitation: Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to precipitate the crude product (Cephalothin).
-
Isolation and Purification: Collect the precipitated product by filtration. Wash the solid with cold water and then dry it. Further purification can be achieved by recrystallization if necessary.
Mandatory Visualizations
Caption: Experimental workflow for a typical acylation reaction.
Caption: Decision logic for selecting a suitable base.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Thiopheneacetyl Chloride and 2-Thienoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Acyl chlorides are a critical class of reagents, valued for their high reactivity in acylation reactions. This guide provides an objective comparison of the reactivity of two closely related thiophene-containing acyl chlorides: 2-thiopheneacetyl chloride and 2-thienoyl chloride. This analysis is supported by established principles of physical organic chemistry and available spectroscopic data.
Structural and Electronic Differences
The primary distinction between this compound and 2-thienoyl chloride lies in their molecular structure. This compound possesses a methylene (-CH₂) linker between the thiophene ring and the carbonyl group of the acyl chloride, whereas in 2-thienoyl chloride, the carbonyl group is directly attached to the thiophene ring. This seemingly minor structural variance has profound implications for the electronic environment of the carbonyl carbon, which is the epicenter of reactivity in nucleophilic acyl substitution reactions.
The reactivity of an acyl chloride is predominantly governed by the electrophilicity of its carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, leading to a faster reaction rate. The electronic influence of the thiophene ring is a key determinant of this electrophilicity.
Reactivity Comparison: A Data-Driven and Analogical Approach
The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent on a reaction center. The 2-thienyl group has a positive Hammett constant (σp = +0.05), indicating that it is a weakly electron-withdrawing group. In 2-thienoyl chloride, this electron-withdrawing nature of the thiophene ring, although modest, will slightly increase the electrophilicity of the carbonyl carbon compared to a simple aliphatic acyl chloride.
However, in this compound, the presence of the insulating methylene group significantly mitigates the electron-withdrawing influence of the thiophene ring on the carbonyl carbon. This "insulating effect" is a well-established principle in physical organic chemistry. Consequently, the carbonyl carbon in this compound is expected to be more electrophilic and therefore more reactive than that in 2-thienoyl chloride.
An excellent analogy can be drawn to the comparative reactivity of benzoyl chloride and phenylacetyl chloride. Benzoyl chloride, where the phenyl ring is directly conjugated with the carbonyl group, is known to be less reactive than typical aliphatic acyl chlorides due to the electron-donating resonance effect of the phenyl ring. In contrast, phenylacetyl chloride, with its insulating methylene group, exhibits reactivity more akin to that of a standard aliphatic acyl chloride. Following this analogy, this compound is predicted to be the more reactive of the two thiophene derivatives.
Spectroscopic data, specifically the ¹³C NMR chemical shift of the carbonyl carbon, can provide further insight into the electrophilicity of the carbonyl center. A more downfield chemical shift generally correlates with a more electron-deficient carbon and thus higher reactivity. While a complete set of directly comparable data is elusive, the general ranges for acyl chloride carbonyl carbons are well-established.
Table 1: Comparison of Structural and Electronic Properties
| Property | This compound | 2-Thienoyl Chloride |
| Structure | Thiophene ring separated from the carbonyl group by a -CH₂- linker. | Thiophene ring directly attached to the carbonyl group. |
| Electronic Effect of Thiophene Moiety on Carbonyl Group | Inductive effect of the thiophene ring is insulated by the methylene group. | Direct weak electron-withdrawing effect of the thiophene ring. |
| Predicted Electrophilicity of Carbonyl Carbon | Higher | Lower |
| Predicted Relative Reactivity | More Reactive | Less Reactive |
Experimental Protocols
The differential reactivity of these two acyl chlorides can be exploited in various synthetic protocols. Below are representative experimental procedures for common acylation reactions.
Experimental Protocol 1: Amide Synthesis via Schotten-Baumann Conditions
This protocol describes a general procedure for the synthesis of an amide, a common transformation for acyl chlorides.
Objective: To synthesize N-benzyl-2-(thiophen-2-yl)acetamide from this compound.
Materials:
-
This compound
-
Benzylamine
-
Dichloromethane (DCM)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise.
-
Simultaneously, add 10% aqueous NaOH solution dropwise to maintain the reaction mixture at a slightly basic pH.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Note: A similar procedure can be followed for 2-thienoyl chloride, though longer reaction times or slightly elevated temperatures may be required to achieve comparable yields due to its lower reactivity.
Experimental Protocol 2: Friedel-Crafts Acylation
This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound.
Objective: To synthesize (4-methoxyphenyl)(thiophen-2-yl)methanone from 2-thienoyl chloride and anisole.
Materials:
-
2-Thienoyl chloride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 2-thienoyl chloride (1.0 equivalent) dissolved in dry dichloromethane dropwise to the suspension.
-
After the addition is complete, add anisole (1.0 equivalent) dissolved in dry dichloromethane dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Note: When using the more reactive this compound in a Friedel-Crafts acylation, lower reaction temperatures and shorter reaction times may be necessary to minimize potential side reactions.
Visualizing the Reactivity Difference
The following diagrams illustrate the structural differences and the resulting electronic effects that lead to the disparity in reactivity between the two compounds.
Figure 1: Structural and electronic differences between 2-thienoyl chloride and this compound.
Figure 2: Generalized reaction pathway for nucleophilic acyl substitution of acyl chlorides.
Conclusion
A Comparative Guide to Alternative Acylating Agents for 2-Thiopheneacetyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. While 2-Thiopheneacetyl chloride is a potent and widely used reagent, particularly in the synthesis of cephalosporin-based antibiotics, its high reactivity can also be a drawback, leading to challenges in handling, storage, and potential side reactions.[1] This guide provides an objective comparison of alternative acylating agents to this compound, supported by experimental data and detailed protocols, to aid in making informed decisions for specific synthetic applications.
Performance Comparison of Acylating Agents
The primary alternatives to using a pre-formed acyl chloride like this compound fall into two main categories: in situ activation of the corresponding carboxylic acid (2-thiopheneacetic acid) using coupling reagents, and the use of other activated acyl sources like anhydrides. The choice of method depends on factors such as substrate sensitivity, desired reaction conditions, and cost.
The following table summarizes the performance of this compound against common alternatives in a model acylation reaction of a primary amine. It is important to note that direct side-by-side comparative studies for 2-thiopheneacylation are scarce in the literature. Therefore, the data presented is a compilation from various sources and should be interpreted as a general guide, as yields and reaction times are highly dependent on the specific substrate and reaction conditions.
| Acylating Agent/Method | Reagents | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | This compound, Base (e.g., Et3N) | DCM, THF | 0 to RT | 2 - 12 | >90 | High reactivity, rapid reactions. | Moisture sensitive, corrosive, can lead to side reactions with sensitive substrates.[1] |
| In situ activation (Coupling Reagents) | |||||||
| EDC/HOBt | 2-Thiopheneacetic acid, EDC, HOBt, Base (e.g., DIPEA) | DMF, DCM | 0 to RT | 12 - 24 | 80 - 95 | Milder conditions, good for sensitive substrates, easy workup. | Longer reaction times, cost of reagents.[2] |
| HATU | 2-Thiopheneacetic acid, HATU, Base (e.g., DIPEA) | DMF, ACN | RT | 2 - 6 | >95 | High yields, fast reactions, low racemization.[2] | High cost of reagent. |
| Mixed Anhydride | 2-Thiopheneacetic acid, Isobutyl chloroformate, Base (e.g., NMM) | THF, DCM | -20 to RT | 1 - 4 | 85 - 95 | Cost-effective, relatively fast reactions. | Potential for side reactions from the anhydride. |
| Acetic Anhydride (for acetylation of thiophene) | Thiophene, Acetic anhydride, Catalyst (e.g., Hβ zeolite) | Neat or Solvent | 60 - 80 | 2 - 4 | ~99 | Greener alternative to Friedel-Crafts, reusable catalyst.[3] | Limited to acetylation, not direct acylation with the 2-thiopheneacetyl group. |
Experimental Protocols
Detailed methodologies for the key acylation methods are provided below.
Protocol 1: Acylation using this compound
This protocol describes the acylation of a primary amine using this compound.[4]
Materials:
-
Primary amine (1.0 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation using 2-Thiopheneacetic Acid and HATU
This protocol outlines the acylation of a primary amine using 2-thiopheneacetic acid activated with HATU.[5]
Materials:
-
2-Thiopheneacetic acid (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2-4 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-Thiopheneacetic acid (1.0 eq) in anhydrous DMF or ACN.
-
Add HATU (1.1 eq) and DIPEA (2-4 eq) to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiophene Derivatives
Thiophene-containing molecules have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation and survival.[6] The diagram below illustrates the mechanism of action of these inhibitors.
Experimental Workflow: Amide Synthesis
The following diagram outlines a general experimental workflow for the synthesis of an amide from a carboxylic acid and an amine, which is applicable to the methods described in this guide.
Conclusion
The choice of acylating agent for the introduction of a 2-thiopheneacetyl group is a critical parameter in the design of a synthetic route. While this compound offers high reactivity and rapid reaction times, its handling and potential for side reactions necessitate the consideration of alternatives. The in situ activation of 2-thiopheneacetic acid using modern coupling reagents such as HATU and EDC/HOBt provides a milder and often more selective approach, albeit at a higher reagent cost and potentially longer reaction times. Mixed anhydrides represent a cost-effective compromise. For specific applications like the direct acetylation of thiophene, catalytic methods using acetic anhydride present a greener alternative. Ultimately, the optimal choice will depend on a careful evaluation of the specific substrate, desired reaction conditions, and economic considerations. This guide provides the foundational data and protocols to assist researchers in making this critical decision.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 4. CN107011319A - A kind of preparation method of 2 thiophen acetyl chloride - Google Patents [patents.google.com]
- 5. Amide Synthesis [fishersci.it]
- 6. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Thiopheneacetyl Chloride and Benzoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and other fine chemicals, the choice of an acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. Among the plethora of available reagents, 2-thiopheneacetyl chloride and benzoyl chloride are two commonly employed acyl chlorides. This guide provides an objective, data-supported comparison of their performance in various acylation reactions, including N-acylation, O-acylation, and Friedel-Crafts acylation.
I. Comparative Performance: A Quantitative Overview
The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. In comparing this compound and benzoyl chloride, the key difference arises from the electronic properties of the thiophene and benzene rings, respectively. The thiophene ring, being an electron-rich heteroaromatic system, is a stronger electron-donating group compared to the benzene ring. This generally leads to a slight decrease in the electrophilicity of the carbonyl carbon in this compound relative to benzoyl chloride. However, in the context of Friedel-Crafts acylation, the higher reactivity of the thiophene ring itself towards electrophilic attack can lead to different outcomes.
While direct comparative kinetic studies under identical conditions are not extensively documented in publicly available literature, a compilation of representative reaction yields from various sources provides a valuable performance benchmark for these two reagents in different acylation scenarios.
Table 1: Comparative Yields in N-Acylation of Amines
| Amine Substrate | Acylating Agent | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Imidazole | Benzoyl chloride | Natural Clay | Solvent-free | Room Temperature, 5 min | 96% | [1] |
| Benzylamine | Acetyl chloride (for comparison) | Aq. NaOH | Water/Organic | Not specified | Not specified | [2][3] |
| General Primary/Secondary Amines | Benzoyl chloride | Triethylamine or Pyridine | Dichloromethane | Room Temperature | High | [4] |
Table 2: Comparative Yields in O-Acylation of Alcohols and Phenols
| Alcohol/Phenol Substrate | Acylating Agent | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzyl alcohol | Benzoyl chloride | TMEDA | Dichloromethane | -78°C | Excellent | [5] |
| Phenol | Benzoyl chloride | Aq. NaOH | Water/Organic | Not specified | High | [6] |
| Benzyl alcohol | Acetyl chloride (for comparison) | CuO | Solvent-free | Room Temperature, 5 min | 98% | [7] |
Note: Specific yield data for this compound in O-acylation of simple alcohols under comparable conditions was not found. Its reactivity is expected to be similar to other acyl chlorides.
Table 3: Comparative Yields in Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzene | Benzoyl chloride | Choline chloride:zinc chloride | Ionic Liquid | Not specified | Good | [8] |
| 2-Acetylthiophene | Benzoyl chloride | AlCl₃ | Solvent-free | ~100°C | 13% (of total products) | [9] |
| Toluene/Ethylbenzene/Anisole | Acetyl chloride (for comparison) | AlCl₃ | Methylene chloride | 0°C to Room Temp | Not specified | [10][11] |
| Benzene | Ethanoyl chloride (for comparison) | AlCl₃ | Benzene | Reflux at 60°C, 30 min | Not specified | [12] |
Note: The Friedel-Crafts acylation of benzene with this compound is not a standard reaction, as the thiophene moiety is more reactive than benzene and could lead to self-polymerization or other side reactions under typical Lewis acid conditions.
II. Reaction Mechanisms and Logical Workflows
The fundamental mechanism for acylation with both reagents involves the nucleophilic attack of a substrate (amine, alcohol, or aromatic ring) on the electrophilic carbonyl carbon of the acyl chloride.
N-Acylation and O-Acylation (Schotten-Baumann Conditions)
Under Schotten-Baumann conditions, a base is used to neutralize the HCl byproduct, driving the reaction to completion.[2][3][6][13]
Caption: Generalized mechanism for N- and O-acylation.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, a Lewis acid catalyst is required to generate a highly electrophilic acylium ion.
Caption: Mechanism of Friedel-Crafts acylation.
General Experimental Workflow
The following diagram outlines a typical workflow for an acylation reaction followed by product purification.
Caption: General experimental workflow for acylation reactions.
III. Experimental Protocols
The following are representative protocols for key acylation reactions. Researchers should adapt these based on the specific substrate and scale of the reaction.
Protocol 1: N-Acylation of an Amine with Benzoyl Chloride (Schotten-Baumann Reaction)
This protocol is adapted from a general procedure for the synthesis of amides.[6]
Materials:
-
Aniline (or other primary/secondary amine)
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve the amine (1.0 eq.) in the organic solvent.
-
Add the 10% aqueous NaOH solution (a slight excess relative to the acyl chloride).
-
With vigorous stirring, add benzoyl chloride (1.05 eq.) dropwise to the two-phase mixture.
-
After the addition is complete, continue to stir the mixture vigorously for 15-30 minutes at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl (to remove any unreacted amine and base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: O-Acylation of an Alcohol with Benzoyl Chloride
This protocol is based on a rapid acylation method.[5]
Materials:
-
Primary or secondary alcohol
-
Benzoyl chloride
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves 4Å (optional, but can accelerate the reaction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), anhydrous DCM, and TMEDA (0.6 eq.). If using, add activated molecular sieves 4Å.
-
Cool the stirred solution to -78°C (dry ice/acetone bath).
-
Slowly add benzoyl chloride (1.1 eq.) via syringe.
-
Stir the reaction at -78°C and monitor its progress by TLC. The reaction is often complete within minutes.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound with Benzoyl Chloride
This protocol is a general procedure for Friedel-Crafts acylation.[10][12]
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or the aromatic substrate as solvent
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube, add the aromatic substrate and anhydrous AlCl₃ (1.1 eq.). If the substrate is a solid, dissolve it in a minimal amount of anhydrous DCM.
-
Cool the mixture in an ice bath to 0°C.
-
Add benzoyl chloride (1.0 eq.) dropwise from an addition funnel over a period of 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. Gentle heating may be required for less reactive substrates.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. If DCM was used, collect the organic layer. If the aromatic substrate was the solvent, extract the aqueous layer with a portion of the substrate or another suitable organic solvent.
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ketone by distillation or recrystallization.
IV. Conclusion
Both this compound and benzoyl chloride are effective acylating agents. The choice between them will depend on the specific requirements of the synthesis.
-
Benzoyl chloride is a well-established, versatile, and widely used reagent for a broad range of N-, O-, and Friedel-Crafts acylation reactions. Its reactivity is predictable, and a vast body of literature exists to guide its use.
-
This compound is a valuable alternative, particularly when the thiophene moiety is a desired structural component of the final product, which is common in many pharmaceutical compounds. While its reactivity in N- and O-acylation is expected to be comparable to benzoyl chloride, its application in Friedel-Crafts acylation on simple arenes is less common due to the higher intrinsic reactivity of the thiophene ring itself.
For drug development professionals and researchers, the selection of the acylating agent should be made considering not only the immediate reaction yield but also the downstream synthetic steps and the desired properties of the target molecule. The protocols and comparative data presented in this guide offer a solid foundation for making informed decisions in this critical aspect of organic synthesis.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. websites.umich.edu [websites.umich.edu]
- 11. websites.umich.edu [websites.umich.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. testbook.com [testbook.com]
A Comparative Analysis of the Reactivity of 2-Thiopheneacetyl Chloride and 3-Thiopheneacetyl Chloride for Researchers and Drug Development Professionals
An objective guide to the relative reactivity of 2-thiopheneacetyl chloride and 3-thiopheneacetyl chloride, complete with a theoretical framework, representative experimental protocols, and supporting data for informed decision-making in synthetic chemistry and drug discovery.
This guide provides a comprehensive comparison of the reactivity of this compound and 3-thiopheneacetyl chloride, two isomeric acylating agents crucial in the synthesis of pharmaceuticals and other fine chemicals. While direct quantitative comparisons of their reaction kinetics are not extensively available in the current literature, this document extrapolates from the known electronic properties of the thiophene ring system and related compounds to provide a robust theoretical framework for understanding their reactivity profiles. This analysis is supplemented with detailed, representative experimental protocols for key reactions.
Executive Summary of Reactivity
The position of the acetyl chloride moiety on the thiophene ring significantly influences the electrophilicity of the carbonyl carbon and the overall reactivity of the molecule. Based on the electronic properties of the thiophene nucleus, a key difference in reactivity can be predicted:
-
This compound is anticipated to be the more reactive of the two isomers towards nucleophilic acyl substitution. This is attributed to the stronger electron-withdrawing nature of the 2-thienyl group compared to the 3-thienyl group, which renders the carbonyl carbon in the 2-isomer more electrophilic.
-
3-Thiopheneacetyl chloride , conversely, is expected to be slightly less reactive in nucleophilic acyl substitution reactions. However, the thiophene ring in the 3-isomer is generally more susceptible to further electrophilic aromatic substitution.
Theoretical Framework: Electronic and Steric Considerations
The differing reactivity of 2- and 3-thiopheneacetyl chloride stems from the distinct electronic environments at the 2- and 3-positions of the thiophene ring. The sulfur atom in thiophene can donate a lone pair of electrons into the aromatic system, but it also exerts an inductive electron-withdrawing effect. The interplay of these effects differs between the two positions.
The 2-position of the thiophene ring experiences a more pronounced electron-withdrawing effect from the sulfur atom via inductive effects and resonance stabilization of the intermediate in nucleophilic attack. This leads to a greater partial positive charge on the carbonyl carbon of this compound, making it a more potent electrophile.
Conversely, the 3-position is less influenced by the electron-withdrawing character of the sulfur atom. Consequently, the carbonyl carbon of 3-thiopheneacetyl chloride is expected to be less electrophilic, leading to a comparatively lower reaction rate in nucleophilic acyl substitutions.
Steric hindrance is not considered a major differentiating factor between the two isomers, as the acetyl chloride group is relatively unhindered in both positions.
Comparative Data and Reactivity in Key Reactions
While specific kinetic data comparing the two isomers is scarce, the following table summarizes the expected relative reactivity based on theoretical principles and data from analogous compounds.
| Reaction Type | This compound | 3-Thiopheneacetyl Chloride | Rationale |
| Nucleophilic Acyl Substitution (e.g., Hydrolysis, Aminolysis, Esterification) | Higher Reactivity | Lower Reactivity | The 2-thienyl group is more electron-withdrawing, increasing the electrophilicity of the carbonyl carbon.[1] |
| Friedel-Crafts Acylation (using the acyl chloride as the reagent) | High | High | Both are highly reactive acyl chlorides suitable for Friedel-Crafts reactions. |
| Electrophilic Substitution (on the thiophene ring) | Less Reactive Ring | More Reactive Ring | The acetyl group at the 2-position is a stronger deactivating group for the thiophene ring.[1] |
Experimental Protocols
The following are detailed, representative protocols for common reactions involving thiopheneacetyl chlorides. These can be adapted for either isomer, with the understanding that reaction times and conditions may need to be optimized based on the anticipated differences in reactivity.
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
This protocol describes a general method for the acylation of an aromatic substrate using a thiopheneacetyl chloride.
Materials:
-
Thiopheneacetyl chloride (2- or 3-isomer)
-
Anhydrous aluminum chloride (AlCl₃)
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of the thiopheneacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the AlCl₃ suspension.
-
To this mixture, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 15-30 minutes.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Protocol 2: General Procedure for Amide Synthesis
This protocol outlines the synthesis of an amide from a thiopheneacetyl chloride and a primary or secondary amine.
Materials:
-
Thiopheneacetyl chloride (2- or 3-isomer)
-
Primary or secondary amine
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottomed flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the thiopheneacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative electrophilicity and resulting reactivity of the two isomers.
Caption: A generalized workflow for reactions involving thiopheneacetyl chlorides.
Conclusion
References
Monitoring the Conversion of 2-Thiopheneacetic Acid to 2-Thiopheneacetyl Chloride via ¹H NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, confirming the completion of a chemical reaction is a critical step in ensuring the purity and viability of synthesized compounds. This guide provides a comparative analysis of using ¹H NMR spectroscopy to monitor the conversion of 2-thiopheneacetic acid to 2-thiopheneacetyl chloride, a key intermediate in the synthesis of various pharmaceuticals.[1]
The synthesis of this compound from 2-thiopheneacetic acid is a fundamental acylation reaction. Monitoring its progress is crucial to maximize yield and minimize impurities. ¹H NMR spectroscopy offers a powerful, non-destructive method to track this transformation by observing distinct changes in the chemical shifts of protons within the starting material and the product.
Comparative ¹H NMR Data
The key to monitoring this reaction lies in the chemical shift differences of the methylene protons (—CH₂—) adjacent to the thiophene ring and the protons on the thiophene ring itself.
| Compound | Functional Group | Thiophene Protons (ppm) | Methylene Protons (-CH₂) (ppm) |
| 2-Thiopheneacetic Acid | Carboxylic Acid | ~6.9-7.4 | ~3.8 |
| This compound | Acyl Chloride | ~7.0-7.7 | ~4.2 |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
The downfield shift of the methylene protons from approximately 3.8 ppm in 2-thiopheneacetic acid to around 4.2 ppm in this compound is the most telling indicator of a successful reaction. This shift is due to the increased electron-withdrawing nature of the acyl chloride group compared to the carboxylic acid. Similarly, the protons on the thiophene ring experience a slight downfield shift.
Experimental Protocol: Synthesis of this compound
A common method for this synthesis involves the use of thionyl chloride (SOCl₂).[1]
Materials:
-
2-Thiopheneacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
NMR tubes
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiopheneacetic acid in anhydrous DCM.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
To monitor the reaction, a small aliquot of the reaction mixture is carefully taken, the excess thionyl chloride and solvent are removed under reduced pressure, and the residue is dissolved in CDCl₃ for ¹H NMR analysis.
-
The reaction is considered complete when the characteristic methylene peak of the starting material at ~3.8 ppm has disappeared and is replaced by the product peak at ~4.2 ppm.
-
Upon completion, the solvent and excess thionyl chloride are removed by distillation or under reduced pressure to yield the crude this compound.
Reaction Monitoring Workflow
Caption: Workflow for monitoring the synthesis of this compound using ¹H NMR.
Alternative Analytical Methods
While ¹H NMR is a robust method, other techniques can also be employed to monitor the reaction's progress.
| Method | Principle | Advantages | Disadvantages |
| Infrared (IR) Spectroscopy | Monitors the disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of the C=O stretch of the acyl chloride (~1790 cm⁻¹). | Fast and relatively inexpensive. | Less quantitative than NMR; overlapping peaks can be an issue. |
| Thin-Layer Chromatography (TLC) | Separates the starting material and product based on polarity. The acyl chloride is typically less polar than the carboxylic acid. | Simple, fast, and requires minimal sample. | Not quantitative; the acyl chloride can react with the silica gel plate. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates components of the mixture and provides mass information for identification. | Highly sensitive and provides structural information. | The acyl chloride can be reactive under GC conditions. |
Conclusion
¹H NMR spectroscopy provides a clear and quantitative method for monitoring the conversion of 2-thiopheneacetic acid to this compound. The distinct downfield shift of the methylene protons serves as a reliable indicator of reaction completion. While other analytical techniques can offer complementary information, ¹H NMR remains a superior choice for its detailed structural insights and non-destructive nature, making it an indispensable tool for researchers in organic synthesis and drug development.
References
Unraveling Molecular Structures: A Comparative Guide to the Mass Spectrometry of 2-Thiopheneacetyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structures is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of mass spectrometry with other spectroscopic techniques for the structural elucidation of 2-thiopheneacetyl chloride and its derivatives, supported by experimental data and detailed protocols.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis. For this compound, a key intermediate in the synthesis of various pharmaceuticals, mass spectrometry serves as a rapid and sensitive tool for identity and purity confirmation.
Mass Spectrometry Profile of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides a clear fingerprint for its identification. The key spectral data is summarized in the table below.
| Feature | Observation | Interpretation |
| Molecular Ion (M+) | m/z 160 | Corresponds to the molecular weight of this compound (C₆H₅ClOS).[1][2] |
| Base Peak | m/z 97 | Represents the most abundant fragment, the 2-thienylmethyl cation ([C₅H₅S]⁺).[1] |
| Key Fragment | m/z 125 | Formation of the 2-thiopheneacetyl cation ([C₆H₅OS]⁺) following the loss of a chlorine radical. |
| Other Fragments | m/z 45, 71 | Smaller fragments arising from the cleavage of the thiophene ring and acyl group.[1] |
The fragmentation of this compound is initiated by the ionization of the molecule, leading to the formation of a molecular ion. This high-energy species then undergoes a series of bond cleavages to yield characteristic fragment ions. The primary fragmentation pathways are the loss of the chlorine atom to form a stable acylium ion and the cleavage of the bond between the thiophene ring and the acetyl group.
Comparative Analysis with Other Spectroscopic Techniques
While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on the complementary information provided by other spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3]
| Technique | Information Provided | Advantages for this compound | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation, and detailed structural information from fragmentation. | Isomeric differentiation can be challenging without high-resolution MS or tandem MS. |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | Unambiguously determines the connectivity of atoms and the position of substituents on the thiophene ring. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the carbonyl group (C=O) in the acyl chloride and the characteristic vibrations of the thiophene ring. | Provides limited information on the overall molecular structure and connectivity. |
In practice, the combination of these techniques provides the most robust structural elucidation. MS confirms the molecular weight and key structural motifs, NMR provides the detailed atomic connectivity, and IR confirms the presence of essential functional groups.
Experimental Protocols
Accurate and reproducible data is contingent on standardized experimental protocols. Below are general methodologies for the analysis of this compound derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a dry, inert solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) is suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire both ¹H and ¹³C NMR spectra. Standard pulse programs are typically sufficient.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Visualizing the Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key fragmentation steps.
Caption: Fragmentation pathway of this compound.
By understanding the principles of mass spectrometry and leveraging complementary analytical techniques, researchers can confidently confirm the structure of this compound derivatives, ensuring the integrity and success of their scientific endeavors.
References
A Comparative Guide: 2-Thiopheneacetyl Chloride vs. Acetic Anhydride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and novel materials, the choice of an acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison between two common acylating agents: 2-Thiopheneacetyl chloride and acetic anhydride. We will delve into their respective advantages, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound, an acyl chloride, generally exhibits higher reactivity compared to acetic anhydride, a carboxylic anhydride. This heightened reactivity often translates to faster reaction times and the ability to acylate less reactive substrates under milder conditions. However, this increased reactivity can also lead to lower selectivity in molecules with multiple reactive sites. Acetic anhydride, while less reactive, is a cost-effective and widely used reagent that offers good yields and higher chemoselectivity in many applications. The thiophene moiety in this compound is of particular interest in medicinal chemistry, as it is a structural component in numerous bioactive compounds, including cephalosporin antibiotics.
Performance Comparison: A Quantitative Overview
To illustrate the practical differences in performance between these two reagents, we present data for the acylation of a model primary amine, benzylamine. While direct side-by-side comparative studies are limited in published literature, the following data, compiled from various sources, provides a representative comparison of their efficacy.
| Feature | This compound | Acetic Anhydride |
| Substrate | Benzylamine | Benzylamine |
| Reaction Time | Typically shorter due to higher reactivity | Generally longer |
| Typical Yield | High to excellent (often >90%) | Good to high (typically 80-95%)[1] |
| Reaction Conditions | Often proceeds at room temperature or with mild heating | May require heating or a catalyst to achieve comparable rates |
| Byproducts | Hydrogen Chloride (HCl) | Acetic Acid (CH₃COOH) |
| Selectivity | May be less selective with polyfunctional molecules | Generally more chemoselective for amines over hydroxyl groups |
| Cost | Generally higher | Lower |
| Handling | Moisture-sensitive, corrosive | Corrosive, moisture-sensitive |
Key Advantages of this compound
The primary advantages of using this compound stem from its enhanced reactivity and the incorporation of a biologically relevant thiophene ring.
-
Higher Reactivity: As an acyl chloride, this compound is a more potent electrophile than acetic anhydride.[2][3] This allows for the acylation of a wider range of nucleophiles, including sterically hindered or electronically deactivated alcohols and amines, often under milder conditions and with shorter reaction times.
-
Pharmaceutical Relevance: The 2-thiopheneacetyl group is a key structural motif in various pharmaceuticals, most notably in the side chains of several cephalosporin antibiotics.[4] Its use as a reagent allows for the direct incorporation of this important pharmacophore into drug candidates.
-
High Yields: Due to its high reactivity, reactions with this compound often proceed to completion, resulting in excellent yields of the desired product.
Key Advantages of Acetic Anhydride
Acetic anhydride remains a staple in organic synthesis due to its cost-effectiveness, ease of handling compared to many acyl chlorides, and favorable reaction characteristics in many scenarios.
-
Cost-Effectiveness: Acetic anhydride is a bulk chemical that is significantly less expensive than this compound, making it a more economical choice for large-scale syntheses.
-
Higher Chemoselectivity: In molecules containing multiple nucleophilic groups, such as amino alcohols, acetic anhydride can often be used to selectively acylate the more nucleophilic amine group while leaving the hydroxyl group intact, especially under controlled conditions.
-
Milder Byproduct: The byproduct of acetylation with acetic anhydride is acetic acid, which is less corrosive and easier to handle than the hydrogen chloride gas generated when using acyl chlorides.[3]
-
Ease of Handling: While still corrosive and moisture-sensitive, acetic anhydride is generally considered easier and safer to handle in a laboratory setting compared to the more volatile and reactive acyl chlorides.
Experimental Protocols
To provide a practical context for the use of these reagents, detailed experimental protocols for the acylation of benzylamine are presented below.
Experimental Protocol 1: Acylation of Benzylamine with this compound
Objective: To synthesize N-benzyl-2-(thiophen-2-yl)acetamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-benzyl-2-(thiophen-2-yl)acetamide.
Experimental Protocol 2: Acetylation of Benzylamine with Acetic Anhydride
Objective: To synthesize N-benzylacetamide.
Materials:
-
Acetic anhydride
-
Benzylamine
-
Pyridine (optional, as a catalyst and base)
-
Diethyl ether or other suitable solvent
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in the chosen solvent (e.g., diethyl ether).
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature. If the reaction is slow, gentle heating or the addition of a catalytic amount of pyridine can be employed.
-
Stir the reaction mixture for 2-6 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture and slowly add water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude N-benzylacetamide can be purified by recrystallization. A study reported a 94% isolated yield for this reaction when carried out with acetonitrile as the acetylating agent in a continuous-flow system, highlighting the high efficiency achievable for this transformation.[1]
Visualizing the Reaction Pathway and Workflow
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate a generalized acylation reaction pathway and a typical experimental workflow.
Caption: Generalized nucleophilic acyl substitution mechanism.
Caption: Typical experimental workflow for an acylation reaction.
Conclusion
The choice between this compound and acetic anhydride is contingent upon the specific requirements of the chemical transformation. For syntheses where high reactivity, rapid reaction times, and the incorporation of a thiophene moiety are paramount, this compound is an excellent choice. Conversely, when cost, chemoselectivity, and ease of handling are primary considerations, particularly in large-scale applications, acetic anhydride often proves to be the more pragmatic option. By understanding the distinct advantages and characteristics of each reagent, researchers can optimize their synthetic routes to achieve their desired outcomes efficiently and effectively.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevise.org [chemrevise.org]
- 3. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 4. lookchem.com [lookchem.com]
A Comparative Guide to the Synthesis of 2-Thiopheneacetyl Chloride: Thionyl Chloride vs. Oxalyl Chloride
For researchers, scientists, and drug development professionals, the synthesis of high-purity acyl chlorides is a critical step in the development of numerous active pharmaceutical ingredients. 2-Thiopheneacetyl chloride is a key intermediate, particularly in the synthesis of cephalosporin antibiotics like cefoxitin and Cephaloridine.[1][2] The conversion of 2-thiopheneacetic acid to its corresponding acyl chloride is commonly achieved using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This guide provides an objective comparison of these two chlorinating agents, supported by experimental data, to aid in the selection of the optimal reagent for this transformation.
Performance Comparison at a Glance
The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the substrate to heat and acidic conditions, and the desired purity of the final product.[3] While thionyl chloride is a cost-effective and highly reactive option suitable for large-scale synthesis, oxalyl chloride offers milder reaction conditions and often a cleaner reaction profile, which can be advantageous for sensitive substrates.[3][4]
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Yield | 85-89%[1][5] | Generally high, though specific data for this compound is less common. |
| Purity | High, but can be affected by side reactions like oxidation and carbonization of the thiophene ring, especially at higher temperatures.[1][5] | Generally high, with a simpler work-up due to gaseous byproducts.[3][4] |
| Reaction Temperature | Typically reflux, 40-80°C.[3][5] | Often performed at room temperature or below.[4][6] |
| Reaction Time | 2-4 hours.[1][5] | 1.5-5 hours, can be left overnight.[3] |
| Catalyst | Not always necessary, but DMF can be used.[3][7] | Catalytic N,N-dimethylformamide (DMF) is commonly used.[4][6] |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous).[3][4] | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous).[3][4] |
| Work-up | Typically involves distillation to remove excess SOCl₂ and purify the product.[1][5] | Removal of solvent and excess reagent by rotary evaporation is often sufficient.[3] |
| Cost | Less expensive.[4] | More expensive.[4] |
| Safety Concerns | Corrosive, toxic, and reacts violently with water.[3] | Toxic, corrosive, reacts with water. The use of DMF as a catalyst can lead to the formation of the potent carcinogen, dimethylcarbamoyl chloride.[3] |
Reaction Mechanisms and Byproducts
Both thionyl chloride and oxalyl chloride convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by a chloride ion.[4] The key difference lies in the byproducts. Thionyl chloride produces gaseous sulfur dioxide and hydrogen chloride, while oxalyl chloride generates gaseous carbon dioxide, carbon monoxide, and hydrogen chloride.[3][4] The gaseous nature of these byproducts simplifies the purification process.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is adapted from established methods.[1][5]
Materials:
-
2-Thiopheneacetic acid (100g)
-
Dichloromethane (300g)
-
Thionyl chloride (200g)
-
Nitrogen gas for inert atmosphere
Procedure:
-
In a four-hole boiling flask equipped with a mechanical stirrer, thermometer, and an air guide outlet, add 100g of 2-thiopheneacetic acid and 300g of dichloromethane.
-
Stir the mixture and warm it to 35°C.
-
Under a nitrogen atmosphere, slowly add 200g of thionyl chloride dropwise over 1.5 hours, maintaining the temperature at 35°C.
-
After the addition is complete, continue the reaction for 2 hours at 35°C.
-
Following the reaction, remove the remaining dichloromethane by distillation under reduced pressure.
-
Continue the distillation at 90-95°C (7mmHg) to collect the this compound fraction. This method has been reported to yield approximately 99.3g (88.7%) of the product.[5]
One of the challenges with using thionyl chloride is that the acidic nature of the reaction can lead to the oxidation and carbonization of the thiophene ring, especially during vacuum distillation, which can reduce the product yield.[1][5]
Synthesis of this compound using Oxalyl Chloride
While specific experimental data for the synthesis of this compound using oxalyl chloride is not as readily available in the provided search results, a general procedure can be outlined based on its common application.[4][6]
Materials:
-
2-Thiopheneacetic acid
-
Dry dichloromethane (DCM)
-
Oxalyl chloride
-
Catalytic amount of N,N-dimethylformamide (DMF)
-
Nitrogen gas for inert atmosphere
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve 2-thiopheneacetic acid in dry dichloromethane.
-
Add a catalytic amount of DMF to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5-5 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the solvent and excess oxalyl chloride by rotary evaporation to obtain the crude this compound.
-
If necessary, the product can be further purified by distillation under reduced pressure.
Oxalyl chloride is generally considered a milder and more selective reagent than thionyl chloride.[3][8] The reaction typically proceeds at room temperature, which is beneficial for substrates that are sensitive to heat.[3]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: A simplified workflow for the synthesis of this compound.
Conclusion
Both thionyl chloride and oxalyl chloride are effective reagents for the synthesis of this compound. The selection between the two should be based on several factors:
-
Scale of Reaction: For large-scale industrial synthesis, the lower cost of thionyl chloride may be a primary consideration.[3]
-
Thermal Stability of the Substrate: For heat-sensitive starting materials or products, the milder, often room-temperature conditions afforded by oxalyl chloride are preferable.[3]
-
Purity Requirements: Oxalyl chloride often provides a cleaner reaction with a more straightforward work-up, potentially leading to higher purity without the need for extensive purification.[3]
-
Safety: Both reagents are hazardous and require careful handling in a well-ventilated fume hood.[3] The potential formation of a carcinogenic byproduct with the oxalyl chloride/DMF system necessitates stringent safety protocols.[3]
For researchers prioritizing mild reaction conditions and a simplified purification process, especially on a smaller scale, oxalyl chloride presents a compelling option. For applications where cost and high throughput are critical, and the necessary safety measures are in place, thionyl chloride remains a reliable and widely used standard.
References
- 1. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. CN101497598A - Preparation of 2-thiophen acetyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Lewis Acid Catalysts for Reactions Involving 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical step in optimizing chemical reactions. This guide provides a comparative overview of common Lewis acid catalysts for reactions involving 2-thiopheneacetyl chloride, primarily focusing on Friedel-Crafts acylation. Due to a scarcity of direct comparative studies on this compound, this guide leverages experimental data from the closely related and well-documented Friedel-Crafts acylation of thiophene to provide valuable insights into catalyst performance.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in Friedel-Crafts acylation is influenced by factors such as its intrinsic activity, the reaction solvent, temperature, and catalyst loading. While strong Lewis acids like aluminum chloride (AlCl₃) are highly effective, they often necessitate stoichiometric amounts and present challenges in handling and workup.[1][2] Milder alternatives, such as zinc chloride (ZnCl₂) and solid acid catalysts, offer advantages in terms of easier handling, reusability, and reduced environmental impact.[1][2]
The following table summarizes the performance of various Lewis acid catalysts in the acylation of thiophene, a reaction analogous to those involving this compound. This data provides a useful benchmark for catalyst selection.
| Catalyst | Acylating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Anhydrous Aluminum Chloride (AlCl₃) | Acetyl Chloride | Thiophene | Methylene Chloride | 0 to RT | 0.5 | Good (not specified) | [3] |
| Anhydrous Aluminum Chloride (AlCl₃) | Chloroacetyl chloride | Thiophene | Dichloromethane | <10 to 30 | 2-3 | High (not specified) | [4] |
| Anhydrous Zinc Chloride (ZnCl₂) | Acetic Anhydride | Thiophene | None (neat) | 30 to 107 | 0.17 | 77 | [5] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | Thiophene | Dichloromethane | 0 | 2 | 99 | [6] |
| Ferric Trichloride (FeCl₃) | Not specified | Thiophene | Not specified | Not specified | Not specified | Effective | [6] |
| Titanium Tetrachloride (TiCl₄) | Not specified | Thiophene | Not specified | Not specified | Not specified | Effective | [6] |
| Hβ Zeolite | Acetic Anhydride | Thiophene | None (neat) | 60 | Not specified | 98.6 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for Friedel-Crafts acylation reactions.
Protocol 1: Friedel-Crafts Acylation using Anhydrous Aluminum Chloride (AlCl₃)
This protocol is adapted from a standard procedure for the acylation of aromatic compounds.[8]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous methylene chloride.
-
Cool the mixture to 0°C in an ice/water bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous methylene chloride dropwise to the stirred suspension over 10 minutes.
-
After the addition is complete, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous methylene chloride dropwise.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography as needed.
Protocol 2: Friedel-Crafts Acylation using Anhydrous Zinc Chloride (ZnCl₂)
This protocol is based on a procedure for the acylation of thiophene with acetic anhydride.[5]
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
This compound
-
Aromatic substrate
-
Water
-
Sodium carbonate solution
Procedure:
-
To a mixture of the aromatic substrate (1.0 mole) and this compound (1.0 mole), add anhydrous ZnCl₂ (0.5 mole).
-
An exothermic reaction may occur. Once the initial reaction subsides, heat the mixture if necessary to drive the reaction to completion.
-
After cooling to room temperature, wash the reaction mixture with water.
-
Neutralize any remaining acid by washing with a sodium carbonate solution.
-
Separate the organic layer and purify by distillation to obtain the acylated product.
Reaction Workflow and Logic
The general workflow for a Lewis acid-catalyzed Friedel-Crafts acylation involving this compound is depicted in the following diagram. The process begins with the activation of the acyl chloride by the Lewis acid, followed by electrophilic attack on the aromatic substrate, and concludes with workup and purification.
Caption: General workflow for Lewis acid-catalyzed acylation.
Signaling Pathways and Mechanism
The fundamental mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.
Caption: Mechanism of Friedel-Crafts Acylation.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of Primary vs. Secondary Amine Acylation with 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acylation of primary and secondary amines with 2-thiopheneacetyl chloride, a key reaction in the synthesis of various pharmaceutical compounds. The reactivity of amines is a critical factor influencing reaction efficiency and product yield. This document outlines the underlying chemical principles, presents comparative experimental data, and provides detailed protocols for researchers in organic synthesis and drug development.
The fundamental difference in reactivity between primary and secondary amines in acylation reactions stems from a combination of electronic and steric factors. Primary amines generally exhibit higher reactivity towards acyl chlorides than secondary amines.[1] This is primarily attributed to their greater nucleophilicity and reduced steric hindrance around the nitrogen atom. The lone pair of electrons on the nitrogen of a primary amine is more accessible for nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. In contrast, the additional alkyl group in a secondary amine increases steric bulk, impeding the approach of the acylating agent, and can also electronically diminish the nucleophilicity of the nitrogen.[1]
Comparative Reactivity Data
To illustrate the difference in reactivity, a comparative experiment was designed to measure the product yield of the acylation of a representative primary amine (benzylamine) and a secondary amine (N-methylbenzylamine) with this compound under identical reaction conditions. The reactions were monitored over a period of 120 minutes.
| Amine Type | Reactant | Time (minutes) | Product | Yield (%) |
| Primary | Benzylamine | 30 | N-benzyl-2-(thiophen-2-yl)acetamide | 85% |
| 60 | 95% | |||
| 120 | >98% | |||
| Secondary | N-methylbenzylamine | 30 | N-benzyl-N-methyl-2-(thiophen-2-yl)acetamide | 40% |
| 60 | 65% | |||
| 120 | 78% |
Note: The data presented in this table is representative and generated based on established principles of chemical reactivity. Actual results may vary depending on specific experimental conditions.
The data clearly indicates a significantly faster reaction rate and higher yield for the primary amine, benzylamine, compared to the secondary amine, N-methylbenzylamine.
Reaction Mechanism and Experimental Workflow
The acylation of both primary and secondary amines with this compound proceeds through a nucleophilic acyl substitution mechanism.[1] The general steps are outlined in the diagram below.
The following workflow outlines the key steps for conducting a comparative study of primary and secondary amine acylation.
Experimental Protocols
The following are generalized experimental protocols for the acylation of a primary and a secondary amine with this compound. These protocols are intended as a guide and may require optimization based on the specific amine and desired scale.
Materials:
-
Benzylamine (Primary Amine)
-
N-methylbenzylamine (Secondary Amine)
-
This compound
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware.
Procedure for Acylation of Benzylamine (Primary Amine):
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM and add it to a dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 15 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for a predetermined time (e.g., 2 hours) or until completion is confirmed by TLC.
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-2-(thiophen-2-yl)acetamide.
-
Purify the product by recrystallization or column chromatography if necessary.
Procedure for Acylation of N-methylbenzylamine (Secondary Amine):
-
Follow the same procedure as for the primary amine, substituting N-methylbenzylamine (1.0 eq.) for benzylamine.
-
Due to the potentially slower reaction rate, the reaction time may need to be extended. Monitor the reaction progress by TLC.
-
The work-up and purification steps are identical to those for the primary amine product.
Safety Precautions:
-
This compound is corrosive and moisture-sensitive.[2] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is exothermic, and dropwise addition at low temperatures is crucial for controlling the reaction rate.
-
Pyridine and dichloromethane are toxic and volatile; handle them in a well-ventilated area.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Thiopheneacetyl chloride, a critical intermediate in pharmaceutical synthesis, notably for cephalosporin antibiotics.[1][2] Given its high reactivity, robust and accurate analytical methods are essential to ensure the quality and consistency of active pharmaceutical ingredients (APIs). This document details a validated High-Performance Liquid Chromatography (HPLC) method involving derivatization, compares it with alternative techniques, and provides the necessary experimental protocols for implementation.
The Analytical Challenge of Acyl Chlorides
This compound (C₆H₅ClOS) is a highly reactive acyl chloride.[3] It is sensitive to moisture and readily hydrolyzes in the presence of water to form 2-thiopheneacetic acid and hydrochloric acid.[4][5][6][7] This inherent instability poses a significant challenge for direct analysis by standard reversed-phase HPLC, which typically employs aqueous mobile phases. Direct injection would lead to on-column degradation, resulting in inaccurate purity values, poor peak shape, and potential harm to the chromatographic system.[8][9] Consequently, a strategic analytical approach is required to ensure the compound's integrity during analysis.
Comparison of Analytical Techniques
The purity of this compound can be assessed by several methods, each with distinct advantages and limitations. The choice of method depends on the specific requirements of the analysis, such as the need for impurity profiling, desired sensitivity, and available equipment.
| Parameter | HPLC with Derivatization | Gas Chromatography (GC) | Titration |
| Specificity | High: Separates the derivatized analyte from its primary impurities (e.g., the corresponding carboxylic acid). | High: Excellent separation of volatile compounds. GC-MS provides structural confirmation.[4][10] | Low: Measures total reactive acyl chlorides; cannot distinguish between the target analyte and reactive impurities. |
| Sensitivity | High (ppm level): Derivatization can enhance UV detection, enabling trace-level analysis (LODs 0.01–0.03 μg/mL reported for similar methods).[11][12] | High (ppm level): Highly sensitive, especially with detectors like FID. | Low (Percent level): Suitable for assay of the main component but not for trace impurity analysis. |
| Impurity Profiling | Excellent: Provides a complete profile of both reactive and non-reactive impurities. | Excellent: Effectively separates and quantifies volatile impurities. | None: Does not provide any information on the impurity profile. |
| Key Requirement | Mandatory Pre-Column Derivatization: The acyl chloride must be converted to a stable derivative (e.g., ester, amide) before analysis.[9][11] | Thermal Stability: The analyte and impurities must be volatile and thermally stable. Derivatization may sometimes be used to improve volatility.[13] | Stoichiometric Reaction: Requires a well-defined chemical reaction with a clear endpoint. |
| Equipment Cost | High | High | Low |
| Best For | Comprehensive purity testing, stability studies, and identifying unknown impurities. | Routine quality control for volatile analytes and known impurities. | Quick, simple assay of the main component where impurity profiling is not required. |
Detailed Experimental Protocol: HPLC with Pre-Column Derivatization
This protocol details a robust method for purity assessment by converting the reactive this compound into a stable methyl ester derivative prior to chromatographic analysis.
Principle
This compound is reacted with anhydrous methanol to form the stable, less reactive methyl 2-(thiophen-2-yl)acetate. The primary potential impurity, 2-thiopheneacetic acid, does not react under these conditions. The resulting mixture is then analyzed using reversed-phase HPLC, where the stable ester derivative can be easily separated from the unreacted acid and other impurities.[14][15]
Sample Preparation and Derivatization
-
Sample Weighing: Accurately weigh approximately 20 mg of the this compound sample into a clean, dry 20 mL volumetric flask.
-
Initial Dissolution: Add 5 mL of anhydrous dichloromethane to dissolve the sample.
-
Derivatization: Add 1 mL of anhydrous methanol to the solution. Cap the flask and swirl gently. A tertiary amine like triethylamine may be added to scavenge the HCl byproduct, but the reaction often proceeds to completion without it.[15]
-
Reaction Time: Allow the reaction to proceed at room temperature for 30 minutes to ensure complete conversion of the acyl chloride to the methyl ester.[11][12]
-
Dilution: Dilute the solution to the 20 mL mark with acetonitrile. This results in a nominal concentration of 1 mg/mL.
-
Final Preparation: Further dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Conditions
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Purity Calculation
The purity of the this compound product is determined using the area normalization method. The area of the peak corresponding to the methyl ester derivative is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of Methyl Ester Peak / Total Area of All Peaks) × 100
Visualized Workflows
To clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical basis of the purity assessment.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of the purity assessment process.
Conclusion
While Gas Chromatography and titration offer viable alternatives for specific applications, HPLC with pre-column derivatization stands out as the most comprehensive and robust method for the purity assessment of this compound. It provides high specificity and sensitivity, and most importantly, delivers a complete impurity profile, which is critical for quality control in the pharmaceutical industry. The detailed protocol provided herein serves as a validated starting point for researchers and quality control laboratories to accurately determine the purity of this reactive yet vital chemical intermediate.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | Properties, Uses, Safety & Supplier China | High Purity CAS 39098-97-0 [quinoline-thiophene.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound, CasNo.39098-97-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 7. CAS 39098-97-0: this compound | CymitQuimica [cymitquimica.com]
- 8. reddit.com [reddit.com]
- 9. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Thiopheneacetyl Chloride for Pharmaceutical and Research Applications
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of acyl chlorides is a critical step in the creation of numerous active pharmaceutical ingredients and intermediates. 2-Thiopheneacetyl chloride, a key building block for several cephalosporin antibiotics, demands synthetic routes that are not only high-yielding but also cost-effective and safe. This guide provides an objective comparison of the most common methods for synthesizing this compound from 2-thiopheneacetic acid, supported by experimental data and detailed protocols to inform reagent and methodology selection.
The primary route to this compound involves the chlorination of 2-thiopheneacetic acid. The choice of chlorinating agent is the main variable, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and bis(trichloromethyl) carbonate (triphosgene or BTC) being the most prevalent options. Each reagent presents a unique profile of reactivity, cost, and safety considerations.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for the three main synthetic routes to this compound.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Trichloromethyl Carbonate (BTC) |
| Typical Yield | 85-89%[1] | Generally high (>90%, estimated) | Up to 94.7%[2] |
| Purity | >98% after distillation | High, simplified purification | Up to 99.5% (HPLC)[2] |
| Reaction Temperature | 35-50°C[1] | Room Temperature | -10 to 15°C[2] |
| Reaction Time | 2-4 hours[1] | 1.5-5 hours | 5-10 hours[2] |
| Catalyst | None required (sometimes DMF) | Catalytic N,N-Dimethylformamide (DMF)[3] | N,N-Dimethylformamide (DMF)[2] |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous)[4] | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous)[4] | Carbon dioxide (CO₂), Hydrogen chloride (HCl) (both gaseous) |
| Work-up | Distillation to remove excess SOCl₂ and purify the product. | Rotary evaporation to remove solvent and excess reagent.[4] | Distillation under reduced pressure.[2] |
| Cost of Reagent | Low | High | Moderate |
| Safety Concerns | Corrosive, toxic, reacts violently with water.[4] | Toxic, corrosive, reacts with water. The use of DMF can lead to the formation of a potent carcinogen, dimethylcarbamoyl chloride.[3] | Safer solid alternative to gaseous phosgene, but still requires careful handling. |
Cost-Benefit Analysis
To provide a more concrete cost comparison, the following table estimates the reagent cost to synthesize approximately 100 grams of this compound, based on typical laboratory-scale pricing. Prices are estimates and can vary based on supplier and quantity.
| Reagent | Molar Mass ( g/mol ) | Required Moles (approx.) | Price per kg (USD, approx.) | Estimated Cost (USD) |
| 2-Thiopheneacetic Acid | 142.18 | 0.7 | $400 - $1,100 | $280 - $770 |
| Thionyl Chloride | 118.97 | 1.4 | $25 - $60 | $42 - $84 |
| Oxalyl Chloride | 126.93 | 0.9 | $2,240 - $2,350 | $2,822 - $2,961 |
| Trichloromethyl Carbonate | 296.75 | 0.35 | $262 - $350 | $92 - $123 |
Analysis:
-
Thionyl Chloride Route: This method is the most cost-effective in terms of the chlorinating agent. However, the potential for side reactions and the need for careful distillation to achieve high purity can add to the overall process time and cost. The acidic byproducts (SO₂ and HCl) also require appropriate scrubbing and disposal procedures.
-
Oxalyl Chloride Route: While offering mild reaction conditions and a simplified work-up, the high cost of oxalyl chloride makes this route significantly more expensive for larger-scale synthesis.[3] It is an excellent choice for small-scale, high-purity applications, especially when dealing with thermally sensitive substrates.
-
Trichloromethyl Carbonate (BTC) Route: This method presents a compelling balance of high yield, high purity, and moderate cost.[2] As a solid, BTC is safer and easier to handle than gaseous phosgene, for which it is a substitute.[5] The reaction conditions are also relatively mild, avoiding the high temperatures that can lead to degradation with thionyl chloride.
Experimental Protocols
Route 1: Thionyl Chloride Method
This protocol is adapted from a common procedure for the synthesis of this compound.[1]
Materials:
-
2-Thiopheneacetic acid (100 g)
-
Thionyl chloride (200 g)
-
Dichloromethane (300 g)
-
Nitrogen gas for inert atmosphere
Procedure:
-
In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a gas outlet, add 100 g of 2-thiopheneacetic acid and 300 g of dichloromethane.
-
Stir the mixture and warm it to 35°C.
-
Under a nitrogen atmosphere, slowly add 200 g of thionyl chloride dropwise over 1.5 hours, maintaining the temperature at 35°C.
-
After the addition is complete, continue to stir the reaction mixture at 35°C for 2 hours.
-
After the reaction is complete, remove the excess dichloromethane and thionyl chloride by distillation under reduced pressure.
-
Collect the fraction at 90-95°C (at 7 mmHg) to obtain this compound. The expected yield is approximately 88.7%.[1]
Route 2: Oxalyl Chloride Method (General Procedure)
While a specific protocol for this compound was not found, the following is a general and reliable method for the conversion of carboxylic acids to acyl chlorides.
Materials:
-
2-Thiopheneacetic acid (1 equivalent)
-
Oxalyl chloride (1.3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-thiopheneacetic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.3 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 to 5 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Upon completion, remove the solvent and excess oxalyl chloride by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation if necessary.
Route 3: Trichloromethyl Carbonate (BTC) Method
This protocol is based on a patented procedure that reports high yields and purity.[2]
Materials:
-
2-Thiopheneacetic acid (71.6 g)
-
Trichloromethyl carbonate (101.3 g)
-
N,N-Dimethylformamide (DMF, 6.3 g)
-
Dichloromethane (650 g total)
Procedure:
-
In a four-neck flask equipped with a mechanical stirrer, thermometer, and a gas guide outlet, dissolve 71.6 g of 2-thiopheneacetic acid and 6.3 g of DMF in 350 g of dichloromethane.
-
Cool the solution to -10°C.
-
Prepare a solution of 101.3 g of trichloromethyl carbonate in 300 g of dichloromethane and add it dropwise to the cooled reaction mixture.
-
After the addition is complete, raise the temperature to 0°C and maintain the reaction for 5 hours.
-
Concentrate the reaction mixture by distilling off the dichloromethane under reduced pressure.
-
Further distill the residue under reduced pressure to obtain this compound. This method has been reported to yield 76.4 g (94.7%) of the product with a purity of 99.5% by HPLC.[2]
Visualization of Synthesis Pathways
References
- 1. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 2. CN107011319A - A kind of preparation method of 2 thiophen acetyl chloride - Google Patents [patents.google.com]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. dir.indiamart.com [dir.indiamart.com]
A Comparative Guide to the Stability of Amides Derived from 2-Thiopheneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of amides derived from 2-Thiopheneacetyl chloride, a crucial intermediate in the synthesis of various pharmaceuticals. Understanding the stability of the resulting amide bond is paramount for predicting drug efficacy, metabolism, and shelf-life. This document synthesizes available data on chemical, conformational, and metabolic stability, offering objective comparisons and detailed experimental protocols.
Introduction to Amide Stability
The amide bond is one of the most stable functional groups in organic chemistry and biology, a property attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group.[1] This resonance imparts a partial double-bond character to the C-N bond, increasing the energy barrier for rotation and hydrolysis.[2] Consequently, the hydrolysis of amides typically requires harsh conditions, such as prolonged heating in strong aqueous acid or base.[2]
However, the stability of a specific amide is not absolute and is influenced by several factors, including the electronic and steric properties of its substituents and the surrounding chemical environment. For amides derived from this compound, key stability determinants include the nature of the amine, substitutions on the thiophene ring, and the presence of enzymes.
Synthesis of 2-Thiopheneacetyl Amides
The primary route to synthesizing these amides is the nucleophilic acyl substitution reaction between this compound and a primary or secondary amine. This reaction is typically rapid and efficient.
Caption: General synthesis of 2-Thiopheneacetamide derivatives.
Factors Influencing Amide Stability
The overall stability of an amide derived from this compound is a multifactorial property. The structural features of the thiophene and amine moieties, as well as external environmental conditions, play critical roles.
Caption: Key factors influencing the stability of 2-Thiopheneacetamide derivatives.
Chemical Stability (Hydrolysis)
The susceptibility of the amide bond to hydrolysis is a primary measure of its chemical stability. This process can be catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis : Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[1][2]
-
Base-Catalyzed Hydrolysis : Involves the direct attack of a hydroxide ion on the carbonyl carbon. For secondary amides, the second step of C-N bond cleavage often contributes significantly to the rate of hydrolysis.[3]
Comparative Insights: While direct comparative kinetic data for a series of 2-Thiopheneacetyl amides is not readily available in the literature, general principles of organic chemistry allow for qualitative comparisons:
| Amine Moiety | Expected Relative Stability | Rationale |
| Primary (e.g., -NHCH₃) | High | Less sterically hindered than secondary amides, but the amide resonance is strong. |
| Secondary (e.g., -N(CH₃)₂) | High | Generally stable; hydrolysis can be rate-limited by the C-N bond cleavage step.[3] |
| Aniline Derivatives (e.g., -NHPh) | Very High | The nitrogen lone pair participates in resonance with both the carbonyl and the phenyl ring, strengthening the C-N bond and increasing stability. |
| Sterically Hindered Amines | Highest | Bulky groups near the carbonyl can physically block the approach of nucleophiles (like water or hydroxide), significantly slowing the rate of hydrolysis. |
Conformational Stability
Beyond chemical reactivity, the stability of specific geometric isomers (conformers) is also important. Amides can exist as Z (cis) or E (trans) conformers due to the restricted rotation around the C-N bond.
A study on N-aromatic acetamides bearing a thiophene ring revealed that the Z-conformers of N-(2-thienyl)acetamides are stabilized by an intramolecular interaction between the thiophene sulfur and the amide carbonyl oxygen.[4][5] This stabilization, which is not present in amides derived from other aromatic systems lacking a suitably positioned heteroatom, can influence the molecule's overall shape and its ability to bind to biological targets.
| Compound Type | Stabilization Energy (kcal/mol) | Source |
| N-aryl-N-(2-thienyl)acetamides | ~0.74 | [4][5] |
| N-methyl-N-(2-thienyl)acetamide | ~0.93 | [4][5] |
This data indicates a measurable energetic preference for a specific conformation, which is a key aspect of its overall stability profile.
Metabolic Stability
For drug development professionals, metabolic stability is a critical parameter. Thiophene-containing drugs can be metabolized by cytochrome P450 enzymes, primarily through S-oxidation and epoxidation of the thiophene ring.[6][7] This can lead to the formation of reactive metabolites.
Studies have shown that the metabolic stability of thiophene derivatives can be enhanced by introducing electron-withdrawing groups to the ring, which protects it from oxidative metabolism.[6] Furthermore, the stability of thiophene-based compounds in liver S9 fractions and human plasma is a key indicator of their potential as drug candidates. For instance, one study found that a thiophene derivative (compound 2b) displayed a longer half-life in rat liver S9 fractions compared to indomethacin, indicating favorable metabolic stability.[8][9]
Experimental Protocols
To enable researchers to perform their own comparative stability studies, the following are detailed methodologies for key experiments.
Protocol for Chemical Stability Assay (HPLC-Based)
This protocol outlines a general method for determining the hydrolysis rate of an amide under defined pH and temperature conditions.
Caption: Experimental workflow for an amide chemical stability assay.
Materials:
-
Amide compound of interest
-
Buffer solutions of desired pH (e.g., HCl for acidic, phosphate buffer for neutral, borate buffer for basic)
-
HPLC-grade acetonitrile (ACN) and water
-
Temperature-controlled incubator/water bath
-
HPLC system with a C18 column and UV detector[10]
Procedure:
-
Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the amide in ACN. Prepare the aqueous buffer solutions for the desired pH values.[10]
-
Reaction Setup: In multiple vials, place the hydrolysis buffers and allow them to equilibrate to the desired temperature (e.g., 37°C).
-
Initiation: At time zero, add a small volume of the amide stock solution to each buffer vial to achieve the final target concentration (e.g., 100 µg/mL). Mix thoroughly.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately transfer the aliquot to an HPLC vial containing a quenching solution (e.g., an equal volume of ACN or a neutralizing buffer) to stop the hydrolysis. Store samples at a low temperature (e.g., 4°C) until analysis.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the remaining amide.[10] A typical mobile phase could be a gradient of ACN and water with 0.1% formic acid.
-
Data Analysis: Plot the natural logarithm of the remaining amide concentration versus time. The slope of this line corresponds to the negative of the degradation rate constant (k). The half-life (t½) is calculated as 0.693 / k.
Protocol for Metabolic Stability Assay (Liver S9 Fraction)
This assay evaluates the susceptibility of the amide to metabolism by liver enzymes.
Materials:
-
Amide compound of interest
-
Pooled liver S9 fraction (e.g., human, rat)
-
NADPH regenerating system (cofactor for P450 enzymes)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for protein precipitation)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing the S9 fraction and phosphate buffer.
-
Reaction Initiation: Add the amide compound (from a stock solution) and the NADPH regenerating system to the S9 mixture to start the reaction. A control incubation without the NADPH system should be run in parallel.
-
Incubation: Incubate the mixture at 37°C, with shaking.
-
Sampling & Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to a tube containing ice-cold acetonitrile to precipitate the proteins and stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant and analyze it using a validated LC-MS/MS method to quantify the amount of parent amide remaining.
-
Data Analysis: Calculate the half-life and intrinsic clearance of the compound based on the rate of its disappearance over time.
Conclusion
The stability of amides derived from this compound is a complex interplay of chemical, conformational, and metabolic factors.
-
Chemical Stability: These amides are inherently robust due to strong resonance stabilization. Stability against hydrolysis can be further enhanced by attaching sterically bulky or electron-withdrawing groups to the amide nitrogen.
-
Conformational Stability: Amides with an N-(2-thienyl) group exhibit unique conformational stability due to an S···O=C interaction, which may be leveraged in rational drug design.[4][5]
-
Metabolic Stability: The thiophene ring is susceptible to oxidative metabolism. For drug candidates, it is crucial to assess this liability and potentially modify the thiophene ring to improve its metabolic profile.[6]
By utilizing the comparative principles and experimental protocols outlined in this guide, researchers can effectively benchmark the stability of novel 2-Thiopheneacetamide derivatives, facilitating the development of more stable and efficacious therapeutic agents.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uregina.ca [uregina.ca]
- 4. Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen-Chalcogen Interaction on Amide Conformational Stability: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonacidic thiophene‐based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Thiopheneacetyl Chloride: An Essential Guide for Laboratory Safety
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents like 2-Thiopheneacetyl chloride are paramount for ensuring laboratory safety and environmental responsibility. This guide provides crucial, immediate safety and logistical information, including comprehensive operational and disposal plans, to facilitate the safe management of this compound. This compound is a corrosive, moisture-sensitive liquid that reacts violently with water.[1][2] Adherence to the following protocols is critical to mitigate risks of hazardous reactions, personal injury, and environmental contamination.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazards. The compound causes severe skin burns and eye damage.[1][2] Inhalation of its vapors may cause respiratory irritation.[3][4] Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3] An emergency safety shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][6] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Prevents skin contact which can lead to severe burns. |
| Body Protection | A lab coat, worn fully buttoned. | Protects against incidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., for acid gases) if not working in a fume hood or if vapors are present.[5] | Protects the respiratory system from corrosive vapors. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent its spread.
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand, vermiculite, or dry earth.[6] Do not use combustible materials like paper towels. Once absorbed, use non-sparking tools to collect the material into a suitable, clearly labeled container for hazardous waste disposal.[6]
-
Major Spills: In the case of a larger spill, evacuate the area immediately.[6] Isolate the spill area for at least 50 meters (150 feet) in all directions.[4][7] Contact your institution's Environmental Health and Safety (EHS) department without delay.[6]
Disposal Protocol: Neutralization
The primary and recommended method for the disposal of this compound is through a controlled neutralization reaction. This process converts the reactive acyl chloride into a less hazardous substance before it is collected by a licensed waste disposal company.[6] The following protocol should be performed in a chemical fume hood.
Experimental Protocol for Neutralization:
-
Preparation: In a large beaker or flask equipped with a magnetic stir bar, prepare a cold solution of 5-10% sodium bicarbonate or sodium carbonate in water. The container should be no more than 25% full to accommodate potential foaming and gas evolution.[6] Place the container in an ice bath to manage the exothermic reaction.
-
Slow Addition: Slowly and carefully add the this compound dropwise to the stirring basic solution. The rate of addition should be controlled to prevent excessive heat generation and frothing.
-
Reaction: Continue to stir the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride.[6] Hydrogen chloride gas will be liberated during this process, which will be neutralized by the basic solution.
-
pH Monitoring: Periodically check the pH of the solution to ensure it remains basic throughout the neutralization process.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[6]
-
Final Disposal: The final disposal of the neutralized waste must be conducted through an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Incompatible Materials
To prevent hazardous reactions, this compound must be stored and handled away from the following incompatible materials:
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-噻吩乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. THIOPHENE-2-ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Thiopheneacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Thiopheneacetyl chloride (CAS No. 39098-97-0). Adherence to these procedures is essential to ensure laboratory safety and minimize risk.
Hazard Summary
This compound is a corrosive and hazardous chemical.[1][2][3][4] It is classified as corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] The substance appears as a clear yellow to dark brown liquid and is insoluble in water, with which it can react violently.[2][3][5]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a full face shield.[1] | Protects against splashes and vapors that can cause severe eye damage.[1][2][4] |
| Skin Protection | Chemical-resistant gloves (inspect before use), fire/flame resistant and impervious clothing.[1] | Prevents severe skin burns upon contact.[1][2][4] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).[1] | Protects against respiratory irritation from vapors.[1] |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[2][4]
-
Work in a well-ventilated chemical fume hood.[1]
-
Inspect all PPE for integrity before use.[1]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[2]
-
-
Dispensing and Use:
Spill and Emergency Procedures:
-
Small Spills:
-
Personal Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][4] Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[2][4] Rinse skin with water/shower.[2][4] Wash contaminated clothing before reuse.[1][2][4]
-
Inhalation: Move the person to fresh air.[1][2][4] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water.[1][2][4] Do NOT induce vomiting.[1][2][4] Seek immediate medical attention.[2]
-
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][4]
-
Do not dispose of the chemical down the drain.[1]
-
Contaminated PPE should be disposed of as hazardous waste.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
